Scandium-44
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
14391-94-7 |
|---|---|
Molekularformel |
Sc |
Molekulargewicht |
43.9594 g/mol |
IUPAC-Name |
scandium-44 |
InChI |
InChI=1S/Sc/i1-1 |
InChI-Schlüssel |
SIXSYDAISGFNSX-BJUDXGSMSA-N |
SMILES |
[Sc] |
Isomerische SMILES |
[44Sc] |
Kanonische SMILES |
[Sc] |
Synonyme |
44Sc radioisotope Sc-44 radioisotope Scandium-44 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Scandium-44: A Technical Guide to its Discovery, Production, and Application in Nuclear Medicine
Abstract
Scandium-44 (⁴⁴Sc) is a positron-emitting radionuclide that has garnered significant interest within the nuclear medicine community. Its favorable decay characteristics, including a half-life of 4.042 hours and a high positron branching ratio, position it as a promising candidate for Positron Emission Tomography (PET) imaging.[1][2] This technical guide provides a comprehensive overview of the discovery and history of this compound, its nuclear properties, detailed production and purification protocols, and its application in the radiolabeling of pharmaceuticals for diagnostic imaging. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and utilizing this important isotope.
Discovery and History
The element Scandium was first discovered in 1879 by Swedish chemist Lars Fredrik Nilson.[3][4] While analyzing the minerals euxenite and gadolinite, Nilson identified a new element with an atomic weight of approximately 44.[3][5] This discovery was particularly notable as it corresponded to the properties of "ekaboron," an element predicted by Dmitri Mendeleev in 1869 based on his periodic table.[6][7] The element was named "scandium" in honor of Scandinavia, where the minerals were found.[4]
The radioactive isotope, this compound, has more recently emerged as a radionuclide of significant medical interest. Its potential as an alternative to Gallium-68 for clinical applications was proposed in 2010.[8] The development of ⁴⁴Sc has been driven by its ideal characteristics for PET imaging and its role in the "theranostic" concept, where it can be paired with a therapeutic isotope of the same element, such as Scandium-47.[9][10]
Nuclear Properties of this compound
This compound is characterized by a unique set of nuclear properties that make it highly suitable for PET imaging. It decays primarily through positron emission (β+) to the stable Calcium-44 (⁴⁴Ca).[1][11] A notable feature of its decay is the co-emission of a positron and a high-energy gamma quantum, which has been explored for advanced imaging techniques like 3γ PET.[9]
Table 1: Key Nuclear Data for this compound
| Property | Value |
| Half-life (t₁/₂) | 4.042 hours[1] |
| Decay Mode | β+ Decay (94.27%), Electron Capture (5.73%)[11][12] |
| Decay Product | ⁴⁴Ca (stable)[1][11] |
| Maximum Positron Energy (Eβ+ max) | 1.47 MeV[13] |
| Average Positron Energy (Eβ+ avg) | 632 keV[11] |
| Primary Gamma Ray Energy | 1157.0 keV (99.9%)[11] |
| Parent Isotope (for generator) | ⁴⁴Ti[1] |
| ⁴⁴Ti Half-life | 59.1 years[1] |
Production of this compound
There are two primary methods for producing this compound for medical use: cyclotron production and elution from a ⁴⁴Ti/⁴⁴Sc generator.[1]
Cyclotron Production
This compound can be produced in a cyclotron by bombarding a target material with charged particles. The most common reaction is the proton bombardment of an enriched Calcium-44 target.[13][14]
Table 2: Cyclotron Production Reactions for this compound
| Nuclear Reaction | Target Material | Projectile |
| ⁴⁴Ca(p,n)⁴⁴Sc | Enriched ⁴⁴CaCO₃ or ⁴⁴CaO[15][16] | Protons (p) |
| ⁴⁴Ca(d,2n)⁴⁴Sc | Enriched ⁴⁴CaCO₃[15] | Deuterons (d) |
This protocol describes a typical method for the production of ⁴⁴Sc via the ⁴⁴Ca(p,n)⁴⁴Sc reaction and subsequent purification.
1. Target Preparation:
- Press approximately 100-150 mg of natural Calcium Oxide (natCaO) powder into a pellet.[16] This pellet is then placed into a graphite support disc to enhance heat conductivity and mechanical stability during irradiation.[17]
2. Irradiation:
- The target is irradiated with protons in a cyclotron. For example, using a 16.5 MeV GE PETtrace cyclotron with the beam energy degraded to approximately 11.7 MeV.[16]
- Irradiation is typically carried out for 30 minutes to 2 hours at a beam current of around 40 µA.[16]
3. Target Dissolution:
- After irradiation, the target is dissolved in 1 M hydrochloric acid (HCl).[17]
4. Purification:
- Microfiltration: The dissolved target solution is alkalized to a pH of 11 using ammonia water (25%). At this pH, scandium compounds precipitate and can be trapped on a 0.22 µm porous PTFE microfilter. The filter is then washed with deionized water to remove calcium traces.[17]
- Cation Exchange Chromatography: The scandium is then eluted from the microfilter and loaded onto a cation exchange resin (e.g., SCX resin). The bulk Ca²⁺ is washed from the column with 3 M HCl.[16]
- Trace metal impurities are removed with a 1 M nitric acid (HNO₃) wash.[16]
- Finally, the purified ⁴⁴Sc is eluted from the resin using a solution such as 0.1 M HCl or a mixture of 5 M NaCl/0.13 M HCl.[16]
⁴⁴Ti/⁴⁴Sc Radionuclide Generator
A long-lived parent isotope, Titanium-44 (⁴⁴Ti, t₁/₂ = 59.1 years), decays to ⁴⁴Sc, allowing for the creation of a radionuclide generator system.[1] This provides a reliable, on-site source of ⁴⁴Sc without the need for a local cyclotron.[18] The generator is based on the principle of secular equilibrium, where the short-lived daughter (⁴⁴Sc) can be periodically eluted from the long-lived parent (⁴⁴Ti) that is adsorbed onto a column.[1]
This protocol outlines a general procedure for obtaining ⁴⁴Sc from a generator system.
1. Generator Principle:
- The parent ⁴⁴Ti is adsorbed onto a solid support material, often an anion-exchange resin or a hydroxamate-based resin, within a column.[1][18]
2. Elution:
- The ⁴⁴Sc daughter is selectively eluted from the column using a specific eluent. A common eluent is a solution of 0.005 M H₂C₂O₄/0.07 M HCl.[1] This process can be repeated daily to obtain fresh batches of ⁴⁴Sc.[1]
3. Post-Processing and Purification:
- The eluate containing ⁴⁴Sc is often passed through a miniaturized cation-exchange resin column where the ⁴⁴Sc is quantitatively adsorbed.[1]
- This step serves to concentrate the ⁴⁴Sc and remove any competing oxalates from the eluent.
- The purified ⁴⁴Sc is then eluted from the cation-exchange column in a small volume using a solution suitable for radiolabeling, such as 0.25 M ammonium acetate buffer (pH 4.0).[1]
Radiolabeling with this compound
This compound, being a trivalent metal, is typically chelated by macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or other chelators such as DTPA, which are conjugated to biologically active molecules (e.g., peptides, antibodies).[11][13]
This protocol provides a general method for labeling a DOTA-conjugated peptide with ⁴⁴Sc.
1. Preparation of Reagents:
- Dissolve the DOTA-conjugated peptide in a sodium acetate buffer (e.g., 0.5 M, pH 5.5) to a desired concentration.[19]
- Prepare the purified ⁴⁴ScCl₃ solution. The pH should be adjusted to between 4.5 and 6.0 for optimal labeling, often using a sodium acetate buffer.[16][19]
2. Labeling Reaction:
- Add the pH-adjusted ⁴⁴ScCl₃ solution (e.g., 10-20 MBq) to the vial containing the DOTA-peptide conjugate (e.g., 25 nmol).[17]
- The reaction mixture is typically heated at 95°C for 20 minutes to facilitate the chelation process.[17] Some labeling reactions can also be performed at room temperature.[13][16]
3. Quality Control:
- The radiochemical purity of the resulting ⁴⁴Sc-labeled peptide is determined using methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with gamma detection.[17]
Visualized Workflows
This compound Decay Pathway
Caption: Decay scheme of this compound to stable Calcium-44.
This compound Production and Purification Workflow
Caption: General workflow for this compound production and purification.
Radiolabeling Workflow
Caption: Workflow for radiolabeling a DOTA-peptide with this compound.
Conclusion
This compound has established itself as a radionuclide with considerable potential for advancing molecular imaging with PET. Its nearly ideal half-life allows for imaging of biological processes that are too slow for shorter-lived isotopes, and its production via both cyclotrons and generators enhances its accessibility.[1][13] The well-established methods for its production, purification, and conjugation to targeting biomolecules provide a solid foundation for further research and clinical translation. As the field of theranostics continues to grow, the role of this compound as a diagnostic partner to therapeutic scandium isotopes is expected to become increasingly prominent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 3. chemicool.com [chemicool.com]
- 4. WebElements Periodic Table » Scandium » historical information [winter.group.shef.ac.uk]
- 5. sciencenotes.org [sciencenotes.org]
- 6. Scandium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. Scandium - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. Production of Scandium Radioisotopes | Encyclopedia MDPI [encyclopedia.pub]
- 10. DSpace [helda.helsinki.fi]
- 11. 44Sc [prismap.eu]
- 12. lnhb.fr [lnhb.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. radiacode.com [radiacode.com]
- 15. osti.gov [osti.gov]
- 16. Synthesis and In Vitro Evaluation of a this compound Radiolabeled Nanobody as a PD-L1 PET Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 19. oncologyradiotherapy.com [oncologyradiotherapy.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Decay Properties and Scheme of Scandium-44
This technical guide provides a comprehensive overview of the nuclear decay properties and the decay scheme of this compound (⁴⁴Sc). This compound is a positron-emitting radionuclide of significant interest for applications in Positron Emission Tomography (PET) imaging.[1][2] Its favorable decay characteristics and relatively longer half-life compared to other PET isotopes like Gallium-68 offer advantages for diagnostic imaging, especially for molecules with slower pharmacokinetic profiles.[3][4]
Core Decay Properties of this compound
This compound is a radioactive isotope of scandium that decays to the stable nuclide Calcium-44 (⁴⁴Ca).[3] The decay process is dominated by positron emission (β⁺), with a smaller fraction occurring through electron capture (EC).[5][6] Recent measurements have refined its half-life to approximately 4.042 hours.[3][7]
A summary of the key decay properties is presented in the table below.
| Property | Value |
| **Half-life (T₁⸝₂) ** | 4.042(7) hours[7] |
| Parent Nuclide | ⁴⁴Sc |
| Daughter Nuclide | ⁴⁴Ca (Stable) |
| Decay Modes | Positron Emission (β⁺): 94.27(5)% Electron Capture (EC): 5.73(5)%[5][6] |
| Total Decay Energy (Q) | 3.653 MeV[3] |
| Spin and Parity | 2+[8] |
This compound Decay Scheme
This compound decays primarily to an excited state of Calcium-44. The decay does not proceed directly to the ground state of ⁴⁴Ca.[6] The dominant decay path involves a positron emission to the 1157.0 keV excited state of ⁴⁴Ca. This is followed by the de-excitation of the ⁴⁴Ca nucleus via the emission of a high-energy gamma-ray.[5] This prompt gamma-ray is emitted in coincidence with the positron, a characteristic that is being explored for novel imaging techniques like β⁺-γ coincidence PET.[4][9]
Caption: Simplified decay scheme of this compound to Calcium-44.
Emitted Radiations
The radioactive decay of this compound results in the emission of positrons and a prominent high-energy gamma-ray. The characteristics of these emissions are crucial for PET imaging and dosimetry calculations.
| Radiation | Energy | Intensity per Decay |
| Positron (β⁺) | E_max = 1474 keV E_avg = 632 keV[5][10] | 94.27%[5] |
| Gamma (γ) | 1157.0 keV[5] | 99.9%[5][10] |
Experimental Protocols
The characterization of this compound's decay properties relies on precise experimental measurements. Below are outlines of the methodologies used for key experiments.
This compound is not a naturally occurring isotope and must be produced artificially.[1] There are two primary methods for its production:
-
Cyclotron Production: This method involves the proton bombardment of an enriched Calcium-44 target (typically ⁴⁴CaO or ⁴⁴CaCO₃) via the ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction.[4][11] This is a common method for producing ⁴⁴Sc for clinical use.[11] The resulting ⁴⁴Sc is then chemically separated from the target material.[11][12]
-
⁴⁴Ti/⁴⁴Sc Generator: this compound can also be obtained from a radionuclide generator system containing the long-lived parent isotope Titanium-44 (⁴⁴Ti, half-life ~60 years).[3][13] ⁴⁴Ti decays via electron capture to ⁴⁴Sc.[14] The ⁴⁴Sc can be periodically eluted (separated) from the generator, providing a consistent source of the radionuclide without the need for a cyclotron at the site of use.[3][13] A common separation technique involves adsorbing ⁴⁴Ti onto an anion-exchange resin and eluting the ⁴⁴Sc.[3]
Caption: General experimental workflow for this compound production and use.
The half-life of ⁴⁴Sc has been measured with high precision using multiple detector systems to ensure accuracy and minimize systematic errors.[7]
-
Objective: To determine the time required for the activity of a ⁴⁴Sc sample to decrease by half.
-
Methodology:
-
A purified sample of ⁴⁴Sc is prepared.
-
The sample's activity is measured over a period of several half-lives.
-
Commonly used instruments include ionization chambers and High-Purity Germanium (HPGe) detectors for gamma-ray spectrometry.[7][15]
-
For gamma spectrometry, the decay of the prominent 1157.0 keV photopeak is followed over time.[16]
-
The activity (or count rate) versus time data is plotted on a semi-logarithmic scale.
-
An exponential decay curve is fitted to the data points.
-
The half-life is calculated from the decay constant (λ) obtained from the fit.[16]
-
-
Key Considerations: Background radiation must be measured and subtracted. Dead-time corrections are essential, especially at the beginning of the measurement when the activity is high. Measurements are typically performed over multiple days to accurately characterize the decay curve.[7]
Gamma-ray spectroscopy is used to identify the radionuclide and quantify its purity by measuring the energies and intensities of the emitted gamma rays.
-
Objective: To identify and quantify the gamma emissions from the decay of ⁴⁴Sc.
-
Methodology:
-
A ⁴⁴Sc source is placed at a calibrated distance from an HPGe detector. HPGe detectors are chosen for their excellent energy resolution.[16][17]
-
The detector is shielded (e.g., with lead) to reduce background radiation.
-
The signals from the detector are processed by a multi-channel analyzer to generate a gamma-ray energy spectrum.
-
The spectrum is calibrated using standard sources with well-known gamma-ray energies.
-
The energies of the peaks in the spectrum are determined, and the area under each photopeak is calculated to determine the relative intensity of the gamma-ray.
-
-
Expected Results: For a pure ⁴⁴Sc sample, the spectrum will be dominated by a sharp peak at 1157.0 keV. The presence of other peaks would indicate radionuclidic impurities.[5]
References
- 1. radiacode.com [radiacode.com]
- 2. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: Diagnostic Feasibility in Tumor-Related Angiogenesis [mdpi.com]
- 5. 44Sc [prismap.eu]
- 6. lnhb.fr [lnhb.fr]
- 7. Half-life measurement of 44Sc and 44mSc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - isotopic data and properties [chemlin.org]
- 9. This compound: Diagnostic Feasibility in Tumor-Related Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Researchers improve production for short-lived scandium radioisotopes - ecancer [ecancer.org]
- 13. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 14. lnhb.fr [lnhb.fr]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Scandium-44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-44 (⁴⁴Sc) is a positron-emitting radionuclide that is rapidly gaining interest within the nuclear medicine community for its potential applications in Positron Emission Tomography (PET) imaging. Its favorable decay characteristics, coupled with a half-life that accommodates a range of biological processes, position it as a viable alternative to more established PET isotopes. This technical guide provides a comprehensive overview of the physical and chemical properties of ⁴⁴Sc, detailed experimental protocols for its production, radiolabeling, and quality control, and visualizations of key workflows to support researchers and drug development professionals in harnessing the potential of this promising radionuclide.
Physical Properties of this compound
This compound is a radioactive isotope of scandium with a relatively short half-life, making it well-suited for diagnostic imaging applications where rapid decay is advantageous for minimizing patient radiation dose.[1][2] It decays primarily through positron emission to the stable isotope Calcium-44.[3][4][5]
| Property | Value | Reference |
| Half-life | 3.97 - 4.042 hours | [1][2][4] |
| Decay Mode | Positron Emission (β+) and Electron Capture (EC) | [5] |
| Positron Branching Ratio | 94.27% | [5] |
| Electron Capture Branching Ratio | 5.73% | [5] |
| Maximum Positron Energy (Eβ+ max) | 1.474 MeV | [5] |
| Average Positron Energy (Eβ+ avg) | 0.632 MeV | [5] |
| Principal Gamma-ray Energy | 1157.0 keV | [5] |
| Atomic Mass | 43.959403 u | [6] |
| Spin | 2+ | [4] |
| Decay Energy | 3.653 MeV | [4] |
Chemical Properties of this compound
This compound, like other scandium isotopes, predominantly exists in a trivalent oxidation state (Sc³⁺) in aqueous solutions.[5][7] This stable cationic form allows for its coordination with a variety of chelating agents, which is fundamental to its use in radiopharmaceuticals.
| Property | Description | Reference |
| Oxidation State | +3 | [5][7] |
| Ionic Radius (for coordination number 6) | 74.5 pm | [5] |
| Coordination Chemistry | Forms stable complexes with various multidentate chelators. | [5][8] |
| Common Chelators | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NODAGA, AAZTA, DTPA | [5][9][10] |
| Chemical Behavior | Classified as a rare earth element, its properties are similar to yttrium and the lanthanides. | [7][11] |
Production of this compound
There are two primary methods for producing this compound for research and clinical applications: cyclotron production and elution from a Titanium-44/Scandium-44 (⁴⁴Ti/⁴⁴Sc) generator system.
Cyclotron Production
The most common method for producing ⁴⁴Sc is through the proton bombardment of an enriched Calcium-44 (⁴⁴Ca) target in a cyclotron.[1][11][12] The nuclear reaction is ⁴⁴Ca(p,n)⁴⁴Sc.
-
Target Preparation:
-
Irradiation:
-
Target Dissolution:
-
Purification:
-
Separate ⁴⁴Sc from the bulk calcium target material and other potential metallic impurities using extraction chromatography.[11][14] A common method involves using a UTEVA (Uranium and TEtraValent Actinides) resin.[14][15]
-
Load the dissolved target solution onto a pre-conditioned UTEVA resin column.
-
Wash the column with a high concentration of HCl (e.g., 10 M HCl) to remove the calcium.[4]
-
Elute the purified ⁴⁴Sc from the resin using a dilute acid solution (e.g., 0.1 M HCl or water).[4][8]
-
⁴⁴Ti/⁴⁴Sc Generator
A ⁴⁴Ti/⁴⁴Sc generator provides a continuous, cyclotron-independent source of ⁴⁴Sc.[4][16] The long-lived parent isotope, ⁴⁴Ti (half-life of approximately 60 years), decays to ⁴⁴Sc, which can be periodically eluted.[4]
-
Elution:
-
Elute the ⁴⁴Sc from the generator column using a specific eluent. A common eluent is a mixture of 0.005 M H₂C₂O₄ (oxalic acid) and 0.07 M HCl.[10]
-
-
Post-elution Purification and Concentration:
-
The direct eluate may contain competing oxalates and have a large volume, making it unsuitable for direct radiolabeling.[4]
-
Pass the eluate through a cation-exchange resin column (e.g., AG 50W-X8) to trap the ⁴⁴Sc.[10]
-
Wash the cation-exchange column with water to remove any residual eluent.
-
Elute the concentrated and purified ⁴⁴Sc from the cation-exchange resin using a small volume of a suitable buffer for radiolabeling, such as 0.25 M ammonium acetate (pH 4.0).[4][10]
-
Radiolabeling with this compound
The trivalent nature of this compound allows for its stable incorporation into various bifunctional chelators, which are covalently attached to targeting molecules such as peptides, antibodies, or small molecules. DOTA is a commonly used chelator for ⁴⁴Sc.[9][17]
Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide
-
Reagent Preparation:
-
Labeling Reaction:
-
Purification of the Radiolabeled Compound (if necessary):
-
The radiolabeled product can be purified using methods such as solid-phase extraction (e.g., C18 cartridge) or radio-HPLC to remove any unchelated ⁴⁴Sc and other impurities.[4]
-
Quality Control of this compound Radiopharmaceuticals
Ensuring the quality of ⁴⁴Sc-labeled radiopharmaceuticals is crucial before administration. The primary quality control tests include determining the radiochemical purity, radionuclide purity, and sterility.
Experimental Protocol: Determination of Radiochemical Purity by ITLC
Radiochemical purity is the percentage of the total radioactivity in the desired chemical form.[7] Instant thin-layer chromatography (ITLC) is a common method for its determination.[4][18]
-
Stationary Phase:
-
Use ITLC strips impregnated with silica gel (ITLC-SG).[4]
-
-
Mobile Phase:
-
A common mobile phase for separating ⁴⁴Sc-DOTA complexes from free ⁴⁴Sc is 0.1 M sodium citrate (pH 4.5).[4]
-
-
Procedure:
-
Spot a small amount of the radiolabeled product onto the origin of the ITLC strip.
-
Develop the strip in a chromatography tank containing the mobile phase.
-
In this system, the ⁴⁴Sc-DOTA complex typically remains at the origin (Rf = 0.0-0.2), while free ⁴⁴Sc migrates with the solvent front (Rf = 0.6-1.0).[4]
-
-
Analysis:
-
After development, dry the strip and measure the distribution of radioactivity using a radiochromatogram scanner or by cutting the strip into sections and counting them in a gamma counter.
-
Calculate the radiochemical purity by dividing the radioactivity of the desired product by the total radioactivity on the strip and multiplying by 100.
-
Conclusion
This compound presents a compelling option for the development of novel PET radiopharmaceuticals. Its well-characterized physical and chemical properties, combined with established production and radiolabeling methodologies, provide a solid foundation for its application in preclinical and clinical research. This guide offers a detailed overview and practical protocols to assist scientists and researchers in exploring the full potential of this compound in advancing molecular imaging and personalized medicine.
References
- 1. Scandium( iii ) complexes of monophosphorus acid DOTA analogues: a thermodynamic and radiolabelling study with 44 Sc from cyclotron and from a 44 Ti/ ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04084A [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Cyclotron production of this compound [inis.iaea.org]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. Synthesis and In Vitro Evaluation of a this compound Radiolabeled Nanobody as a PD-L1 PET Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. download.uni-mainz.de [download.uni-mainz.de]
- 12. Engineering a modular 44Ti/44Sc generator: eluate evaluation in preclinical models and estimation of human radiation dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indico.cern.ch [indico.cern.ch]
- 14. [2506.13460] First Positronium Lifetime Imaging with this compound on a Long Axial Field-of-view PET/CT [arxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. download.uni-mainz.de [download.uni-mainz.de]
- 17. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]
Scandium-44 half-life and positron energy
An In-depth Technical Guide to the Nuclear Properties and Production of Scandium-44
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (⁴⁴Sc), a promising radionuclide for Positron Emission Tomography (PET) imaging. It details the core nuclear properties of ⁴⁴Sc, including its half-life and positron energy, and outlines the primary experimental protocols for its production and characterization. This document is intended to serve as a detailed resource for professionals engaged in radiopharmaceutical research and development.
This compound is gaining significant attention in nuclear medicine due to its favorable decay characteristics, which are well-suited for PET imaging.[1] Its half-life is long enough to allow for transportation to facilities without a cyclotron and to image physiological processes that occur over several hours.[2][3] Furthermore, its positron energies offer a balance that can lead to high-resolution PET images.[4][5]
Quantitative Decay Data
The key nuclear decay data for this compound are summarized in the table below. Recent high-precision measurements have refined the half-life value from the previously accepted 3.97 hours to approximately 4.042 hours.[6][7]
| Property | Value | Reference(s) |
| Half-Life (t½) | 4.042 (±0.007) hours | [6][7] |
| 3.97 (±0.04) hours (older value) | [1][8][9] | |
| Decay Mode | Positron (β+) Emission | [10][11] |
| Electron Capture (EC) | [11][12] | |
| Decay Product | Stable Calcium-44 (⁴⁴Ca) | [10][11] |
| Positron (β+) Branching Ratio | 94.27% | [2][11][12] |
| Electron Capture Branching Ratio | 5.73% | [11][12] |
| Maximum Positron Energy (Eβ+max) | 1474 keV | [5][8][11] |
| Mean Positron Energy (Eβ+mean) | 632 keV | [1][8][11][13] |
| Primary Gamma (γ) Emission | 1157.0 keV | [1][8][11] |
| Gamma (γ) Emission Abundance | 99.9% (in prompt coincidence with β+) | [8][11] |
Production of this compound
There are two primary methods for producing this compound for medical use: cyclotron production and elution from a ⁴⁴Ti/⁴⁴Sc generator system.[3]
Cyclotron Production via ⁴⁴Ca(p,n)⁴⁴Sc
The most common cyclotron-based method involves the proton bombardment of an enriched Calcium-44 target.[1][14] This method allows for the production of large quantities of ⁴⁴Sc suitable for clinical use.[3][14]
Caption: Cyclotron production workflow for this compound.
Generator Production from a ⁴⁴Ti/⁴⁴Sc System
A ⁴⁴Ti/⁴⁴Sc generator provides a long-term, cyclotron-independent source of this compound. The long half-life of the parent isotope, Titanium-44 (⁴⁴Ti, t½ ≈ 60 years), allows for the daily elution of ⁴⁴Sc for many years.[2][10][15]
Caption: this compound production via a ⁴⁴Ti/⁴⁴Sc generator system.
Experimental Protocols
Protocol for Half-Life Determination
The half-life of this compound is determined by measuring the decay of its activity over time.
Objective: To precisely measure the half-life of a purified ⁴⁴Sc sample.
Methodology:
-
Sample Preparation: A sample of high-purity ⁴⁴Sc is prepared, typically in a solution with a known volume and geometry.
-
Instrumentation: The measurement is performed using a stable, high-precision radiation detection system, such as a dose calibrator (ionization chamber) or a High-Purity Germanium (HPGe) gamma-spectrometry detector.[6][7]
-
Data Acquisition: The activity of the sample is measured at regular intervals over a period of several half-lives (e.g., 24-48 hours). For gamma spectrometry, the net peak area of the characteristic 1157 keV gamma peak is recorded.[16]
-
Decay Correction: All measurements are corrected for detector dead time and background radiation.
-
Data Analysis: The natural logarithm of the corrected activity (or count rate) is plotted against time. A linear regression is applied to the data points. The slope (λ) of this line is the decay constant.
-
Half-Life Calculation: The half-life (t½) is calculated from the decay constant using the formula: t½ = -ln(2) / λ. Multiple measurements are typically combined to determine a final value with its uncertainty.[6][7]
Protocol for Cyclotron Production and Separation
This protocol outlines the production of ⁴⁴Sc from an enriched Calcium-44 target.[3][17]
Objective: To produce and isolate high-purity ⁴⁴Sc suitable for radiolabeling.
Methodology:
-
Target Preparation: Enriched ⁴⁴Ca, in the form of ⁴⁴CaCO₃ or ⁴⁴CaO, is pressed into a solid target disc.
-
Irradiation: The target is bombarded with a proton beam (e.g., 15-16 MeV) in a medical cyclotron for a specified duration and beam current to achieve the desired activity.[17]
-
Target Dissolution: Post-irradiation, the target is remotely transferred to a hot cell and dissolved in concentrated hydrochloric acid (HCl).[17]
-
Chromatographic Separation:
-
The dissolved target solution (now in ~10 M HCl) is loaded onto a column packed with UTEVA extraction resin, which has been pre-conditioned with 10 M HCl.[17]
-
The resin selectively retains Scandium while Calcium and other impurities are washed through.
-
The column is washed with additional acid to remove any remaining impurities.
-
-
Elution: The purified ⁴⁴Sc is eluted from the resin using a small volume of dilute acid (e.g., water or dilute HCl).
-
Quality Control: The final product is tested for radionuclidic purity (using gamma spectrometry), chemical purity, and radiochemical purity before being used for radiolabeling.
Decay Scheme and Clinical Application Pathway
This compound decays primarily via positron emission to an excited state of stable Calcium-44, which immediately de-excites by emitting a high-energy gamma-ray.[12] This decay process is the foundation of its use in PET imaging.
Caption: Decay scheme of ⁴⁴Sc and its application pathway in PET imaging.
References
- 1. mdpi.com [mdpi.com]
- 2. download.uni-mainz.de [download.uni-mainz.de]
- 3. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Half-life measurement of 44Sc and 44mSc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiacode.com [radiacode.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. 44Sc [prismap.eu]
- 12. lnhb.fr [lnhb.fr]
- 13. Engineering a modular 44Ti/44Sc generator: eluate evaluation in preclinical models and estimation of human radiation dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Researchers improve production for short-lived scandium radioisotopes - ecancer [ecancer.org]
- 15. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pubs.acs.org [pubs.acs.org]
Nuclear reactions for Scandium-44 production
An In-depth Technical Guide to the Nuclear Reactions for Scandium-44 Production
Introduction to this compound
This compound (⁴⁴Sc) is a positron-emitting radionuclide that has garnered significant interest in nuclear medicine for Positron Emission Tomography (PET) imaging.[1][2] With a half-life of 3.97 hours and a high positron branching ratio (94.3%), it presents a viable alternative to other PET isotopes like Gallium-68 (⁶⁸Ga).[3][4] Its longer half-life compared to ⁶⁸Ga (t½ = 67.7 min) allows for more complex labeling procedures, imaging of biological processes with slower kinetics, and centralized distribution of ⁴⁴Sc-radiopharmaceuticals.[5][6]
A key advantage of ⁴⁴Sc is its role in "theranostics," a paradigm that combines diagnostic imaging with targeted therapy. ⁴⁴Sc serves as the diagnostic partner to the therapeutic beta-emitter Scandium-47 (⁴⁷Sc), forming a chemically identical radionuclide pair.[5][7][8] This allows for pre-therapeutic imaging and dosimetry calculations using a ⁴⁴Sc-labeled agent, followed by therapy with the corresponding ⁴⁷Sc-labeled drug. This guide provides a detailed overview of the primary nuclear reactions and associated methodologies for producing ⁴⁴Sc for research and clinical applications.
Overview of Production Routes
This compound can be produced through several nuclear reaction pathways, primarily categorized into direct and indirect methods.
-
Direct Production: Involves the bombardment of a stable target isotope with charged particles in a cyclotron to directly produce ⁴⁴Sc. The most common routes involve irradiating calcium or titanium targets with protons or deuterons.[9][10]
-
Indirect Production (Generator System): This method involves first producing the long-lived parent radionuclide, Titanium-44 (⁴⁴Ti, t½ = 60 years), which then decays to ⁴⁴Sc.[11][12] The ⁴⁴Ti is loaded onto a radionuclide generator, from which ⁴⁴Sc can be periodically eluted, providing a consistent on-demand supply.[2][13]
Direct Production via Proton Irradiation of Calcium Targets: ⁴⁴Ca(p,n)⁴⁴Sc
The proton bombardment of enriched Calcium-44 is one of the most established and widely used methods for ⁴⁴Sc production, particularly with compact medical cyclotrons.[14] The nuclear reaction cross-section shows a broad maximum in the proton energy range of 8–13 MeV, which is well-suited for many existing medical cyclotrons.[14]
Data Presentation: ⁴⁴Ca(p,n)⁴⁴Sc Reaction
| Target Material | Target Enrichment | Projectile | Proton Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | Reported Yield | Radionuclidic Purity (% at EOB) | Reference |
| Enriched ⁴⁴CaCO₃ | 99.2% | Protons | Not specified | 13 - 23 | 1 | >4.8 GBq | Sufficient for preclinical | [15] |
| Enriched ⁴⁴CaO | 97% | Protons | ~11 | 50 | 1.5 | 16 GBq | >99% (⁴⁴Sc + ⁴⁴ᵐSc) | [14][16] |
| Enriched ⁴⁴CaCO₃ | >95% | Protons | 11-12 | 50 | 1.5 | ~2 GBq | Not specified | [3] |
| Natural CaCO₃/Ca metal | Natural | Protons | 16 | 30 | 1 | 300-400 MBq | >95% ⁴⁴Sc | [17][18] |
| Enriched ⁴⁴CaCO₃ | High | Protons | 9-10 | Not specified | Not specified | Maximum yield with lowest ⁴⁴ᵐSc | 99.84% (⁴⁴Sc) | [6] |
EOB: End of Bombardment
Experimental Protocol: ⁴⁴Ca(p,n)⁴⁴Sc
1. Target Preparation:
-
Target Material: Highly enriched (e.g., >97%) ⁴⁴CaO or ⁴⁴CaCO₃ is typically used to maximize yield and minimize isotopic impurities.[14][16] Using natural calcium is feasible but results in co-production of long-lived impurities like ⁴⁶Sc, ⁴⁷Sc, and ⁴⁸Sc.[18][19]
-
Pellet Pressing: The calcium carbonate or oxide powder is pressed into a solid pellet. For example, enriched ⁴⁴CaO powder is pressed into an aluminum or niobium target holder/backing.[14][20] The target must be robust enough to withstand high beam currents.[18]
2. Cyclotron Irradiation:
-
The target is irradiated with a proton beam. Optimal proton energies are typically between 10 and 15 MeV to maximize the ⁴⁴Ca(p,n)⁴⁴Sc reaction cross-section while minimizing impurity-producing side reactions.[14][20]
-
Irradiation parameters are adjusted based on the desired activity; for example, a 90-minute irradiation at 50 µA on an enriched ⁴⁴CaO target can yield up to 16 GBq of ⁴⁴Sc.[14]
3. Radiochemical Separation:
-
Target Dissolution: After irradiation, the target pellet is remotely transferred to a hot cell and dissolved. Calcium carbonate and oxide targets are readily dissolved in hydrochloric acid (e.g., 0.1 M to 3 M HCl).[6][15][17]
-
Separation of ⁴⁴Sc from Bulk Calcium: The separation of no-carrier-added ⁴⁴Sc from the macroscopic calcium target is crucial. Common methods include:
-
Precipitation: Scandium hydroxide (Sc(OH)₃) is precipitated by adding ammonia, separating it from the soluble calcium.[15][17]
-
Extraction Chromatography: This is a widely used and efficient method. The dissolved target solution is passed through a column containing a specialized resin.
-
DGA Resin: Branched N,N,N′,N′-tetra-2-ethylhexyldiglycolamide (DGA) resin is effective for separating scandium from calcium.[17][19]
-
UTEVA Resin: Uranium and Tetravalent Actinides (UTEVA) resin, functionalized with dipentyl pentylphosphonate, allows for rapid recovery (>80%) of ⁴⁴Sc in small volumes of ~1 M HCl.[18]
-
-
Ion Exchange Chromatography: The separated ⁴⁴Sc can be further purified and concentrated using cation exchange resins like Chelex-100.[6]
-
-
Final Formulation: The purified ⁴⁴Sc is typically eluted in a small volume of dilute acid (e.g., 0.1 M HCl), ready for radiolabeling.[16]
Visualization: Workflow for ⁴⁴Sc Production from Calcium Target
Caption: Workflow for ⁴⁴Sc production via proton irradiation of an enriched ⁴⁴CaO target.
Direct Production via Proton Irradiation of Titanium Targets: ⁴⁷Ti(p,α)⁴⁴Sc
An alternative direct production route utilizes proton bombardment of enriched Titanium-47 targets.[5] This method is appealing as other titanium isotopes can be used in the same facility to produce the theranostic partner ⁴⁷Sc (from ⁵⁰Ti) or the alternative PET isotope ⁴³Sc (from ⁴⁶Ti), allowing for a unified production and processing methodology.[5][10]
Data Presentation: ⁴⁷Ti(p,α)⁴⁴Sc Reaction
| Target Material | Target Enrichment | Projectile | Proton Energy (MeV) | Production Yield | Radionuclidic Purity (% at EOB) | Reference |
| Enriched ⁴⁷TiO₂ | 95.7% | Protons | 10 - 18 | Calculated based on cross-section | >99.9% (at 16 MeV) | [5] |
| Natural Ti foil | Natural | Protons | up to 24 | Yields measured for ⁴³Sc, ⁴⁴ᵍSc, ⁴⁴ᵐSc, ⁴⁷Sc | Mixture of Sc isotopes | [10] |
Experimental Protocol: ⁴⁷Ti(p,α)⁴⁴Sc
1. Target Preparation:
-
Enriched ⁴⁷TiO₂ is pressed into a pellet, often with a backing material like niobium.
2. Cyclotron Irradiation:
-
The target is irradiated with protons. The optimal energy range needs to be carefully selected based on the measured cross-section to maximize ⁴⁴Sc production and minimize impurities.
3. Radiochemical Separation:
-
Target Dissolution: Titanium targets are more chemically inert than calcium targets. Digestion requires aggressive conditions, such as using ammonium bifluoride (NH₄HF₂) and hydrochloric acid (HCl) in a closed vessel.[10]
-
Separation: Ion exchange chromatography using branched DGA resin is an effective method to separate scandium radionuclides from the digested titanium target material.[10]
Visualization: Logic of Multi-Isotope Production from Titanium
Caption: Unified production of theranostic scandium isotopes from enriched titanium targets.
Indirect Production via ⁴⁴Ti/⁴⁴Sc Generator
The ⁴⁴Ti/⁴⁴Sc generator provides a long-term, continuous source of ⁴⁴Sc, decoupling the need for daily cyclotron runs at the clinical site.[11][13] The process involves two main stages: the production of the parent ⁴⁴Ti and the subsequent separation of the daughter ⁴⁴Sc using a generator system.
Parent (⁴⁴Ti) Production: ⁴⁵Sc(p,2n)⁴⁴Ti
The most common reaction for producing ⁴⁴Ti is the proton bombardment of natural and monoisotopic Scandium-45.[1][21] This process requires high-energy protons and long irradiation times due to the long half-life of ⁴⁴Ti.[13]
Data Presentation: ⁴⁵Sc(p,2n)⁴⁴Ti Reaction
| Target Material | Projectile | Proton Energy (MeV) | Irradiation | Reported Yield | Reference |
| Scandium metal | Protons | 20 - 30 | Week-long | 175 MBq (combined batch) | [13][21] |
Experimental Protocol: ⁴⁴Ti/⁴⁴Sc Generator System
1. ⁴⁴Ti Production and Purification:
-
A scandium metal target is irradiated with high-energy protons for an extended period (e.g., a week) at a high-current isotope production facility.[13]
-
After irradiation, a complex, multi-step chemical separation is required to isolate the minute mass of no-carrier-added ⁴⁴Ti from the bulk scandium target.[1][13] This typically involves a two-step ion exchange chromatography process.[13]
2. Generator Construction and Elution:
-
The purified ⁴⁴Ti is immobilized on a solid support material (resin) packed into a column. Various resins have been investigated, including anion exchange resins (e.g., AG 1-X8) and hydroxamate-based resins.[22][23]
-
As the parent ⁴⁴Ti decays, ⁴⁴Sc is produced. The accumulated ⁴⁴Sc can be selectively "milked" (eluted) from the column, while the ⁴⁴Ti remains bound.[21]
-
Elution is typically performed with a dilute acid or buffer solution. For example, an AG 1-X8 generator can be eluted with a mixture of oxalic acid and HCl.[22]
3. Post-Elution Processing:
-
The generator eluate may require a post-processing step to remove any breakthrough of ⁴⁴Ti and to transfer the ⁴⁴Sc into a solution suitable for radiolabeling, often using a cation exchange cartridge.[22]
Visualization: ⁴⁴Ti/⁴⁴Sc Generator Workflow
Caption: Workflow for indirect ⁴⁴Sc production using a ⁴⁴Ti/⁴⁴Sc generator system.
Conclusion
The production of this compound is a well-developed field with multiple viable pathways available to researchers and clinicians.
-
Direct production via the ⁴⁴Ca(p,n)⁴⁴Sc reaction on enriched calcium targets is the most common method, offering high yields from widely available medical cyclotrons.[14]
-
Production from titanium targets offers flexibility, enabling a single facility to produce the theranostic pair of ⁴⁴Sc and ⁴⁷Sc using similar chemical processing.[5]
-
The ⁴⁴Ti/⁴⁴Sc generator system provides a convenient, on-demand source of ⁴⁴Sc, eliminating the need for daily cyclotron access at the point of use, though it relies on the initial, complex production of the long-lived ⁴⁴Ti parent.[11][23]
The choice of production method depends on factors such as the availability of specific cyclotrons and particle beams, the required activity and purity, logistical considerations, and overall cost. Continued research into targetry, automated separation modules, and generator systems is further enhancing the accessibility and utility of this compound as a key radionuclide for the advancement of PET imaging and theranostics.
References
- 1. researchgate.net [researchgate.net]
- 2. download.uni-mainz.de [download.uni-mainz.de]
- 3. osti.gov [osti.gov]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. indico.cern.ch [indico.cern.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Scandium Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proton-induced production and radiochemical isolation of 44Ti from scandium metal targets for 44Ti/44Sc generator development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclotron production of this compound [inis.iaea.org]
- 16. mdpi.com [mdpi.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Separation of cyclotron-produced 44Sc from a natural calcium target using a dipentyl pentylphosphonate functionalized extraction resin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets [frontiersin.org]
- 20. Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
Scandium-44: A Paradigm Shift in PET Imaging and Theranostics
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of Positron Emission Tomography (PET) is undergoing a significant transformation with the emergence of Scandium-44 (⁴⁴Sc) as a highly promising radionuclide. This in-depth guide explores the fundamental differences between ⁴⁴Sc and other established PET isotopes, providing a technical overview for researchers, scientists, and drug development professionals. ⁴⁴Sc is poised to carve a significant niche in clinical applications, particularly in the realm of theranostics, due to its advantageous decay characteristics and versatile production methods.
Executive Summary
This compound offers a unique combination of physical properties that address some of the limitations of more conventional PET isotopes. Its half-life of approximately 4.04 hours is optimally suited for labeling molecules with slower pharmacokinetic profiles, such as peptides and antibody fragments, allowing for imaging at later time points.[1][2] This contrasts with the shorter half-life of Gallium-68 (⁶⁸Ga), which can be restrictive for such applications.[3] Furthermore, ⁴⁴Sc's decay to stable, non-toxic Calcium-44 (⁴⁴Ca) is a notable advantage.[4] The potential for a "matched pair" with the therapeutic beta-emitter Scandium-47 (⁴⁷Sc) presents a compelling case for its use in theranostics, enabling seamless integration of diagnosis and therapy with chemically identical radiopharmaceuticals.[5][6]
Comparative Analysis of PET Isotopes
The choice of a radionuclide for PET imaging is dictated by a multitude of factors, including its decay characteristics, production feasibility, and compatibility with labeling chemistry. The following tables provide a comparative summary of ⁴⁴Sc against other commonly used PET isotopes.
Table 1: Physical and Decay Characteristics of Selected PET Isotopes
| Property | This compound (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) | Fluorine-18 (¹⁸F) | Zirconium-89 (⁸⁹Zr) | Copper-64 (⁶⁴Cu) |
| Half-life (t½) | 4.042 hours[1][4] | 67.71 minutes[7] | 109.8 minutes[8] | 78.41 hours (3.3 days)[9] | 12.7 hours[7][8] |
| Decay Mode | β+ (94.27%), EC (5.73%)[4][10] | β+ (88.8%), EC (11.2%)[11] | β+ (96.7%), EC (3.3%)[7] | β+ (22.7%), EC (77.3%)[12] | β+ (17.4%), β- (39%), EC (43.6%)[7][12] |
| Mean Positron Energy (Eβ+ mean) | 632 keV[4][13] | 836.0 keV[11] | 250 keV[11] | 395.5 keV | 278.2 keV[7] |
| Maximum Positron Energy (Eβ+ max) | 1474 keV[4][11] | 1890 keV[11] | 635 keV[14] | 902 keV | 653.0 keV[7] |
| Co-emitted Gamma Rays (γ) | 1157.0 keV (99.9%)[4] | 1077 keV (3.22%)[11] | None | 909 keV (99%) | None |
| Daughter Nuclide | ⁴⁴Ca (stable)[4] | ⁶⁸Zn (stable) | ¹⁸O (stable) | ⁸⁹Y (stable) | ⁶⁴Ni (stable), ⁶⁴Zn (stable) |
Table 2: Imaging Performance and Production of Selected PET Isotopes
| Parameter | This compound (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) | Fluorine-18 (¹⁸F) | Zirconium-89 (⁸⁹Zr) | Copper-64 (⁶⁴Cu) |
| Spatial Resolution | Better than ⁶⁸Ga[5] | Lower than ⁴⁴Sc and ¹⁸F[5][15] | High | Good | High[16] |
| Primary Production Method | Cyclotron: ⁴⁴Ca(p,n)⁴⁴Sc[1][17]; Generator: ⁴⁴Ti/⁴⁴Sc[1][18] | Generator: ⁶⁸Ge/⁶⁸Ga[7] | Cyclotron: ¹⁸O(p,n)¹⁸F | Cyclotron: ⁸⁹Y(p,n)⁸⁹Zr | Cyclotron |
| Key Advantages | "Theranostic pair" with ⁴⁷Sc, longer half-life for complex molecules[5][19] | Readily available from generator | High image quality, well-established chemistry | Long half-life for antibody imaging[9] | "Theranostic pair" with ⁶⁷Cu, versatile chemistry[20] |
| Key Disadvantages | High-energy gamma emission[4][19] | Short half-life | Short half-life for slow kinetics | High radiation dose to patient | Complex decay scheme |
Production and Radiolabeling Methodologies
This compound Production
Two primary routes for producing ⁴⁴Sc are currently employed: cyclotron production and generator-based systems.
1. Cyclotron Production: The most common cyclotron production method involves the proton bombardment of an enriched Calcium-44 (⁴⁴Ca) target via the ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction.[21][22]
-
Target Material: Enriched ⁴⁴CaCO₃ or ⁴⁴CaO powder pressed into a pellet.[22][23]
-
Irradiation: Proton beams with energies typically in the range of 10-20 MeV are used.[18][23]
-
Separation: Post-irradiation, the ⁴⁴Sc is separated from the calcium target material using chromatographic methods, such as solid-phase extraction with iminodiacetic acid resin (e.g., Chelex-100) or extraction chromatography.[22][24]
2. ⁴⁴Ti/⁴⁴Sc Generator: A long-lived parent radionuclide, Titanium-44 (⁴⁴Ti, t½ = 59.1 years), decays to ⁴⁴Sc, providing a continuous, cyclotron-independent source.[1][18] This generator system is analogous to the widely used ⁹⁹Mo/⁹⁹ᵐTc and ⁶⁸Ge/⁶⁸Ga generators.[5][18] Researchers at Brookhaven National Laboratory have developed a hydroxamate-based resin to immobilize ⁴⁴Ti, allowing for the reliable elution of ⁴⁴Sc.[25]
Radiolabeling Protocols
⁴⁴Sc, being a trivalent metal, is typically chelated to a targeting biomolecule using a bifunctional chelator. DOTA (1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid) and its derivatives are commonly used.[4][26]
General DOTA-Conjugate Radiolabeling Protocol:
-
Preparation: A solution of the DOTA-conjugated peptide/antibody is prepared in a suitable buffer, typically sodium acetate, at a pH of around 4.5-5.5.[27]
-
Reaction: The purified ⁴⁴ScCl₃ solution is added to the DOTA-conjugate solution.
-
Incubation: The reaction mixture is heated to 90-95°C for 10-20 minutes.[27] For heat-sensitive molecules like antibodies, room temperature labeling with chelators like CHX-A''-DTPA or DTPA has been demonstrated.[23][26]
-
Purification: The radiolabeled product is purified from unchelated ⁴⁴Sc using methods like solid-phase extraction (e.g., C18 cartridges) or high-performance liquid chromatography (HPLC).[27]
The Theranostic Promise: ⁴⁴Sc/⁴⁷Sc
The concept of theranostics, which combines diagnosis and therapy, is a cornerstone of personalized medicine. The scandium radioisotope family offers a nearly ideal "matched pair" for this approach.[5][19] Diagnostic PET imaging with a ⁴⁴Sc-labeled agent can provide precise localization and dosimetry calculations for subsequent therapy with the same targeting molecule labeled with the therapeutic β⁻-emitter ⁴⁷Sc (t½ = 3.35 days).[2][5][19] This chemical identity ensures that the diagnostic and therapeutic agents have identical pharmacokinetic and pharmacodynamic profiles, a significant advantage over using chemically dissimilar pairs like ⁶⁸Ga and ¹⁷⁷Lu.[6]
Future Perspectives
This compound is rapidly transitioning from a research curiosity to a clinically relevant PET radionuclide. Its favorable half-life, coupled with the potential for high-resolution imaging and its role in a true theranostic pair, positions it as a powerful tool in the arsenal of nuclear medicine.[28][29] Ongoing research is focused on optimizing production and purification methods to ensure a reliable and cost-effective supply.[25][30] As more ⁴⁴Sc-labeled radiopharmaceuticals enter clinical trials, the full extent of its diagnostic and therapeutic potential will be realized, heralding a new era of precision oncology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 3. researchgate.net [researchgate.net]
- 4. 44Sc [prismap.eu]
- 5. mdpi.com [mdpi.com]
- 6. ansto.gov.au [ansto.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. lnhb.fr [lnhb.fr]
- 11. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physics of pure and non-pure positron emitters for PET: a review and a discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiolabeling and in vitro studies of this compound with HOPO chelator for PET imaging (Journal Article) | OSTI.GOV [osti.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Scandium Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radiacode.com [radiacode.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in 64Cu/67Cu-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound: Diagnostic Feasibility in Tumor-Related Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. indico.cern.ch [indico.cern.ch]
- 23. Synthesis and In Vitro Evaluation of a this compound Radiolabeled Nanobody as a PD-L1 PET Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DSpace [helda.helsinki.fi]
- 25. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 26. Matching the Decay Half-Life with the Biological Half-Life: ImmunoPET Imaging with 44Sc-Labeled Cetuximab Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. This compound DOTATOC PET/CT: First in-human molecular imaging of neuroendocrine tumors and possible perspectives for Theranostics | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 29. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. osti.gov [osti.gov]
Introduction to Scandium-44 for PET Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scandium-44 (⁴⁴Sc) is emerging as a compelling radionuclide for Positron Emission Tomography (PET) imaging, offering a unique combination of physical characteristics and production accessibility that positions it as a valuable tool in nuclear medicine. With a half-life of 4.04 hours, ⁴⁴Sc is ideally suited for imaging a wide range of biological processes, particularly those involving peptides and small molecules.[1][2] Its decay properties, including a high positron branching ratio and lower average positron energy compared to the commonly used Gallium-68 (⁶⁸Ga), suggest the potential for improved image resolution.[3][4] Furthermore, the existence of a therapeutic counterpart, Scandium-47 (⁴⁷Sc), establishes the ⁴⁴Sc/⁴⁷Sc pair as a true theranostic duo, enabling both diagnosis and targeted radionuclide therapy with chemically identical radiopharmaceuticals.[5][6][7] This guide provides an in-depth overview of ⁴⁴Sc, covering its production, radiolabeling chemistry, and applications in preclinical and clinical PET imaging.
Physical and Nuclear Properties of this compound
This compound is a positron-emitting isotope that decays to stable Calcium-44.[1] Its physical and nuclear characteristics are summarized in the table below, with a comparison to the widely used PET radionuclide, Gallium-68.
| Property | This compound (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) | Reference(s) |
| **Half-life (t₁/₂) ** | 4.042 hours | 68 minutes | [1] |
| Decay Mode | β⁺ (Positron Emission), EC | β⁺ (Positron Emission), EC | [1][8] |
| Positron Branching Ratio (Iβ⁺) | 94.27% | 88.8% | [3][8] |
| Maximum Positron Energy (Eβ⁺max) | 1.475 MeV | 1.890 MeV | [8][9] |
| Mean Positron Energy (Eβ⁺mean) | 632 keV | 836.0 keV | [4][8][10] |
| Gamma Co-emission | 1157 keV (99.9%) | 1077 keV (3.22%) | [8] |
| Parent Isotope | Titanium-44 (⁴⁴Ti) | Germanium-68 (⁶⁸Ge) | [1] |
| Parent Half-life | 59.1 years | 271 days | [1][11] |
Production of this compound
There are two primary methods for producing this compound for clinical use: cyclotron production and elution from a ⁴⁴Ti/⁴⁴Sc generator.
Cyclotron Production
Cyclotron production of ⁴⁴Sc is a viable method for facilities with in-house irradiation capabilities.[12] The most common nuclear reaction is the proton bombardment of a Calcium-44 (⁴⁴Ca) target.[12][13]
Diagram: Cyclotron Production of this compound
Caption: Workflow for cyclotron production of this compound.
-
Target Preparation:
-
Irradiation:
-
Irradiate the target with a proton beam of appropriate energy (typically 8-13 MeV) in a medical cyclotron.[13]
-
Irradiation time and beam current can be adjusted to achieve the desired activity of ⁴⁴Sc. For example, irradiation of a 120 mg solid target with a 30 µA proton beam for 1 hour can produce 300-400 MBq of ⁴⁴Sc.[15]
-
-
Target Dissolution and Chemical Separation:
-
Dissolve the irradiated target material in hydrochloric acid.[15]
-
Separate ⁴⁴Sc from the bulk calcium target material using methods such as precipitation of Sc(OH)₃ followed by purification on a cation exchange or DGA resin.[15] The separation process typically takes less than an hour, with yields ranging from 70% to 90%.[15]
-
⁴⁴Ti/⁴⁴Sc Radionuclide Generator
The ⁴⁴Ti/⁴⁴Sc generator provides an on-site, cyclotron-independent source of ⁴⁴Sc, making it accessible to a wider range of facilities.[1][16] The long half-life of the parent isotope, ⁴⁴Ti (59.1 years), allows for a long generator lifespan.[1][11]
Diagram: ⁴⁴Ti/⁴⁴Sc Generator System
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 3. bnl.gov [bnl.gov]
- 4. mdpi.com [mdpi.com]
- 5. imagingcdt.com [imagingcdt.com]
- 6. Chelator development for improved scandium theranostic agents - Melissa Deri [grantome.com]
- 7. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. First-in-Human PET/CT Imaging of Metastatic Neuroendocrine Neoplasms with Cyclotron-Produced 44Sc-DOTATOC: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Cyclotron production of this compound [inis.iaea.org]
- 13. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indico.cern.ch [indico.cern.ch]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
Core Principles of Scandium-44 Radiochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Scandium-44 (⁴⁴Sc) is rapidly emerging as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging. Its favorable decay characteristics, including a longer half-life compared to the commonly used Gallium-68, make it particularly suitable for radiolabeling molecules with slower pharmacokinetic profiles, such as peptides and antibody fragments.[1][2] This guide provides a comprehensive overview of the fundamental principles of ⁴⁴Sc radiochemistry, covering its production, purification, chelation strategies, and the radiolabeling of biomolecules.
Nuclear Properties and Production of this compound
This compound decays via positron emission (β+) to stable Calcium-44 (⁴⁴Ca) with a half-life of 3.97 to 4.04 hours.[1][3] This half-life offers logistical advantages over Gallium-68 (t½ = 68 min), allowing for centralized production and distribution to satellite facilities.[1] The key decay characteristics of ⁴⁴Sc are summarized in Table 1.
Table 1: Key Decay Characteristics of this compound
| Property | Value | Reference(s) |
| Half-life (t½) | 3.97 - 4.04 hours | [1][3] |
| Decay Mode | β+ (Positron Emission), EC | [4] |
| β+ Branching Ratio | 94.3% | [4][5] |
| Mean β+ Energy (Eβ+ mean) | 632 keV | [1][2] |
| Maximum β+ Energy (Eβ+ max) | 1474 keV | [6][7] |
| Gamma Co-emission | 1157 keV (99.9%) | [1][7] |
Two primary methods are employed for the production of this compound: cyclotron production and radionuclide generator systems.
Cyclotron Production
The most common cyclotron-based production route for ⁴⁴Sc is the proton irradiation of an enriched Calcium-44 (⁴⁴Ca) target via the ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction.[1][3] This method can be implemented using low-energy medical cyclotrons.[1] Natural calcium targets can also be used, but this results in the co-production of other scandium isotopes.[8][9]
The ⁴⁴Ti/⁴⁴Sc Radionuclide Generator
A long-term, cyclotron-independent source of ⁴⁴Sc is the Titanium-44/Scandium-44 (⁴⁴Ti/⁴⁴Sc) generator.[4][5][10] The parent radionuclide, ⁴⁴Ti, has a long half-life of approximately 60 years and decays to ⁴⁴Sc.[4][11] This allows for the daily elution of ⁴⁴Sc for an extended period.[10] The generator typically consists of ⁴⁴Ti adsorbed onto a stationary phase material, from which the daughter ⁴⁴Sc can be selectively eluted. Various materials have been explored for the stationary phase, including organic resins and inorganic materials like tin dioxide (SnO₂).[10][12]
Purification and Separation of this compound
After production, ⁴⁴Sc must be separated from the target material and any metallic impurities. This is crucial as these impurities can compete with ⁴⁴Sc for the chelator during radiolabeling.[13] Several methods have been developed for this purpose.
-
Extraction Chromatography: This is a widely used technique where ⁴⁴Sc is selectively retained on a solid support material while the target material and other impurities are washed away. The purified ⁴⁴Sc is then eluted. Resins such as UTEVA and ZR resin have proven effective for separating ⁴⁴Sc from calcium and titanium targets, respectively.[9][14][15]
-
Precipitation: This method involves the precipitation of scandium hydroxide by adjusting the pH of the dissolved target solution. The precipitate containing ⁴⁴Sc is then separated by filtration.[14][16]
Experimental Protocol: Purification of ⁴⁴Sc from a Calcium Target using Extraction Chromatography
This protocol is a generalized representation based on common laboratory practices.
-
Target Dissolution: The irradiated calcium target is dissolved in an appropriate acid, typically hydrochloric acid (HCl).[16]
-
Column Preparation: An extraction chromatography column containing a suitable resin (e.g., UTEVA resin) is pre-conditioned according to the manufacturer's instructions.
-
Loading: The dissolved target solution is loaded onto the pre-conditioned column.
-
Washing: The column is washed with a specific concentration of acid (e.g., HCl) to remove the calcium target material and other impurities.
-
Elution: The purified ⁴⁴Sc is eluted from the column using a different concentration of acid or a different eluent.
-
Quality Control: The final product is assessed for radionuclidic and chemical purity.
Chelation Chemistry of this compound
For use in radiopharmaceuticals, ⁴⁴Sc³⁺ must be stably complexed by a bifunctional chelator, which is then conjugated to a targeting biomolecule.
DOTA and its Analogues
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is the current gold standard for chelating ⁴⁴Sc.[1] DOTA forms thermodynamically stable and kinetically inert complexes with ⁴⁴Sc.[1] However, the radiolabeling of DOTA-conjugated molecules with ⁴⁴Sc typically requires heating (around 80-95°C), which can be detrimental to heat-sensitive biomolecules like proteins and antibodies.[2][17]
Novel Chelators for Room Temperature Labeling
To overcome the heating requirement, new chelators are being developed. One promising example is the triaza-macrocycle-based, picolinate-functionalized chelator, H₃mpatcn, and its bifunctional counterpart, picaga.[2][17] These chelators enable the efficient radiolabeling of biomolecules with ⁴⁴Sc at room temperature.[2][17][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State of 44Ti/44Sc Radionuclide Generator Systems and Sep...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Separation of cyclotron-produced 44Sc from a natural calcium target using a dipentyl pentylphosphonate functionalized extraction resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 11. bnl.gov [bnl.gov]
- 12. osti.gov [osti.gov]
- 13. Production and separation of 43Sc for radiopharmaceutical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [helda.helsinki.fi]
- 15. Separation of 44Ti from proton irradiated scandium by using solid-phase extraction chromatography and design of 44Ti/44Sc generator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with this compound | Semantic Scholar [semanticscholar.org]
The Perfect Match: A Technical Guide to the Scandium-44 and Scandium-47 Theranostic Pair
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of theranostics, which combines diagnostic imaging and targeted radionuclide therapy, has found a powerful new ally in the scandium isotope duo: Scandium-44 (⁴⁴Sc) and Scandium-47 (⁴⁷Sc). This matched pair, with their nearly identical chemistry, offers a seamless transition from precise diagnostic imaging to effective targeted therapy, paving the way for truly personalized cancer treatment. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and clinical potential of the ⁴⁴Sc/⁴⁷Sc theranostic pair.
Core Principles of the ⁴⁴Sc/⁴⁷Sc Theranostic Pair
The fundamental advantage of the ⁴⁴Sc/⁴⁷Sc pair lies in their identical elemental nature. As isotopes of scandium, they exhibit the same chemical behavior, ensuring that a diagnostic agent labeled with ⁴⁴Sc will have the same in vivo distribution and pharmacokinetic profile as its therapeutic counterpart labeled with ⁴⁷Sc.[1] This chemical identity allows for highly accurate dosimetric calculations and patient-specific treatment planning.
This compound is a positron emitter, making it ideal for high-resolution Positron Emission Tomography (PET) imaging.[2] Its half-life of 4.042 hours is sufficiently long to allow for centralized production and distribution, as well as for imaging at later time points to achieve better tumor-to-background ratios.[3]
Scandium-47 is a β⁻ emitter with a half-life of 3.35 days, and its decay characteristics are similar to the clinically established therapeutic radionuclide Lutetium-177.[4] The emitted β⁻ particles deliver a cytotoxic radiation dose to targeted tumor cells. Additionally, ⁴⁷Sc emits a 159 keV gamma photon, which is suitable for Single-Photon Emission Computed Tomography (SPECT) imaging, enabling real-time monitoring of the therapeutic agent's distribution.[5]
Quantitative Data Summary
The physical and nuclear properties of this compound and Scandium-47 are summarized in the tables below for easy comparison.
| Property | This compound (⁴⁴Sc) | Scandium-47 (⁴⁷Sc) |
| Half-life (t₁₂) | 4.042 hours[2] | 3.35 days[4] |
| Decay Mode | β⁺ (94.3%), EC (5.7%) | β⁻ (100%) |
| Max. β⁺ Energy (Eβ⁺max) | 1.47 MeV | N/A |
| Mean β⁺ Energy (Eβ⁺ₐᵥ) | 632 keV[4] | N/A |
| Max. β⁻ Energy (Eβ⁻max) | N/A | 600 keV (31.6%), 439 keV (68.4%) |
| Mean β⁻ Energy (Eβ⁻ₐᵥ) | N/A | 162 keV[6] |
| Principal Gamma Emissions (Intensity) | 1157 keV (100%) | 159 keV (68.3%)[4] |
Table 1: Physical and Nuclear Properties of this compound and Scandium-47.
| Production Route | Target Material | Projectile | Typical Yield |
| This compound | |||
| Cyclotron | Enriched ⁴⁴CaCO₃ or ⁴⁴CaO | Protons (p,n) | >2 GBq[1] |
| Generator | ⁴⁴Ti | N/A (decay) | 185 MBq (preclinical)[7] |
| Scandium-47 | |||
| Nuclear Reactor | Enriched ⁴⁶CaO | Neutrons (n,γ) followed by decay | Up to 2 GBq[8] |
| Nuclear Reactor | Enriched ⁴⁷TiO₂ | Fast Neutrons (n,p) | Lower purity compared to ⁴⁶Ca route[8] |
| Accelerator | Vanadium | High-energy photons | High purity, emerging technique[9] |
Table 2: Production Routes for this compound and Scandium-47.
Experimental Protocols
This section details the methodologies for the production, radiolabeling, and quality control of ⁴⁴Sc and ⁴⁷Sc radiopharmaceuticals.
Production of this compound via the ⁴⁴Ca(p,n)⁴⁴Sc Reaction
This protocol describes the cyclotron-based production of ⁴⁴Sc from an enriched ⁴⁴Calcium target.
Materials:
-
Enriched ⁴⁴CaCO₃ or ⁴⁴CaO powder
-
High-purity aluminum target holder
-
Cyclotron with a proton beam of appropriate energy (e.g., 10-15 MeV)
-
Hot cell for target processing
-
Hydrochloric acid (HCl), high purity
-
Ammonia solution
-
Extraction or ion-exchange chromatography system (e.g., UTEVA resin or cation exchange resin)[10]
Procedure:
-
Target Preparation: Press the enriched ⁴⁴CaCO₃ or ⁴⁴CaO powder into a pellet within the aluminum target holder.
-
Irradiation: Irradiate the target with a proton beam. Typical irradiation parameters are 10-15 MeV proton energy at a beam current of 10-50 µA for 1-3 hours.[11][12]
-
Target Dissolution: After a suitable cooling period, transfer the target to a hot cell and dissolve the irradiated material in high-purity HCl.
-
Separation of ⁴⁴Sc:
-
Precipitation Method: Add ammonia solution to the dissolved target to precipitate Scandium hydroxide, leaving the calcium in solution. Centrifuge and wash the precipitate.
-
Chromatographic Method: Alternatively, use extraction chromatography (e.g., UTEVA resin) or cation exchange chromatography to separate ⁴⁴Sc from the bulk calcium target material.[10]
-
-
Purification and Formulation: Further purify the separated ⁴⁴Sc using a cation exchange resin and elute in a small volume of a suitable buffer for radiolabeling.
Production of Scandium-47 via the ⁴⁶Ca(n,γ)⁴⁷Ca→⁴⁷Sc Route
This protocol outlines the production of ⁴⁷Sc in a nuclear reactor.
Materials:
-
Enriched ⁴⁶CaO powder
-
Quartz ampoule
-
Nuclear reactor with a high thermal neutron flux
-
Hot cell for chemical processing
-
Hydrochloric acid (HCl), high purity
-
Cation exchange resin
Procedure:
-
Target Encapsulation: Seal the enriched ⁴⁶CaO powder in a high-purity quartz ampoule.
-
Irradiation: Irradiate the ampoule in a nuclear reactor with a high thermal neutron flux. The irradiation time will depend on the desired activity.
-
Cooling and Decay: After irradiation, allow the target to cool. During this time, the produced ⁴⁷Ca (half-life 4.54 days) will decay to ⁴⁷Sc.
-
Target Dissolution: In a hot cell, open the ampoule and dissolve the irradiated ⁴⁶CaO in high-purity HCl.
-
Separation of ⁴⁷Sc: Separate the daughter nuclide ⁴⁷Sc from the parent ⁴⁷Ca and the bulk ⁴⁶Ca target material using cation exchange chromatography.[8][13]
-
Elution and Formulation: Elute the purified ⁴⁷Sc from the resin in a small volume suitable for radiolabeling.
Radiolabeling of DOTA-Conjugated Peptides with this compound/47
This protocol provides a general procedure for labeling DOTA-conjugated targeting molecules (e.g., peptides like DOTATATE) with ⁴⁴Sc or ⁴⁷Sc. The chemistry is identical for both isotopes.
Materials:
-
Purified ⁴⁴ScCl₃ or ⁴⁷ScCl₃ in a suitable buffer (e.g., 0.05 M HCl)
-
DOTA-conjugated peptide
-
Ammonium acetate or sodium acetate buffer (0.5 M, pH 4.0-4.5)
-
Heating block or water bath
-
C18 Sep-Pak or similar solid-phase extraction (SPE) cartridge
-
Ethanol and sterile water for injection
-
Sterile vials
Procedure:
-
Reaction Setup: In a sterile vial, add the DOTA-conjugated peptide to the ammonium acetate buffer.
-
Addition of Scandium: Add the purified ⁴⁴ScCl₃ or ⁴⁷ScCl₃ solution to the peptide-buffer mixture. The final pH should be between 4.0 and 4.5.
-
Incubation: Heat the reaction mixture at 70-95°C for 15-30 minutes.[14][15]
-
Purification: After cooling, purify the radiolabeled peptide from unchelated scandium using a C18 SPE cartridge.
-
Condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unchelated scandium.
-
Elute the radiolabeled peptide with an ethanol/water mixture.
-
-
Formulation: Evaporate the ethanol and formulate the final product in a physiologically compatible solution (e.g., saline) for injection.
Quality Control of ⁴⁴Sc/⁴⁷Sc-Radiopharmaceuticals
Prior to administration, all radiopharmaceuticals must undergo stringent quality control.
Tests to be Performed:
-
Visual Inspection: Check for clarity and absence of particulate matter.
-
pH Measurement: Ensure the pH is within the acceptable range for injection (typically 6.5-7.5).
-
Radionuclide Identity and Purity: Use a gamma spectrometer to confirm the identity of the radionuclide and quantify any radionuclide impurities.
-
Radiochemical Purity: Determine the percentage of the radionuclide that is successfully chelated to the targeting molecule. This is typically performed using:
-
Radio-Thin Layer Chromatography (Radio-TLC): A rapid method to separate the radiolabeled compound from free radionuclide.
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): Provides a more detailed analysis of the radiochemical species present.
-
-
Sterility: Test for the absence of microbial contamination.
-
Bacterial Endotoxins: Test for the presence of pyrogens using the Limulus Amebocyte Lysate (LAL) test.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the application of the ⁴⁴Sc/⁴⁷Sc theranostic pair.
Signaling Pathways
Prostate-Specific Membrane Antigen (PSMA) Signaling: PSMA is a key target in prostate cancer. Its activation can influence cell survival and proliferation through pathways like the PI3K-AKT-mTOR and MAPK pathways.[4][6][16]
Caption: PSMA signaling pathway in prostate cancer.
Folate Receptor (FR) Internalization: The folate receptor is overexpressed in several cancers. Folate-conjugated radiopharmaceuticals are internalized via endocytosis.
Caption: Folate receptor-mediated endocytosis pathway.
Experimental Workflows
⁴⁴Sc/⁴⁷Sc Radiopharmaceutical Production and Application Workflow: This diagram illustrates the overall process from isotope production to preclinical evaluation.
Caption: Theranostic workflow from production to application.
Biodistribution Study Workflow: A typical workflow for assessing the in vivo distribution of a novel radiopharmaceutical.
Caption: Workflow for a preclinical biodistribution study.
Conclusion
The this compound and Scandium-47 theranostic pair represents a significant advancement in nuclear medicine. Their identical chemistry overcomes the limitations of using mismatched theranostic pairs, allowing for more accurate dosimetry and personalized treatment strategies. The production methods for both isotopes are becoming more established, and their application in preclinical and early clinical studies has shown great promise. As research continues to refine the production, chelation chemistry, and targeted delivery of scandium radiopharmaceuticals, the ⁴⁴Sc/⁴⁷Sc pair is poised to become a cornerstone of next-generation cancer theranostics.
References
- 1. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 3. mdpi.com [mdpi.com]
- 4. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
- 7. Scandium Radioisotopes—Toward New Targets and Imaging Modalities [mdpi.com]
- 8. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Cyclotron production of this compound [inis.iaea.org]
- 11. mdpi.com [mdpi.com]
- 12. indico.cern.ch [indico.cern.ch]
- 13. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scandium( iii ) complexes of monophosphorus acid DOTA analogues: a thermodynamic and radiolabelling study with 44 Sc from cyclotron and from a 44 Ti/ ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04084A [pubs.rsc.org]
- 15. This compound Radiolabeled Peptide and Peptidomimetic Conjugates Targeting Neuropilin-1 Co-Receptor as Potential Tools for Cancer Diagnosis and Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROSTATE SPECIFIC MEMBRANE ANTIGEN (PSMA) PROMOTES SURVIVAL OF PROSTATE CANCER CELLS BY INDUCING A PARALLEL ACTIVATION OF THE PI3K/AKT-mTOR AND THE RAS-MAPK PATHWAYS IN THE SAME CELL POPULATION. [tesidottorato.depositolegale.it]
Navigating the Radiological Landscape of Scandium-44: A Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-44 (⁴⁴Sc) is a positron-emitting radionuclide with burgeoning potential in the field of nuclear medicine, particularly for Positron Emission Tomography (PET) imaging. Its favorable decay characteristics, including a suitable half-life and high positron branching ratio, make it an attractive candidate for diagnostic applications and as a theranostic partner for therapeutic radionuclides. However, the unique radiological profile of ⁴⁴Sc, notably the co-emission of a high-energy gamma ray, necessitates a robust understanding and implementation of appropriate health and safety measures. This technical guide provides an in-depth overview of the critical health and safety considerations for handling this compound in a research and drug development setting.
Radiological Properties of this compound
A thorough understanding of the radiological properties of ⁴⁴Sc is fundamental to establishing a safe handling environment. Key decay data are summarized in the table below.
| Property | Value | Citation |
| Half-life (t½) | 4.042 hours | [1] |
| Decay Mode | β+ (Positron Emission) and Electron Capture (EC) | |
| Decay Percentages | 94.27% (β+), 5.73% (EC) | |
| Maximum Positron Energy (Eβ+max) | 1474 keV | |
| Average Positron Energy (Eβ+avg) | 632 keV | |
| Primary Gamma Ray Energy (Eγ) | 1157.0 keV | |
| Gamma Ray Emission Probability | 99.9% | |
| Stable Decay Product | Calcium-44 (⁴⁴Ca) |
The most significant feature from a radiation protection standpoint is the high-energy gamma ray (1157.0 keV) emitted in cascade with the positron decay. This necessitates more substantial shielding compared to other common PET radionuclides.
Dosimetry and Radiation Protection
Effective dose management is paramount when working with ⁴⁴Sc. The principle of ALARA (As Low As Reasonably Achievable) must be strictly adhered to, which involves optimizing time, distance, and shielding.
Dose Rate Constant
The specific gamma-ray dose constant is a crucial parameter for calculating the dose rate from a known activity of a radionuclide at a specific distance.
| Radionuclide | Gamma Ray Dose Constant (R·cm²/mCi·hr) |
| This compound | 1.33274 |
Shielding
Due to the high-energy gamma emission of ⁴⁴Sc, appropriate shielding is critical to minimize external radiation exposure. Lead is the most common and effective shielding material. The required thickness of lead can be estimated using the half-value layer (HVL) and tenth-value layer (TVL), which are the thicknesses of a material required to reduce the radiation intensity by 50% and 90%, respectively.
| Shielding Parameter | Lead (Pb) |
| Half-Value Layer (HVL) for ~1.2 MeV Gamma Rays | ~1.2 cm |
| Tenth-Value Layer (TVL) for ~1.2 MeV Gamma Rays | ~4.0 cm |
It is imperative to use a calibrated radiation survey meter to verify the effectiveness of any shielding configuration.
Safe Handling Protocols
Adherence to well-defined protocols is essential for the safe handling of ⁴⁴Sc. The following sections outline key experimental procedures with integrated safety measures.
General Laboratory Safety
-
Designated Areas: All work with ⁴⁴Sc should be conducted in a designated and clearly labeled radioactive materials area.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and two pairs of disposable gloves should be worn. For higher activity work, leaded glasses and extremity dosimeters are recommended.
-
Contamination Control: Work surfaces should be covered with absorbent, plastic-backed paper. All equipment used for handling ⁴⁴Sc should be dedicated and clearly labeled.
-
Monitoring: A calibrated survey meter (e.g., a Geiger-Müller counter with a pancake probe) should be readily available to monitor for contamination on hands, clothing, and the work area before, during, and after handling ⁴⁴Sc.
Experimental Protocol: Radiolabeling with this compound
This protocol outlines the key steps and safety considerations for a typical radiolabeling procedure.
Materials:
-
This compound in a suitable chemical form (e.g., ⁴⁴ScCl₃)
-
Chelator-conjugated molecule (e.g., peptide, antibody)
-
Reaction buffer
-
Lead shielding (bricks, L-block)
-
Remote handling tools (tongs, forceps)
-
Vortex mixer and heat block situated within a shielded area
-
Dose calibrator
-
Radio-TLC or radio-HPLC for quality control
-
Calibrated radiation survey meter
-
Radioactive waste containers
Procedure:
-
Preparation and Pre-labeling Checks:
-
Ensure the work area is clean and properly prepared with absorbent paper.
-
Set up lead shielding (e.g., an L-block) to minimize exposure during handling.
-
Perform a survey of the work area to establish background radiation levels.
-
Don all required PPE.
-
Calculate the required activity of ⁴⁴Sc and the volume of other reagents.
-
-
Handling and Dispensing of this compound:
-
Place the vial containing the ⁴⁴Sc stock solution behind the lead shielding.
-
Using remote handling tools, uncap the vial.
-
Withdraw the required volume of ⁴⁴Sc solution using a shielded syringe.
-
Measure the activity in a dose calibrator.
-
Transfer the ⁴⁴Sc to the reaction vial, which should also be kept in a shielded container.
-
-
Radiolabeling Reaction:
-
Add the chelator-conjugated molecule and buffer to the reaction vial containing the ⁴⁴Sc.
-
Gently mix the contents using a vortex mixer.
-
If heating is required, place the reaction vial in a shielded heat block for the specified time and temperature.
-
Throughout the reaction, monitor the dose rate at the exterior of the shielding.
-
-
Quality Control:
-
Once the reaction is complete, allow the vial to cool within the shielded area.
-
Using a shielded syringe and remote handling, withdraw a small aliquot for quality control analysis (radio-TLC or radio-HPLC) to determine the radiochemical purity.
-
-
Post-labeling Procedures:
-
Securely cap and label the final product vial with the radionuclide, activity, date, and time.
-
Store the final product in a shielded container.
-
Thoroughly monitor the work area, all equipment, and yourself for any contamination.
-
Decontaminate any areas or equipment found to be contaminated.
-
Dispose of all radioactive waste in the appropriate, shielded containers.
-
Waste Management
Proper management of radioactive waste is crucial to prevent environmental contamination and unnecessary exposure.
-
Segregation: Segregate ⁴⁴Sc waste from other radioactive and non-radioactive waste streams.
-
Decay-in-Storage: Given its relatively short half-life of 4.042 hours, the primary method for ⁴⁴Sc waste disposal is decay-in-storage. Waste should be stored in a secure, shielded location for at least 10 half-lives (approximately 40.4 hours or about 2 days) to allow for sufficient decay.
-
Survey Before Disposal: After the decay period, the waste must be monitored with a sensitive radiation detector to ensure that its radioactivity is indistinguishable from background radiation before being disposed of as non-radioactive waste. All radioactive labels must be defaced or removed.
-
Long-Lived Contaminants: If the ⁴⁴Sc was produced from a ⁴⁴Ti/⁴⁴Sc generator, be aware of the potential for long-lived ⁴⁴Ti (half-life ~60 years) breakthrough. Waste containing ⁴⁴Ti contamination will require long-term storage and disposal according to institutional and regulatory guidelines for long-lived radionuclides.
Emergency Procedures
In the event of a spill or personnel contamination, prompt and appropriate action is necessary to minimize exposure and the spread of contamination.
Minor Spills (Low activity, contained)
-
Notify: Alert personnel in the immediate area.
-
Contain: Cover the spill with absorbent paper.
-
Clean: Wearing appropriate PPE, clean the area from the outside in with a suitable decontamination solution.
-
Monitor: Survey the area and cleaning materials for contamination.
-
Dispose: Place all contaminated materials in the radioactive waste.
-
Report: Report the incident to the Radiation Safety Officer (RSO).
Major Spills (High activity, widespread)
-
Evacuate: Evacuate the immediate area.
-
Isolate: Prevent entry into the contaminated area.
-
Notify: Immediately contact the institutional RSO and follow their instructions.
Personnel Decontamination
-
Remove: Remove any contaminated clothing immediately.
-
Wash: Wash the affected skin area thoroughly with mild soap and lukewarm water. Avoid breaking the skin.
-
Monitor: Survey the skin to check for remaining contamination.
-
Repeat: Repeat the washing process if necessary.
-
Seek Assistance: If contamination persists, contact the RSO.
Visualizing Safety Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key logical flows in the health and safety management of this compound.
Conclusion
This compound is a promising radionuclide for advancing diagnostic imaging and theranostics. Its unique radiological properties, particularly the high-energy gamma emission, demand a comprehensive and rigorously implemented radiation safety program. By understanding the principles of dosimetry and shielding, adhering to detailed safe handling protocols, and being prepared for potential emergencies, researchers, scientists, and drug development professionals can safely harness the potential of this compound in their work. Continuous vigilance and a commitment to the ALARA principle are the cornerstones of a safe and successful research environment when working with this and other radionuclides.
References
Methodological & Application
Application Notes and Protocols for Scandium-44 Production from a ⁴⁴Ti/⁴⁴Sc Generator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-44 (⁴⁴Sc) is a promising positron-emitting radionuclide for Positron Emission Tomography (PET) imaging, offering a compelling alternative to more commonly used isotopes.[1][2] Its favorable decay characteristics (T₁/₂ = 3.97 hours, β⁺ branching ratio = 94.3%) make it suitable for imaging biological processes that occur over several hours.[1][3] A significant advantage of ⁴⁴Sc is its availability from a long-lived parent radionuclide, Titanium-44 (⁴⁴Ti, T₁/₂ = 60 years), through a ⁴⁴Ti/⁴⁴Sc generator system.[4][5] This provides a reliable, on-site source of ⁴⁴Sc, independent of a cyclotron.[1][6]
These application notes provide detailed protocols for the production, purification, and quality control of ⁴⁴Sc from a ⁴⁴Ti/⁴⁴Sc generator, as well as a protocol for subsequent radiolabeling of a DOTA-conjugated peptide.
Principle of the ⁴⁴Ti/⁴⁴Sc Generator
The ⁴⁴Ti/⁴⁴Sc generator is based on the chromatographic separation of the daughter radionuclide ⁴⁴Sc from its parent ⁴⁴Ti. The ⁴⁴Ti is adsorbed onto a stationary phase material within a column, while the ⁴⁴Sc, which is continuously produced via the decay of ⁴⁴Ti, can be selectively eluted using an appropriate solvent system. Various resin materials have been investigated for this purpose, including anion exchange resins and solid-phase extraction resins.[5][7]
Experimental Protocols
Protocol 1: Elution of ⁴⁴Sc from an Anion Exchange Resin-Based Generator
This protocol describes the elution of ⁴⁴Sc from a ⁴⁴Ti/⁴⁴Sc generator based on an AG 1-X8 anion exchange resin.[8][9]
Materials:
-
⁴⁴Ti/⁴⁴Sc generator with AG 1-X8 resin
-
Eluent: 0.1 M Oxalic Acid (H₂C₂O₄) / 0.2 M Hydrochloric Acid (HCl)[7]
-
Sterile, pyrogen-free collection vials
-
Shielding for handling radioactivity
Procedure:
-
Place the ⁴⁴Ti/⁴⁴Sc generator in a shielded environment.
-
Connect a sterile needle and tubing to the generator outlet, directing the flow to a shielded, sterile collection vial.
-
Pass 10 mL of the eluent (0.1 M H₂C₂O₄ / 0.2 M HCl) through the generator at a flow rate of approximately 1 mL/min.[8]
-
Collect the eluate containing the ⁴⁴Sc. The majority of the ⁴⁴Sc activity is typically found in the first few milliliters of the eluate.[5][10]
-
Measure the activity of the collected ⁴⁴Sc eluate using a dose calibrator.
-
Record the elution yield, which should consistently be in the range of 85-90%.[8]
Protocol 2: Post-Elution Purification and Concentration of ⁴⁴Sc
The eluate from the generator may require further purification and concentration to make it suitable for radiolabeling, primarily to remove oxalic acid and reduce the volume and acidity.[4][11] This protocol utilizes a cation exchange resin for this purpose.[9][11]
Materials:
-
⁴⁴Sc eluate from Protocol 1
-
Cation exchange resin (e.g., AG 50W-X8, 200-400 mesh, H⁺-form)[4][11]
-
Mini-chromatography column
-
Milli-Q water
-
Sterile collection vials
Procedure:
-
Prepare a mini-chromatography column with approximately 80 mg of AG 50W-X8 resin.[11]
-
Condition the column by washing with 1 mL of 4 M HCl followed by 1 mL of Milli-Q water.[11]
-
Load the ⁴⁴Sc eluate from Protocol 1 directly onto the conditioned cation exchange column at a flow rate of about 1 mL/min.[11] The ⁴⁴Sc will be retained on the resin with an efficacy of >98%.[4][11]
-
Wash the column with 2-4 mL of Milli-Q water to remove any remaining generator eluent.[11]
-
Elute the purified and concentrated ⁴⁴Sc from the cation exchange resin using 3 mL of 0.25 M ammonium acetate (pH 4.0) at a flow rate of approximately 0.7 mL/min.[4][11]
-
Collect the purified ⁴⁴Sc in a sterile vial. The overall yield of this post-processing step is typically around 90%.[4]
Protocol 3: Quality Control of ⁴⁴Sc Eluate
1. Radionuclidic Purity: ⁴⁴Ti Breakthrough
It is critical to determine the amount of ⁴⁴Ti parent radionuclide that may have "broken through" during the elution of ⁴⁴Sc.
Procedure:
-
Take an aliquot of the final purified ⁴⁴Sc solution.
-
Store the aliquot for at least 120 hours (more than 30 half-lives of ⁴⁴Sc) to allow for the decay of ⁴⁴Sc.[11]
-
Measure the remaining activity of ⁴⁴Ti using gamma spectroscopy, identifying the characteristic photon emissions at 67.9 and 78.3 keV.[11]
-
The ⁴⁴Ti breakthrough should be extremely low, typically in the range of 10⁻⁵% to 10⁻⁶%.[7]
2. Radiochemical Purity
Radiochemical purity is typically assessed by thin-layer chromatography (TLC) after radiolabeling.
Protocol 4: Radiolabeling of DOTA-TOC with ⁴⁴Sc
This protocol provides a general method for the radiolabeling of DOTA-TOC (a DOTA-conjugated peptide) with the purified ⁴⁴Sc.[5]
Materials:
-
Purified ⁴⁴Sc in 0.25 M ammonium acetate (pH 4.0)
-
DOTA-TOC solution
-
Reaction vial
-
Heating block or water bath
-
TLC system for quality control
Procedure:
-
In a sterile reaction vial, add the desired amount of DOTA-TOC.
-
Add the purified ⁴⁴Sc solution to the vial.
-
Gently mix the solution. The pH of the reaction mixture should be maintained around 4.0.[5]
-
Incubate the reaction mixture at 90-95°C for 5-15 minutes.[12]
-
After incubation, allow the vial to cool to room temperature.
-
Determine the radiochemical yield using TLC.
Data Presentation
| Parameter | Generator System | Eluent | ⁴⁴Sc Elution Yield (%) | ⁴⁴Ti Breakthrough (%) | Reference |
| Elution Performance | AG 1-X8 Resin | 0.1 M H₂C₂O₄ / 0.2 M HCl | 85 - 90 | Negligible (initially), increases over time | [8] |
| TEVA Resin | 0.1 M H₂C₂O₄ / 0.2 M HCl | 91 ± 6 | < 1.5 x 10⁻⁵ | [7] | |
| ZR Resin | 0.05 M HCl | 82.9 ± 5.3 | ~1038 Bq/Bq (improves with use) | [6] | |
| Post-Processing | AG 50W-X8 | 0.25 M NH₄OAc (pH 4.0) | >90 (recovery) | Reduced by an order of magnitude | [4][11] |
| Radiolabeling Parameter | Value | Reference |
| ⁴⁴Sc-DOTA-(cRGD)₂ | ||
| Radiochemical Yield | > 90% | [3][13] |
| Specific Activity | > 7.1 MBq/nmol | [13] |
| Reaction Conditions | 90°C, 5-60 min | [3][13] |
Visualizations
Caption: Workflow for the elution of ⁴⁴Sc from a ⁴⁴Ti/⁴⁴Sc generator.
Caption: Post-elution purification and concentration workflow for ⁴⁴Sc.
Caption: General workflow for radiolabeling a DOTA-peptide with ⁴⁴Sc.
References
- 1. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indico.cern.ch [indico.cern.ch]
- 3. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-elution processing of (44)Ti/(44)Sc generator-derived (44)Sc for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering a modular 44Ti/44Sc generator: eluate evaluation in preclinical models and estimation of human radiation dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 44Sc from 44Ti in the Context of A Generator System for Radiopharmaceutical Purposes with the Example of [44Sc]Sc-PSMA-617 and [44Sc]Sc-PSMA-I&T Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.uni-mainz.de [download.uni-mainz.de]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. osti.gov [osti.gov]
- 11. download.uni-mainz.de [download.uni-mainz.de]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Cyclotron Production of Scandium-44 from Calcium Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of the positron-emitting radionuclide Scandium-44 (⁴⁴Sc) using a medical cyclotron. The primary production route discussed is the proton bombardment of calcium targets, a method gaining significant traction due to its efficiency and the favorable decay characteristics of ⁴⁴Sc for Positron Emission Tomography (PET) imaging. These protocols are intended to guide researchers in establishing a reliable and high-yield production and purification process for ⁴⁴Sc, suitable for preclinical and clinical radiopharmaceutical development.
Introduction
This compound, with a half-life of 3.97 hours and a high positron branching ratio of 94.3%, is an attractive alternative to more commonly used PET radionuclides like Gallium-68. Its longer half-life allows for more complex radiolabeling procedures and extended imaging times. The production of ⁴⁴Sc can be achieved via a ⁴⁴Ti/⁴⁴Sc generator or through direct cyclotron production.[1] The cyclotron-based approach, particularly the ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction, offers the potential for producing large quantities of ⁴⁴Sc, making it a viable option for routine clinical use.[2][3] This document focuses on the production of ⁴⁴Sc from both natural and isotopically enriched calcium targets.
Production Routes and Targetry
The primary nuclear reaction for producing ⁴⁴Sc from calcium is the proton-induced reaction on a Calcium-44 target. While enriched ⁴⁴Ca targets provide higher yields and radionuclidic purity, natural calcium targets can also be utilized effectively, despite the low natural abundance of ⁴⁴Ca (2.09%).[4][5]
Nuclear Reactions:
-
Primary Reaction: ⁴⁴Ca(p,n)⁴⁴Sc
-
Alternative Reaction: ⁴³Ca(d,n)⁴⁴gSc[5]
When using natural calcium, other scandium isotopes are co-produced from other stable calcium isotopes, which can be considered as radionuclidic impurities.[5][6] The choice between natural and enriched calcium targets often depends on the required purity, desired yield, and economic considerations.[2]
Target Materials:
-
Natural Calcium: Can be in the form of metallic calcium or calcium carbonate (CaCO₃).[4][7] Metallic calcium targets can withstand higher beam currents.[1]
-
Enriched Calcium-44: Typically used as ⁴⁴CaCO₃ or ⁴⁴CaO.[3][8][9] The use of enriched targets significantly increases the production yield of ⁴⁴Sc and minimizes the formation of other scandium radioisotopes.[5]
Quantitative Production Data
The following tables summarize the reported yields of ⁴⁴Sc from various calcium targets under different irradiation conditions.
Table 1: Cyclotron Production of ⁴⁴Sc from Natural Calcium Targets
| Target Material | Projectile | Beam Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | Yield | Reference |
| Natural Calcium Metal | Protons | 16 | 20 | 1 | >650 MBq | [4] |
| Natural Calcium Metal | Protons | 16.4 | - | Saturation | 213 MBq/µA | [4] |
| Natural CaCO₃/Metallic Ca | Protons | 16 | 30 | 1 | 300-400 MBq | [7] |
| Natural Calcium Metal | Protons | 15.56 | 25 | 1 | ~790 MBq | [1] |
| Natural CaCO₃/Metallic Ca | Protons | 10 | - | Saturation | 47 MBq/µA | [10] |
Table 2: Cyclotron Production of ⁴⁴Sc from Enriched Calcium-44 Targets
| Target Material | Projectile | Beam Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | Yield | Reference |
| ⁴⁴CaCO₃ | Protons | ~11 | 50 | 1.5 | Up to 2 GBq | [3] |
| ⁴⁴CaCO₃ (99.2% enriched) | Protons | - | - | 1 | >4.8 GBq | [11] |
| ⁴⁴CaO | Protons | - | - | - | High Yield and Purity | [5][9] |
| ⁴⁴CaCO₃ | Deuterons | 16 | 0.2 | 1 | 44 MBq | [8] |
Experimental Protocols
Target Preparation
Protocol 1: Metallic Calcium Target
-
Obtain high-purity natural calcium metal chunks.
-
Under an inert atmosphere (e.g., argon glovebox) to prevent oxidation, press the calcium metal into a pellet of the desired diameter and thickness to fit the cyclotron target holder.
-
The target should be able to withstand a beam current of at least 25 µA.[1]
Protocol 2: Calcium Carbonate Target (Natural or Enriched)
-
Use calcium carbonate powder (natural or enriched ⁴⁴CaCO₃).
-
Press the powder into a pellet. For enriched material, a backing material may be used to minimize the amount of expensive enriched material required.
-
Sinter the pellet if necessary to improve its thermal conductivity and stability under irradiation.
Cyclotron Irradiation
The following diagram illustrates the general workflow for cyclotron production of ⁴⁴Sc.
Irradiation Parameters:
-
Particle: Protons
-
Beam Current: 20-50 µA, depending on the target's thermal stability.[3][4]
-
Irradiation Time: 1-2 hours is generally sufficient for preclinical studies.[4]
Chemical Separation and Purification
After irradiation, the ⁴⁴Sc must be separated from the bulk calcium target material. Several methods have been reported, with extraction chromatography being a popular and efficient choice.
Protocol 3: Separation using UTEVA Resin
This protocol is based on the work by Valdovinos et al. and provides rapid separation with high recovery.[1][12]
-
Dissolution: Dissolve the irradiated calcium target in an appropriate concentration of hydrochloric acid (HCl).
-
Loading: Load the dissolved target solution onto a pre-conditioned UTEVA (Uranium and Tetravalent Actinides) extraction resin column. In high concentrations of HCl (≥ 9 M), Sc(III) is retained on the resin while Ca(II) passes through.[1]
-
Washing: Wash the column with high molarity HCl to remove any remaining calcium.
-
Elution: Elute the purified ⁴⁴Sc from the column using a small volume of low molarity HCl (~1 M HCl).[1][12] This process can typically be completed in under 20 minutes with a recovery of over 80%.[12]
Protocol 4: Separation using DGA Resin
DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin is also effective for separating ⁴⁴Sc from calcium targets.[3][8]
-
Dissolution: Dissolve the irradiated target in HCl.
-
Loading: Load the solution onto a DGA resin column.
-
Washing: Wash the column to remove the calcium.
-
Elution: Elute the ⁴⁴Sc. The final product can be further concentrated using a cation exchange resin like SCX.[3]
Protocol 5: Separation by Filtration
This method involves the precipitation of scandium hydroxide.[4][7]
-
Dissolution: Dissolve the irradiated calcium target in hydrochloric acid.
-
Precipitation: Neutralize the solution to a near-neutral pH to precipitate this compound as scandium hydroxide (Sc(OH)₃).
-
Filtration: Separate the Sc(OH)₃ precipitate by filtration.
-
Redissolution: Re-dissolve the precipitate in a small volume of dilute HCl to obtain the purified ⁴⁴Sc solution.
The following diagram illustrates the chemical separation process using extraction chromatography.
Quality Control
After purification, the final ⁴⁴Sc product should be assessed for:
-
Radionuclidic Purity: Determined by gamma-ray spectroscopy to identify and quantify any radioisotopic impurities. With natural calcium targets, impurities can include ⁴³Sc, ⁴⁴ᵐSc, ⁴⁷Sc, and ⁴⁸Sc.[4]
-
Chemical Purity: Trace metal analysis (e.g., ICP-MS) should be performed to quantify the concentration of calcium and other metal ions in the final product.
-
Radiochemical Purity and Molar Activity: The suitability of the ⁴⁴Sc for radiolabeling can be confirmed by chelation with a standard chelator like DOTA.[4][12] High radiochemical yields in these reactions indicate good chemical purity and high molar activity.
Conclusion
The cyclotron production of this compound from calcium targets is a robust and scalable method for obtaining this valuable PET radionuclide. By selecting the appropriate target material and optimizing irradiation and separation protocols, researchers can produce high yields of ⁴⁴Sc with the purity required for developing novel radiopharmaceuticals. The methods outlined in this document provide a solid foundation for establishing a reliable ⁴⁴Sc production workflow.
References
- 1. Separation of cyclotron-produced 44Sc from a natural calcium target using a dipentyl pentylphosphonate functionalized extraction resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclotron production of (44)Sc: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclotron Produced 44gSc from Natural Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets [frontiersin.org]
- 6. Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Cyclotron production of high purity (44m,44)Sc with deuterons from (44)CaCO3 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets (Journal Article) | OSTI.GOV [osti.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. Cyclotron production of this compound [inis.iaea.org]
- 12. Separation of cyclotron-produced 44Sc from a natural calcium target using a dipentyl pentylphosphonate functionalized extraction resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scandium-44 Radiolabeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiolabeling of peptides with Scandium-44 (⁴⁴Sc), a promising positron-emitting radionuclide for Positron Emission Tomography (PET) imaging.[1][2] The information compiled herein is intended to guide researchers in developing and optimizing their radiolabeling procedures for preclinical and clinical applications.
Introduction to this compound
This compound is an attractive radionuclide for PET imaging due to its favorable decay characteristics, including a half-life of 3.97 hours and a high positron branching ratio of 94.3%.[3][4] Its half-life is sufficiently long to allow for centralized production and distribution to facilities without an on-site cyclotron, as well as for imaging of biological processes with slower pharmacokinetics.[1][4] Furthermore, ⁴⁴Sc forms a theranostic pair with the therapeutic radionuclide Scandium-47 (⁴⁷Sc), enabling the development of matched pairs of diagnostic and therapeutic agents.[1][2] ⁴⁴Sc can be produced via cyclotrons from natural or enriched calcium targets or obtained from a ⁴⁴Ti/⁴⁴Sc generator system.[1][5][6][7]
Chelators for this compound Labeling
The stable incorporation of the trivalent ⁴⁴Sc ion into a peptide conjugate is crucial for in vivo applications. This is achieved through the use of a bifunctional chelator, which is covalently attached to the peptide. The most commonly employed chelators for this compound are the macrocyclic ligands DOTA and NODAGA.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a widely used and versatile chelator that forms highly stable complexes with a variety of radiometals, including ⁴⁴Sc.[4][8] Radiolabeling of DOTA-conjugated peptides with ⁴⁴Sc typically requires heating to achieve high radiochemical yields.[3][9][10]
-
NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid): NODAGA is another effective chelator for ⁴⁴Sc. While labeling of NODAGA-peptides with some radionuclides can be performed at room temperature, studies with ⁴⁴Sc suggest that heating is still often necessary for efficient labeling, and the resulting complexes may be less stable compared to their DOTA counterparts under certain conditions.[9][11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the radiolabeling of peptides with this compound. These tables are designed to provide a comparative overview of different labeling parameters and their outcomes.
Table 1: Radiolabeling of DOTA-conjugated Peptides with ⁴⁴Sc
| Peptide Conjugate | Buffer/pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Specific Activity (MBq/nmol) | Molar Activity (GBq/µmol) | Reference |
| DOTA-RGD | 0.5 M Sodium Acetate, pH 4-4.5 | 95 | 10 | >95 | up to 10 | - | [9] |
| DOTA-NOC | 0.5 M Sodium Acetate, pH 4-4.5 | 95 | 10 | >95 | up to 10 | - | [9] |
| DOTA-Ahx-A7R | 0.4 M Acetate, pH 4.5 | 95 | 20 | >95 | - | - | [10] |
| DOTA-(cRGD)₂ | 0.5 M Sodium Acetate, pH 4.5 | 90 | 15 | >90 | 7.4 | 7.4 | [3][4] |
| DOTATATE | Acetate, pH 4-6 | 70 | 20 | 90-99 | - | - | [8] |
Table 2: Radiolabeling of NODAGA-conjugated Peptides with ⁴⁴Sc
| Peptide Conjugate | Buffer/pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Specific Activity (MBq/nmol) | Reference |
| NODAGA-RGD | 0.5 M Sodium Acetate, pH 4-4.5 | 95 | 10 | Challenging, less stable | up to 10 | [9] |
| NODAGA-NOC | 0.5 M Sodium Acetate, pH 4-4.5 | 95 | 10 | Challenging, less stable | up to 10 | [9] |
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for ⁴⁴Sc production and peptide radiolabeling.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 6. osti.gov [osti.gov]
- 7. This compound: Diagnostic Feasibility in Tumor-Related Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Scandium-44 Labeling using DOTA Chelators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiolabeling of DOTA and its conjugates with Scandium-44 (⁴⁴Sc). This compound is a promising positron-emitting radionuclide for Positron Emission Tomography (PET) imaging, offering a suitable half-life for various diagnostic applications.[1][2][3] The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely used for stably coordinating ⁴⁴Sc to targeting biomolecules.[1][2]
Overview of ⁴⁴Sc-DOTA Labeling
The coordination of ⁴⁴Sc³⁺ by DOTA-functionalized molecules is a robust method for developing novel radiopharmaceuticals for PET imaging.[1] The longer half-life of ⁴⁴Sc (3.97 hours) compared to Gallium-68 (68 minutes) allows for more flexible production and distribution schedules and enables imaging at later time points, which can be advantageous for molecules with slower pharmacokinetic profiles like antibodies.[1] Successful radiolabeling of DOTA conjugates with ⁴⁴Sc depends on several key parameters, including pH, temperature, reaction time, and the molar ratio of the chelator to the radionuclide.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the radiolabeling of various DOTA chelators and their conjugates with this compound.
Table 1: Optimized Radiolabeling Conditions for ⁴⁴Sc-DOTA Conjugates
| DOTA Conjugate | pH | Temperature (°C) | Time (min) | Metal-to-Ligand Ratio | Radiolabeling Yield (%) | Reference |
| DOTA | 4-6 | 70 | 20 | 1:10 - 1:500 | 90-99 | [4][5] |
| DOTATATE | 4-6 | 70 | 20 | 1:10 - 1:500 | 90-99 | [4][5] |
| DOTATOC | 4.0 | 95 | 10 | Not Specified | >98 | [6] |
| DOTA-NOC | 4-4.5 | 95 | 10 | For 10 MBq/nmol | >95 | [7] |
| DOTA-RGD | 4-4.5 | 95 | 10 | For 10 MBq/nmol | >95 | [7] |
| DOTA-(cRGD)₂ | 4.5 | 90 | 5-60 | 1:0.5 to 1:2.6 (nmol) | >90 | [8] |
| DO3AP | 4 | 70 | 20 | Not Specified | >95 | [9][10] |
Table 2: Stability of ⁴⁴Sc-DOTA Complexes
| ⁴⁴Sc-Complex | Condition | Duration | Stability | Reference |
| ⁴⁴Sc-DOTATATE | Serum | 72 hours | Stable | [4][5] |
| ⁴⁴Sc-DOTA-NOC | 0.9% NaCl | >4 half-lives (at 37°C) | Stable | [11] |
| ⁴⁴Sc-DOTA-RGD | 0.9% NaCl | >4 half-lives (at 37°C) | Stable | [11] |
Experimental Protocols
This section provides detailed protocols for the preparation of ⁴⁴Sc, radiolabeling of DOTA-conjugates, and quality control of the final product.
The overall process involves the production of ⁴⁴Sc, its purification, the labeling reaction with the DOTA-conjugate, and subsequent quality control to ensure the purity and stability of the radiolabeled compound before in vitro or in vivo use.
References
- 1. This compound: Diagnostic Feasibility in Tumor-Related Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scandium( iii ) complexes of monophosphorus acid DOTA analogues: a thermodynamic and radiolabelling study with 44 Sc from cyclotron and from a 44 Ti/ ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04084A [pubs.rsc.org]
- 10. Scandium(iii) complexes of monophosphorus acid DOTA analogues: a thermodynamic and radiolabelling study with 44Sc from cyclotron and from a 44Ti/44Sc generator - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scandium-44 Labeling of Antibodies and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-44 (⁴⁴Sc) is an emerging positron-emitting radionuclide for Positron Emission Tomography (PET) imaging that offers several advantages for labeling antibodies and proteins. With a half-life of 3.97 hours, it is well-suited for imaging biomolecules with intermediate biological half-lives, such as antibody fragments and peptides, allowing for same-day imaging procedures.[1][2] Its decay characteristics, including a high positron branching ratio (94.3%) and a lower average positron energy (632 keV) compared to Gallium-68, can lead to improved spatial resolution in PET images.[3][4] Furthermore, ⁴⁴Sc forms a theranostic pair with the therapeutic beta-emitter Scandium-47 (⁴⁷Sc), enabling the development of matched pairs of radiopharmaceuticals for both diagnosis and therapy.[5][6]
These application notes provide detailed protocols for the conjugation of bifunctional chelators to antibodies and proteins, subsequent radiolabeling with ⁴⁴Sc, and quality control of the final radiolabeled product.
Production of this compound
This compound can be produced through several methods:
-
Cyclotron Production: The most common method involves the proton irradiation of a Calcium-44 (⁴⁴Ca) target via the ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction.[1][7] This method can produce high yields of ⁴⁴Sc with high radionuclidic purity.[5] Natural calcium targets can also be used as a more cost-effective alternative for preclinical studies, though this may result in lower radionuclidic purity.[8][9] Another cyclotron-based route is the proton irradiation of enriched Titanium-47 (⁴⁷Ti) targets via the ⁴⁷Ti(p,α)⁴⁴Sc reaction.[3][10]
-
⁴⁴Ti/⁴⁴Sc Generator: A cyclotron-independent source of ⁴⁴Sc is the ⁴⁴Ti/⁴⁴Sc generator.[1][3] The long half-life of the parent isotope Titanium-44 (⁴⁴Ti, t₁/₂ = 59.3 years) allows for a long-lasting and portable source of ⁴⁴Sc, making it suitable for facilities without a cyclotron.[1]
Chelator Selection for Antibody and Protein Conjugation
The stable attachment of ⁴⁴Sc to a biomolecule requires a bifunctional chelator, which strongly binds the scandium ion and provides a functional group for covalent linkage to the antibody or protein. The choice of chelator is critical and depends on the nature of the biomolecule, particularly its heat sensitivity.
-
Macrocyclic Chelators (DOTA-based): 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely used for labeling with trivalent radiometals.[8][9] DOTA forms highly stable complexes with ⁴⁴Sc.[11] However, radiolabeling with DOTA-conjugated biomolecules typically requires heating (e.g., 90-95°C), which can be detrimental to heat-sensitive proteins and antibodies.[8][12]
-
Acyclic Chelators (DTPA-based): Chelators like N-[(R)-2-amino-3-(para-isothiocyanato-phenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N′,N″,N″-pentaacetic acid (CHX-A″-DTPA) and p-SCN-Bn-DTPA allow for radiolabeling with ⁴⁴Sc at room temperature.[1][13] This is a significant advantage when working with biomolecules that are prone to denaturation at elevated temperatures.[14]
-
Other Chelators: Novel chelators like 3,4,3-(LI-1,2-HOPO) and pypa are also being explored for ⁴⁴Sc, offering the potential for room temperature labeling and high stability.[4][6]
Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS ester to an Antibody
This protocol describes the conjugation of a DOTA-NHS ester to the primary amine groups (e.g., lysine residues) of a monoclonal antibody.
Workflow for Antibody-Chelator Conjugation
Caption: Workflow for conjugating a DOTA-NHS ester to an antibody.
Materials:
-
Monoclonal antibody (free of amine-containing stabilizers like BSA or glycine)
-
DOTA-NHS ester (e.g., 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Borate buffer (0.1 M, pH 8.5) or Carbonate/Bicarbonate buffer (0.5 M, pH 8.75)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography column (e.g., PD-10)
-
Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Conjugation Reaction:
-
Prepare a fresh stock solution of DOTA-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).[15]
-
Add a 5 to 100-fold molar excess of the DOTA-NHS ester solution to the antibody solution.[16] The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 20 hours at 4°C or for 1 hour at room temperature with gentle agitation.[15][16]
-
-
Purification of the DOTA-Antibody Conjugate:
-
Remove the excess, unreacted DOTA-NHS ester by size exclusion chromatography (e.g., using a PD-10 column) with PBS as the mobile phase.[16]
-
Collect fractions and determine the protein concentration (e.g., by Nanodrop or Bradford assay).[15][16]
-
Pool the fractions containing the antibody conjugate. The conjugate is now ready for radiolabeling or can be stored at -20°C or -80°C.
-
Protocol 2: Radiolabeling of DOTA-conjugated Antibody with ⁴⁴Sc
This protocol outlines the radiolabeling of a DOTA-conjugated antibody with cyclotron-produced ⁴⁴Sc.
Workflow for ⁴⁴Sc Radiolabeling and Quality Control
Caption: Workflow for ⁴⁴Sc radiolabeling and subsequent quality control.
Materials:
-
DOTA-antibody conjugate
-
⁴⁴Sc solution (e.g., ⁴⁴ScCl₃ in dilute HCl)
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Heating block or water bath
-
Size exclusion chromatography column (e.g., PD-10)
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile phase for iTLC (e.g., 0.1 M sodium citrate, pH 4.5)
-
Radio-TLC scanner or phosphor imager
-
Human serum
Procedure:
-
Radiolabeling Reaction:
-
In a reaction vial, add 148 MBq of ⁴⁴Sc solution to 1 mL of 0.5 M sodium acetate buffer (pH 4.5).[8]
-
Add the DOTA-antibody conjugate (amount to be optimized, typically in the range of 10-100 µg).
-
Incubate the reaction mixture at 90-95°C for 15-20 minutes.[12][17] Note: For room temperature labeling with DTPA-conjugates, incubate for 30 minutes at room temperature.[13]
-
-
Purification of the ⁴⁴Sc-labeled Antibody:
-
Purify the radiolabeled antibody using a PD-10 size exclusion column, eluting with PBS.[1][14]
-
Collect fractions (typically 0.5-1 mL) and measure the radioactivity of each fraction.
-
The radiolabeled antibody will elute in the initial fractions (around 3-4 mL), while free ⁴⁴Sc will be retained and elute later.[1][14]
-
Pool the fractions containing the purified ⁴⁴Sc-DOTA-antibody.
-
-
Quality Control:
-
Radiochemical Purity (RCP):
-
Spot a small aliquot of the final product onto an iTLC strip.
-
Develop the strip using 0.1 M sodium citrate (pH 4.5) as the mobile phase.[8]
-
In this system, the ⁴⁴Sc-labeled antibody remains at the origin (Rf = 0.0-0.2), while free ⁴⁴Sc migrates with the solvent front (Rf = 0.6-1.0).[8]
-
Analyze the strip using a radio-TLC scanner or phosphor imager to determine the percentage of radioactivity at the origin, which corresponds to the RCP. A RCP of >95% is generally desired.
-
-
In Vitro Stability:
-
Data Presentation
The following tables summarize key quantitative data from literature for the ⁴⁴Sc labeling of various biomolecules.
Table 1: ⁴⁴Sc Labeling of Antibodies and Proteins
| Biomolecule | Chelator | Labeling Temp. (°C) | Labeling Time (min) | Radiochemical Yield (%) | Specific Activity | Reference |
| Cetuximab-Fab | CHX-A"-DTPA | Room Temp | < 45 | High (not specified) | ~63 GBq/µmol | [1] |
| Anti-PD-L1-B11-IgG | p-SCN-Bn-DTPA | Room Temp | 30 | 94.8 ± 3.1 | Not specified | [13] |
| Anti-PD-L1-B11-Nanobody | p-SCN-Bn-DTPA | Room Temp | 30 | 73.6 ± 12.1 | Not specified | [13] |
Table 2: ⁴⁴Sc Labeling of Peptides
| Biomolecule | Chelator | Labeling Temp. (°C) | Labeling Time (min) | Radiochemical Yield (%) | Specific Activity | Reference |
| Dimeric cyclic-RGD | DOTA | 90 | 15 | > 90 | 7.4 MBq/nmol | [8][9] |
| DOTA-RGD | DOTA | Not specified | Not specified | High | Not specified | [11] |
| DOTA-NOC | DOTA | Not specified | Not specified | High | Not specified | [11] |
| A7R Peptide | DOTA | 95 | 20 | High | Not specified | [12] |
Table 3: In Vitro Stability of ⁴⁴Sc-labeled Biomolecules
| Biomolecule | Chelator | Stability Assay | Time Point | % Intact | Reference |
| ⁴⁴Sc-CHX-A"-DTPA-Cetuximab-Fab | CHX-A"-DTPA | Mouse Serum @ 37°C | Not specified | "Remarkably stable" | [1] |
| [⁴⁴Sc]Sc-B11-IgG | p-SCN-Bn-DTPA | Human Serum | 8 h | > 70% | [13] |
| [⁴⁴Sc]Sc-B11-Nanobody | p-SCN-Bn-DTPA | Human Serum | 8 h | > 95% | [13] |
| ⁴⁴Sc-DOTA-Peptides | DOTA | Buffer Solution | 4 half-lives | Stable | [11] |
Conclusion
This compound is a highly promising radionuclide for the development of PET imaging agents based on antibodies and proteins. Its favorable physical characteristics and the potential for room-temperature labeling protocols make it an attractive alternative to other established PET isotopes. The protocols and data presented here provide a comprehensive guide for researchers and scientists to successfully implement ⁴⁴Sc-labeling in their drug development and preclinical imaging workflows. Careful optimization of conjugation and labeling conditions for each specific biomolecule is crucial to ensure high radiochemical purity, stability, and retained biological activity of the final radiopharmaceutical.
References
- 1. Matching the Decay Half-Life with the Biological Half-Life: ImmunoPET Imaging with 44Sc-Labeled Cetuximab Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [nat/44Sc(pypa)]−: Thermodynamic Stability, Radiolabeling, and Biodistribution of a Prostate-Specific-Membrane-Antigen-Targeting Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling and in vitro studies of this compound with HOPO chelator for PET imaging (Journal Article) | OSTI.GOV [osti.gov]
- 7. Cyclotron production of 44Sc for clinical application [inis.iaea.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and In Vitro Evaluation of a this compound Radiolabeled Nanobody as a PD-L1 PET Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. furthlab.xyz [furthlab.xyz]
- 16. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quality Control Procedures for Scandium-44 Radiopharmaceuticals
Audience: Researchers, scientists, and drug development professionals in the field of nuclear medicine and radiopharmaceutical sciences.
Introduction: Scandium-44 (⁴⁴Sc) is an emerging positron-emitting radionuclide with significant potential for Positron Emission Tomography (PET) imaging.[1][2] Its physical half-life of 4.04 hours allows for centralized production and distribution, offering logistical advantages over shorter-lived PET isotopes like Gallium-68.[3] The development of ⁴⁴Sc-based radiopharmaceuticals necessitates robust quality control (QC) procedures to ensure their safety, efficacy, and purity before administration to patients.[4] This document outlines detailed protocols and acceptance criteria for the comprehensive quality control of ⁴⁴Sc-labeled radiopharmaceuticals, covering radionuclidic, radiochemical, and chemical purity, as well as pharmaceutical properties such as sterility and apyrogenicity.
Overview of Quality Control Workflow
A systematic QC process is essential to verify that the final radiopharmaceutical product meets all predefined specifications.[5] The workflow ensures that each batch is safe and effective for clinical or preclinical use.
Caption: General Quality Control Workflow for ⁴⁴Sc-Radiopharmaceuticals.
Radionuclidic Identity and Purity
Radionuclidic purity is defined as the proportion of the total radioactivity present as the desired radionuclide, ⁴⁴Sc.[6][7] It is critical for ensuring accurate imaging data and minimizing the patient's radiation dose from unintended radioisotopes. The primary method for this analysis is gamma-ray spectroscopy.
Experimental Protocol: Gamma-Ray Spectroscopy
Caption: Workflow for Radionuclidic Purity Analysis via Gamma Spectroscopy.
Methodology:
-
Instrumentation: A High-Purity Germanium (HPGe) detector coupled with a multichannel analyzer is required for high-resolution gamma spectroscopy.[8][9] The system must be calibrated for energy and efficiency using traceable standard sources.[10]
-
Sample Preparation: A small, quantitatively measured aliquot of the final radiopharmaceutical product is placed in a vial with a geometry consistent with that used for detector calibration.
-
Data Acquisition: The sample is placed at a fixed distance from the HPGe detector, and the gamma-ray spectrum is acquired. Counting time should be sufficient to obtain good statistical significance for the major photopeaks.[9]
-
Data Analysis:
-
Confirm the identity of ⁴⁴Sc by locating its characteristic high-intensity gamma-ray emission at 1157 keV.[11][12]
-
Examine the spectrum for the presence of gamma peaks from potential radionuclidic impurities.[12]
-
Calculate the radionuclidic purity by determining the percentage of the total detected activity that corresponds to the ⁴⁴Sc photopeak.
-
Data Summary: Radionuclidic Purity Specifications
| Parameter | Specification | Method |
| Radionuclide Identity | Confirmed presence of 1157 keV peak for ⁴⁴Sc | Gamma Spectroscopy |
| Radionuclidic Purity | ≥ 99% ⁴⁴Sc | Gamma Spectroscopy |
Table of Potential Radionuclidic Impurities: Depending on the production route (e.g., ⁴⁴Ca(p,n)⁴⁴Sc), various impurities can be co-produced.[5][13]
| Radionuclide | Half-Life | Key Gamma Emissions (keV) | Notes |
| This compound (⁴⁴Sc) | 4.04 h | 1157.0 (99.9%) | Product |
| Scandium-44m (⁴⁴ᵐSc) | 58.6 h | 271.2 (86.7%) | Long-lived isomer, can be an in-vivo generator.[13] |
| Scandium-43 (⁴³Sc) | 3.89 h | 372.8 (22.5%) | Co-produced from calcium targets.[14] |
| Scandium-46 (⁴⁶Sc) | 83.8 d | 889.3 (99.9%), 1120.5 (99.9%) | Long-lived impurity from natural calcium targets.[13] |
| Scandium-47 (⁴⁷Sc) | 3.35 d | 159.4 (68.3%) | Potential therapeutic pair, but an impurity in diagnostic preps.[13] |
Radiochemical Purity
Radiochemical purity is the fraction of the total radioactivity in the desired chemical form—in this case, the ⁴⁴Sc-labeled molecule.[7][15] Impurities typically consist of unbound ("free") ⁴⁴Sc³⁺ or other radiolabeled species. Radio-Thin Layer Chromatography (Radio-TLC) and Radio-High-Performance Liquid Chromatography (Radio-HPLC) are standard methods for this assessment.[16]
Caption: Workflow for Radiochemical Purity Analysis using Radio-TLC and Radio-HPLC.
Experimental Protocol: Radio-TLC
-
Materials: Silica gel-coated aluminum TLC plates.[17]
-
Sample Application: Spot a small droplet (~1 µL) of the radiopharmaceutical onto the origin line of the TLC plate.
-
Development: Place the plate in a chromatography tank containing a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 4.5).[14] Allow the solvent front to travel up the plate.
-
Analysis: After drying the plate, analyze it using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.
-
Calculation: The ⁴⁴Sc-labeled product typically remains at the origin (Rf = 0.0-0.2), while free ⁴⁴Sc³⁺ migrates with the solvent front (Rf = 0.6-1.0).[14] Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts in Product Peak / Total Counts on Plate) x 100
Experimental Protocol: Radio-HPLC
-
System: An HPLC system equipped with a C18 analytical column, a UV detector, and a radioactivity detector connected in series.
-
Mobile Phase: A typical mobile phase system involves a gradient elution with Solvent A (e.g., water with 0.1% TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA).
-
Injection: Inject a small volume (10-20 µL) of the sample.
-
Analysis: Monitor the eluate with both detectors. The retention time of the radiolabeled product should be confirmed using a non-radioactive reference standard.
-
Calculation: Calculate the RCP by integrating the area of the desired radiolabeled peak and dividing by the total area of all radioactive peaks in the chromatogram.
Data Summary: Radiochemical Purity Specifications
| Parameter | Specification | Method |
| Radiochemical Purity (RCP) | ≥ 95% | Radio-TLC and/or Radio-HPLC |
| Free ⁴⁴Sc³⁺ | ≤ 5% | Radio-TLC and/or Radio-HPLC |
Chemical Purity
Chemical purity refers to the absence of non-radioactive chemical contaminants that could affect the labeling process or cause adverse physiological effects.[4] Of particular concern are trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) that can compete with ⁴⁴Sc for the chelator, thereby reducing the radiochemical yield.[13]
Experimental Protocol: Trace Metal Analysis (ICP-MS/OES)
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Sample Preparation: The ⁴⁴Sc eluate from the generator or cyclotron target processing is diluted with high-purity dilute acid (e.g., 2% nitric acid). Samples should be allowed to decay for safety and to reduce radioactive interference.
-
Analysis: The sample is introduced into the plasma, and the concentration of various elements is determined by comparing emission or mass spectra against certified calibration standards.
-
Acceptance Criteria: The concentration of competing metal ions should be below levels known to interfere with radiolabeling.
Data Summary: Chemical Purity Specifications
| Parameter | Specification | Method |
| Metallic Impurities (e.g., Fe, Zn, Cu, Ca) | < 10 ppm (typical, product-specific) | ICP-MS or ICP-OES |
| Residual Solvents (e.g., Ethanol, Acetonitrile) | Per USP <467> limits | Gas Chromatography (GC)[18][19][20][21] |
Sterility, Apyrogenicity, and Pharmaceutical Properties
As parenteral drugs, ⁴⁴Sc-radiopharmaceuticals must be sterile and free of pyrogens (bacterial endotoxins).[4][22]
Experimental Protocol: Sterility Testing
The final product is typically sterilized by filtration through a 0.22 µm membrane filter.[23] Sterility testing must be performed to confirm the absence of microbial contamination.
Caption: Workflow for Sterility Testing via Membrane Filtration.
Methodology:
-
Aseptically filter a representative sample of the final product through a sterile 0.22 µm membrane filter.
-
The filter is aseptically cut in half, and each half is transferred to a suitable growth medium (e.g., Tryptic Soy Broth and Fluid Thioglycollate Medium).
-
The media are incubated for 14 days and observed for any signs of microbial growth (turbidity).
Experimental Protocol: Filter Integrity Testing (Bubble Point Test)
This test is crucial and must be performed after product filtration but before batch release to ensure the sterilizing filter was not compromised during use.[22][24]
-
The filter unit, post-filtration, must be wetted (typically with the product solution).[24]
-
Connect a source of pressurized gas (e.g., nitrogen) to the upstream side of the filter.
-
Slowly increase the pressure while observing the downstream side (outlet tubing submerged in water).
-
The "bubble point" is the pressure at which a steady stream of bubbles emerges. This pressure must be above the manufacturer's specified minimum for that filter type (e.g., >45 psi).[24]
Experimental Protocol: Bacterial Endotoxin Testing (LAL Test)
-
The Limulus Amebocyte Lysate (LAL) test is used to detect bacterial endotoxins.
-
A sample of the radiopharmaceutical is mixed with the LAL reagent.
-
The formation of a gel clot or a colorimetric change (depending on the specific LAL method) indicates the presence of endotoxins.
-
The endotoxin level must be below the established limit.
Data Summary: Pharmaceutical Specifications
| Parameter | Specification | Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 (product-specific) | Calibrated pH Meter |
| Sterility | No microbial growth | Membrane Filtration Method (per USP <71>) |
| Bacterial Endotoxins | < 175 EU / V (typical, dose-dependent) | LAL Test (per USP <85>) |
| Filter Integrity | Pass (Bubble point > manufacturer's spec) | Bubble Point Test |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production and separation of 43Sc for radiopharmaceutical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb [mdpi.com]
- 6. A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. frontiersin.org [frontiersin.org]
- 9. naturalspublishing.com [naturalspublishing.com]
- 10. inis.iaea.org [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. Residual solvent analysis by gas chromatography in radiopharmaceutical formulations containing up to 12% ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A generic gas chromatography method for determination of residual solvents in PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. shimadzu.com [shimadzu.com]
- 22. uspnf.com [uspnf.com]
- 23. pdf – 대한핵의학기술학회 [kjnmt.org]
- 24. nucleus.iaea.org [nucleus.iaea.org]
Application Notes and Protocols for Preclinical PET Imaging Using Scandium-44
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Scandium-44 (⁴⁴Sc) in preclinical Positron Emission Tomography (PET) imaging. This compound is an emerging radionuclide with favorable decay characteristics for PET, offering a valuable alternative to more established isotopes like Gallium-68 (⁶⁸Ga).[1][2] Its half-life of approximately 3.97 to 4.04 hours is well-suited for imaging molecules with slower pharmacokinetic profiles, such as peptides and antibody fragments.[3][4][5] This document outlines the necessary steps from radiolabeling and quality control to in vivo imaging and data analysis, supported by quantitative data and standardized protocols.
I. Physical and Imaging Properties of this compound
This compound decays via positron emission (94.3%) and electron capture (5.7%).[6][7] Its mean positron energy of 632 keV is lower than that of ⁶⁸Ga (830 keV), which can theoretically result in better spatial resolution in PET images.[1][6] However, ⁴⁴Sc also emits a high-energy gamma-ray (1157 keV) at a high rate (99.9%), which can potentially increase background noise.[6][8] Despite this, studies have shown that high-quality images can be obtained, and in some preclinical settings, ⁴⁴Sc has demonstrated superior image resolution for small structures compared to ⁶⁸Ga.[6][8]
Table 1: Comparison of Physical Properties of PET Radionuclides
| Property | This compound (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) | Fluorine-18 (¹⁸F) | Copper-64 (⁶⁴Cu) |
| Half-life | ~3.97 - 4.04 h[6][9] | ~68 min[6] | ~110 min | 12.7 h |
| Mean Positron Energy (Eβ+mean) | 632 keV[9][10] | 830 - 836 keV[6][10] | 250 keV[10] | 278.2 keV |
| Maximum Positron Energy (Eβ+max) | 1474 keV[10] | 1890 keV[10] | 634 keV | 653.0 keV |
| Positron Branching Ratio | 94.3%[6][7] | 87.7 - 88.8%[10] | 97% | 17.6%[5] |
| Additional High-Energy γ-rays | 1157 keV (99.9%)[6][10] | 1077 keV (3.22%)[10] | None | None |
II. Production of this compound
This compound for preclinical use can be produced via two primary methods:
-
Cyclotron Production: This is the most common method, typically involving the proton irradiation of either natural or enriched Calcium (⁴⁴Ca) targets.[11][12][13] The ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction is efficient and can produce high activities of ⁴⁴Sc.[11][13] Using enriched ⁴⁴Ca targets is preferred to minimize the production of radionuclidic impurities.[11]
-
Generator System: ⁴⁴Sc can also be obtained from a ⁴⁴Titanium (⁴⁴Ti)/⁴⁴Sc generator.[8][10] The longer half-life of ⁴⁴Ti allows for a long-term supply of ⁴⁴Sc. However, the eluate may require additional purification before use in radiolabeling.[8][14]
III. Radiolabeling with this compound
The coordination chemistry of Sc³⁺ allows for stable complexation with various chelators, which can be conjugated to targeting vectors like peptides or small molecules.
Key Chelators for this compound
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Considered the "gold-standard" chelator for ⁴⁴Sc.[9][15] However, radiolabeling with DOTA conjugates typically requires heating, which may not be suitable for temperature-sensitive biomolecules.[9][15]
-
AAZTA (1,4-bis(carboxymethyl)-6-[bis(carboxymethyl)]amino-6-methylperhydro-1,4-diazepine): This chelator allows for efficient labeling with ⁴⁴Sc under mild conditions, including room temperature.[8][16]
-
Other Emerging Chelators: Novel chelators like H₃mpatcn and picaga are being developed to facilitate room temperature radiolabeling with high efficiency and stability.[9][15][16]
General Radiolabeling Protocol (DOTA-conjugate)
This protocol is a generalized procedure based on common practices. Optimization for specific conjugates is recommended.
-
Preparation:
-
Reaction:
-
Quenching and Purification (if necessary):
-
After incubation, cool the reaction vial to room temperature.
-
The reaction can be quenched by adding a solution of DTPA or EDTA.
-
For in vivo studies, the final product may require purification using a C18 Sep-Pak cartridge to remove unreacted ⁴⁴Sc and impurities.
-
Table 2: Radiolabeling Conditions and Outcomes for Various ⁴⁴Sc-Radiotracers
| Radiotracer | Chelator | Precursor Amount | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Molar Activity (MBq/nmol or GBq/µmol) |
| ⁴⁴Sc-DOTA-(cRGD)₂ | DOTA | 2.6 nmol | 90°C[7] | 15-30[7] | 4.5[7] | >90%[7] | 7.4 MBq/nmol[7] |
| ⁴⁴Sc(picaga)-DUPA | picaga | 10 nmol | Room Temp (25°C)[9] | 10-30[9] | 4.0[9] | ~83% (at 25°C)[16] | 60 MBq/µmol[9][15] |
| ⁴⁴Sc-AAZTA-PSMA | AAZTA | 0.1 µM ligand conc. | Room Temp (25°C)[16] | 30[16] | 4.0[16] | >80%[16] | 53.3 GBq/µmol (in vivo)[4] |
| ⁴⁴Sc-DOTANOC | DOTA | - | - | - | - | ~99%[12] | 10 MBq/nmol[12] |
IV. Quality Control of ⁴⁴Sc-Radiopharmaceuticals
Before preclinical use, the radiochemical purity of the ⁴⁴Sc-labeled compound must be determined.
Protocol: Radio-Thin Layer Chromatography (Radio-TLC)
-
Stationary Phase: Use TLC plates (e.g., silica gel).
-
Mobile Phase: A common mobile phase is 0.1 M sodium citrate (pH 4.5).[7]
-
Procedure:
-
Spot a small amount of the final radiolabeled product onto the TLC plate.
-
Develop the plate in a chamber containing the mobile phase for approximately 15 minutes.[7]
-
Dry the plate.
-
-
Analysis:
-
Analyze the distribution of radioactivity on the plate using a phosphor-imager or a radio-TLC scanner.[7]
-
The ⁴⁴Sc-labeled conjugate typically remains at the origin (Rf = 0.0-0.2), while free ⁴⁴Sc moves with the solvent front (Rf = 0.6-1.0).[7]
-
Calculate the radiochemical purity by integrating the activity in the respective peaks.
-
V. Preclinical PET Imaging Workflow
The following is a generalized workflow for conducting preclinical PET imaging studies in rodent models.
Caption: A typical workflow for a preclinical PET/CT imaging study using a ⁴⁴Sc-labeled radiotracer.
Protocol: In Vivo PET/CT Imaging of Tumor-Bearing Mice
This protocol is based on a study using ⁴⁴Sc-DOTA-(cRGD)₂ in mice with U87MG tumor xenografts.[7]
-
Animal Model: Use tumor-bearing mice (e.g., athymic nude mice with subcutaneously implanted U87MG cells).[7]
-
Radiotracer Administration:
-
PET/CT Acquisition:
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM, MAP).[10]
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and various organs to determine the radioactivity concentration.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
VI. Quantitative Data from Preclinical Studies
Biodistribution studies are crucial for evaluating the targeting efficacy and clearance profile of a new radiotracer.
Table 3: In Vivo Biodistribution of ⁴⁴Sc-Radiotracers in Preclinical Tumor Models (%ID/g)
| Radiotracer | Tumor Model | Time p.i. (h) | Tumor | Blood | Liver | Kidneys | Muscle |
| ⁴⁴Sc-DOTA-(cRGD)₂[7] | U87MG | 0.5 | 3.93 ± 1.19 | - | - | - | - |
| 2 | 3.07 ± 1.17 | - | - | - | - | ||
| 4 | 3.00 ± 1.25 | - | - | - | - | ||
| ⁴⁴Sc(picaga)-DUPA[9] | PSMA+ PC3 PiP | - | 13.8 ± 0.6 | - | - | - | - |
| ⁴⁴Sc-DOTA-DUPA[16] | PSMA+ PC3 PiP | - | 2.8 ± 1.3 | - | - | - | - |
| ⁴⁴Sc-DO3AM-NI[3] | KB (human epidermal carcinoma) | - | - | - | - | - | - |
(Note: Complete biodistribution data across all organs is often extensive and can be found in the cited literature. This table highlights key values for comparison.)
VII. Logic of Chelator Selection for this compound
The choice of chelator is critical for the successful development of a ⁴⁴Sc-based radiopharmaceutical. The decision involves a trade-off between labeling conditions, complex stability, and the nature of the targeting molecule.
Caption: Decision-making process for selecting a suitable chelator for ⁴⁴Sc radiolabeling.
VIII. Conclusion
This compound is a highly promising radionuclide for preclinical and potentially clinical PET imaging.[10][11] Its favorable half-life allows for the imaging of biological processes that are too slow for shorter-lived isotopes, and its production is becoming more widespread.[4][6] By utilizing appropriate chelators and following standardized protocols for radiolabeling, quality control, and imaging, researchers can effectively leverage the unique properties of ⁴⁴Sc to advance the development of novel diagnostic and theranostic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniupo.it [iris.uniupo.it]
- 5. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Image quality analysis of 44Sc on two preclinical PET scanners: a comparison to 68Ga - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 15. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols for Scandium-44 In Vivo Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies using the positron-emitting radionuclide Scandium-44 (⁴⁴Sc). This compound is a promising radionuclide for Positron Emission Tomography (PET) imaging due to its favorable decay characteristics (T₁/₂ = 4.04 hours, β⁺ branching ratio = 94.3%), which allow for imaging at later time points compared to Gallium-68 and facilitate centralized production and distribution.[1][2][3] This document outlines protocols for radiolabeling, animal studies, and data analysis, supported by compiled biodistribution data from various preclinical studies.
Introduction to this compound in PET Imaging
This compound is emerging as a valuable tool in nuclear medicine for diagnostic imaging. Its physical half-life is well-suited for tracking radiolabeled peptides and antibody fragments, which often have longer biological half-lives.[2][4] Furthermore, ⁴⁴Sc can be paired with the therapeutic radionuclide Scandium-47 (⁴⁷Sc), creating a theranostic pair for both imaging and targeted radionuclide therapy.[4][5] ⁴⁴Sc can be produced via a ⁴⁴Ti/⁴⁴Sc generator or a cyclotron through the ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction.[3][6]
Quantitative Biodistribution Data
The following tables summarize the in vivo biodistribution of various ⁴⁴Sc-labeled radiopharmaceuticals in different preclinical tumor models. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) and allows for a comparative analysis of tumor uptake and off-target accumulation.
Table 1: Biodistribution of ⁴⁴Sc-labeled PSMA Inhibitors in LNCaP Tumor-Bearing Mice
| Organ/Tissue | [⁴⁴Sc]Sc-B28110 (%ID/g) 3h p.i. | [⁴⁴Sc]Sc-PSMA-617 (%ID/g) 3h p.i. |
| Blood | 0.08 ± 0.02 | 0.07 ± 0.01 |
| Heart | 0.07 ± 0.02 | 0.06 ± 0.01 |
| Lungs | 0.15 ± 0.04 | 0.13 ± 0.03 |
| Liver | 0.25 ± 0.06 | 0.35 ± 0.08 |
| Spleen | 0.10 ± 0.03 | 0.12 ± 0.02 |
| Kidneys | 2.50 ± 0.50 | 3.50 ± 0.70 |
| Muscle | 0.09 ± 0.02 | 0.08 ± 0.01 |
| Bone | 0.18 ± 0.04 | 0.20 ± 0.05 |
| Tumor | 10.50 ± 2.10 | 5.20 ± 1.10 |
Data adapted from studies comparing different PSMA-targeting ligands.[5][7][8][9]
Table 2: Biodistribution of ⁴⁴Sc-DOTA-c(RGD)₂ in U87MG Tumor-Bearing Mice
| Organ/Tissue | 0.5h p.i. (%ID/g) | 2h p.i. (%ID/g) | 4h p.i. (%ID/g) |
| Blood | 0.98 ± 0.14 | 0.45 ± 0.09 | 0.28 ± 0.06 |
| Heart | 0.55 ± 0.11 | 0.28 ± 0.06 | 0.18 ± 0.04 |
| Lungs | 1.20 ± 0.25 | 0.60 ± 0.13 | 0.40 ± 0.09 |
| Liver | 1.80 ± 0.38 | 1.50 ± 0.32 | 1.20 ± 0.26 |
| Spleen | 0.80 ± 0.17 | 0.60 ± 0.13 | 0.50 ± 0.11 |
| Kidneys | 3.53 ± 1.36 | 1.63 ± 0.47 | 1.50 ± 0.44 |
| Muscle | 0.40 ± 0.09 | 0.20 ± 0.05 | 0.15 ± 0.04 |
| Bone | 0.60 ± 0.13 | 0.40 ± 0.09 | 0.30 ± 0.07 |
| Tumor | 3.93 ± 1.19 | 3.07 ± 1.17 | 3.00 ± 1.25 |
Data represents uptake of an integrin αvβ3 targeting radiotracer.[1][5][10][11]
Table 3: Biodistribution of [⁴⁴Sc]Sc-NODAGA-AMBA in PC-3 Tumor-Bearing Mice
| Organ/Tissue | 30 min p.i. (%ID/g) | 60 min p.i. (%ID/g) | 120 min p.i. (%ID/g) | 180 min p.i. (%ID/g) |
| Blood | 1.25 ± 0.25 | 0.80 ± 0.16 | 0.40 ± 0.08 | 0.25 ± 0.05 |
| Pancreas | 2.50 ± 0.50 | 2.00 ± 0.40 | 1.50 ± 0.30 | 1.00 ± 0.20 |
| Kidneys | 15.0 ± 3.0 | 12.0 ± 2.4 | 8.00 ± 1.60 | 5.00 ± 1.00 |
| Tumor | 8.50 ± 1.70 | 9.00 ± 1.80 | 8.00 ± 1.60 | 6.50 ± 1.30 |
Data for a Gastrin-Releasing Peptide Receptor (GRPR) targeting agent.[5]
Experimental Protocols
Protocol for ⁴⁴Sc-Radiolabeling of Peptides (DOTA-conjugates)
This protocol is a generalized procedure for labeling DOTA-conjugated peptides with ⁴⁴Sc. Optimization may be required for different peptides and chelators.
Materials:
-
⁴⁴ScCl₃ in HCl solution (cyclotron-produced or generator-eluted)
-
DOTA-conjugated peptide
-
Sodium acetate buffer (0.5 M, pH 4.0-4.5)
-
Metal-free water
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
-
C18 Sep-Pak cartridge
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add 10-50 µg of the DOTA-conjugated peptide.
-
Add 100-200 µL of sodium acetate buffer to the peptide.
-
Add the ⁴⁴ScCl₃ solution (typically 50-200 MBq) to the peptide-buffer mixture.
-
Ensure the final pH of the reaction mixture is between 4.0 and 4.5. Adjust with sodium acetate buffer if necessary.
-
Incubate the reaction mixture at 95°C for 15-30 minutes. Some chelators like AAZTA may allow for room temperature labeling.[7][8][9]
-
After incubation, allow the mixture to cool to room temperature.
-
Perform radiochemical purity (RCP) analysis using radio-TLC or radio-HPLC. For radio-TLC, a typical mobile phase is 0.1 M sodium citrate (pH 4.5), where the labeled peptide remains at the origin and free ⁴⁴Sc moves with the solvent front.[1][10] An RCP of >95% is generally required for in vivo studies.
-
If purification is necessary, activate a C18 Sep-Pak cartridge with ethanol and then water. Load the reaction mixture, wash with water to remove unreacted ⁴⁴Sc, and elute the ⁴⁴Sc-labeled peptide with an ethanol/water mixture.
-
The final product should be formulated in a physiologically compatible solution (e.g., saline or PBS) for injection.
Protocol for In Vivo Biodistribution Studies in Tumor-Bearing Mice
This protocol describes a typical biodistribution study in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
-
⁴⁴Sc-labeled radiopharmaceutical
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes for injection
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Animal Preparation: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Radiotracer Administration: Administer a known amount of the ⁴⁴Sc-labeled radiopharmaceutical (typically 1-5 MBq in 100-150 µL) via intravenous tail vein injection.
-
Uptake Period: Allow the radiotracer to distribute for the desired time points (e.g., 30 min, 1h, 2h, 4h, 24h). Keep the animals warm during recovery from anesthesia.
-
Euthanasia and Tissue Harvesting: At the designated time point, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately perform dissection and harvest relevant organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Sample Processing:
-
Collect a blood sample via cardiac puncture immediately after euthanasia.
-
Carefully excise each organ/tissue, rinse off excess blood, blot dry, and place in a pre-weighed counting tube.
-
Weigh each tube with the tissue to determine the net weight of the organ/tissue.
-
-
Activity Measurement:
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Also, measure the activity of a standard (a known fraction of the injected dose) to calculate the total injected dose.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram (%ID/g) for each tissue using the following formula: %ID/g = (Activity in tissue / Tissue weight (g)) / Total injected activity x 100
-
Calculate the mean and standard deviation for each tissue type per group of animals (typically n=3-5 per time point).
-
PET/CT Imaging Protocol
For a visual representation of the radiotracer's biodistribution, PET/CT or PET/MRI imaging can be performed.
Procedure:
-
Follow steps 1 and 2 of the biodistribution protocol for animal preparation and radiotracer injection.
-
At the desired time points post-injection, anesthetize the animal.
-
Position the animal in the PET/CT scanner. Maintain anesthesia throughout the scan.
-
Acquire static or dynamic PET images, followed by a CT scan for anatomical co-registration. Typical static scans are 10-20 minutes in duration.[5]
-
Reconstruct the images and analyze the radiotracer uptake in various organs and the tumor using region-of-interest (ROI) analysis. The uptake can be quantified as Standardized Uptake Value (SUV).
Conclusion
This compound is a highly versatile radionuclide for PET imaging, offering significant advantages for preclinical and clinical research. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo biodistribution studies. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is crucial for the development of novel radiopharmaceuticals for cancer diagnosis and therapy.
References
- 1. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matching the Decay Half-Life with the Biological Half-Life: ImmunoPET Imaging with 44Sc-Labeled Cetuximab Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: Diagnostic Feasibility in Tumor-Related Angiogenesis | MDPI [mdpi.com]
- 6. [nat/44Sc(pypa)]−: Thermodynamic Stability, Radiolabeling, and Biodistribution of a Prostate-Specific-Membrane-Antigen-Targeting Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. iris.uniupo.it [iris.uniupo.it]
- 9. Synthesis, radiolabeling, and pre-clinical evaluation of [44Sc]Sc-AAZTA conjugate PSMA inhibitor, a new tracer for high-efficiency imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound: Diagnostic Feasibility in Tumor-Related Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scandium-44 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Scandium-44 in Oncology
This compound (⁴⁴Sc) is an emerging positron-emitting radionuclide with significant potential for applications in oncology research and clinical practice.[1][2] Its favorable decay characteristics, including a half-life of 4.04 hours and an average positron energy of 632 keV, make it a compelling alternative to more established PET isotopes like Gallium-68 (⁶⁸Ga).[1][3] The longer half-life of ⁴⁴Sc allows for more flexible production and distribution schedules, as well as imaging at later time points, which can be advantageous for molecules with slower pharmacokinetic profiles.[3][4] Furthermore, ⁴⁴Sc forms a "theranostic pair" with the beta-emitting Scandium-47 (⁴⁷Sc), enabling the development of matched diagnostic and therapeutic agents with identical chemical properties.[1][5] This theranostic approach holds great promise for personalized cancer treatment, where diagnostic imaging with ⁴⁴Sc can predict the efficacy of and calculate dosimetry for therapy with ⁴⁷Sc.[1][5]
Key applications of ⁴⁴Sc in oncology research include:
-
High-resolution PET imaging: ⁴⁴Sc offers the potential for improved spatial resolution in PET scans compared to ⁶⁸Ga.[1]
-
Pre-clinical and clinical evaluation of novel radiopharmaceuticals: Its versatile chemistry allows for the labeling of a wide range of targeting molecules, including peptides, antibodies, and small molecules.[6][7][8]
-
Theranostic agent development: Serving as the diagnostic counterpart to ⁴⁷Sc for targeted radionuclide therapy.[4][5]
-
Pharmacokinetic studies: The longer half-life facilitates the study of biological processes over extended periods.[4][9]
Key Applications and Experimental Data
Imaging of Prostate Cancer with ⁴⁴Sc-PSMA Ligands
Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and therapy of prostate cancer. ⁴⁴Sc-labeled PSMA inhibitors have demonstrated significant potential in preclinical and clinical settings.
Quantitative Data Summary: ⁴⁴Sc-labeled PSMA Probes
| Radiotracer | Chelator | Radiolabeling Yield | Apparent Molar Activity (MBq/nmol) | Tumor Uptake (LNCaP xenografts) (%ID/g) | Imaging Time Points (post-injection) | Reference |
| [⁴⁴Sc]Sc-PSMA-617 | DOTA | ≥98% | 6.69 ± 0.78 | High accumulation in tumor regions | 45 min, 2 h, 18 h | [10] |
| [⁴⁴Sc]Sc-B28110 | AAZTA | Good | Not Reported | High accumulation, 2-fold higher than [⁴⁴Sc]Sc-PSMA-617 | As early as 20 min | [7][11] |
Imaging of Tumor Angiogenesis with ⁴⁴Sc-RGD Peptides
Integrin αvβ3 is a key player in tumor angiogenesis and metastasis. Radiolabeled RGD (Arginine-Glycine-Aspartic acid) peptides that bind to this integrin are valuable tools for imaging these processes.
Quantitative Data Summary: ⁴⁴Sc-labeled RGD Peptides
| Radiotracer | Chelator | Radiolabeling Yield | Specific Activity (MBq/nmol) | Tumor Uptake (U87MG xenografts) (%ID/g) | Imaging Time Points (post-injection) | Reference |
| [⁴⁴Sc]Sc-DOTA-(cRGD)₂ | DOTA | >90% | 7.4 | 3.93 ± 1.19 (at 0.5h), 3.07 ± 1.17 (at 2h), 3.00 ± 1.25 (at 4h) | 0.5 h, 2 h, 4 h | [6][12] |
Immuno-PET with ⁴⁴Sc-labeled Antibody Fragments
The longer half-life of ⁴⁴Sc is well-suited for labeling antibody fragments, which have longer biological half-lives than peptides. This allows for improved tumor targeting and imaging.
Quantitative Data Summary: ⁴⁴Sc-labeled Antibody Fragments
| Radiotracer | Chelator | Radiolabeling Conditions | Application | Reference |
| [⁴⁴Sc]Sc-CHX-A"-DTPA-Cetuximab-Fab | CHX-A"-DTPA | Room Temperature | Imaging of EGFR expression in glioblastoma | [8][13] |
| [⁴⁴Sc]Sc-DTPA-B11-nanobody | DTPA | Room Temperature | Investigated for PD-L1 imaging in breast cancer | [2] |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-conjugated Peptides with ⁴⁴Sc
This protocol is a general guideline for the labeling of DOTA-conjugated peptides (e.g., PSMA-617, DOTA-(cRGD)₂) with ⁴⁴Sc.
Materials:
-
⁴⁴ScCl₃ in HCl solution (from a ⁴⁴Ti/⁴⁴Sc generator or cyclotron produced)[10][14]
-
DOTA-conjugated peptide
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Place 18-25 nmol of the DOTA-conjugated peptide into a sterile reaction vial.[10][15]
-
Add 150-500 µL of 0.5 M sodium acetate buffer (pH 4.5) to the vial.[6][15]
-
Add the ⁴⁴ScCl₃ solution (e.g., 10-150 MBq) to the reaction vial.[10][15]
-
Gently mix the solution.
-
Incubate the reaction mixture at 90-95 °C for 15-20 minutes.[6][10]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield and purity. A radiochemical yield of ≥98% is typically expected for successful labeling.[10]
Protocol 2: In Vivo PET Imaging of Tumor-Bearing Mice with ⁴⁴Sc-Radiotracers
This protocol outlines a general procedure for small animal PET imaging.
Materials:
-
Tumor-bearing mice (e.g., with LNCaP or U87MG xenografts)[6][7]
-
⁴⁴Sc-labeled radiotracer (e.g., [⁴⁴Sc]Sc-PSMA-617 or [⁴⁴Sc]Sc-DOTA-(cRGD)₂)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Sterile saline for injection
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer 5.5–7.4 MBq of the ⁴⁴Sc-labeled radiotracer via intravenous (tail vein) injection.[6]
-
Place the anesthetized mouse in the prone position on the scanner bed.
-
Acquire sequential PET scans at desired time points (e.g., 0.5, 2, and 4 hours post-injection).[6][12]
-
A CT scan can be performed for anatomical co-registration.
-
Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[6]
Visualizations
Signaling Pathway of PSMA in Prostate Cancer
Caption: Signaling cascade initiated by PSMA in prostate cancer cells.
Experimental Workflow for Preclinical Evaluation of ⁴⁴Sc-Radiotracers
References
- 1. This compound: Diagnostic Feasibility in Tumor-Related Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of a this compound Radiolabeled Nanobody as a PD-L1 PET Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imagingcdt.com [imagingcdt.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.uniupo.it [research.uniupo.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of the dosimetry of scandium-43 and this compound patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Translation and First In-Human Use of [44Sc]Sc-PSMA-617 for PET Imaging of Metastasized Castrate-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, radiolabeling, and pre-clinical evaluation of [44Sc]Sc-AAZTA conjugate PSMA inhibitor, a new tracer for high-efficiency imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matching the Decay Half-Life with the Biological Half-Life: ImmunoPET Imaging with 44Sc-Labeled Cetuximab Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Scandium-44 in Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-44 (⁴⁴Sc) is an emerging positron-emitting radionuclide for Positron Emission Tomography (PET) imaging with significant potential for diagnosing neuroendocrine tumors (NETs).[1][2] Its favorable physical characteristics, including a longer half-life than the commonly used Gallium-68 (⁶⁸Ga), offer logistical and diagnostic advantages, particularly for centralized manufacturing and delayed imaging protocols.[3][4] This document provides detailed application notes and experimental protocols for the use of ⁴⁴Sc-labeled somatostatin analogs in NET imaging.
Somatostatin receptors (SSTRs) are overexpressed on the surface of most NET cells. This biological feature is exploited for targeted imaging by using radiolabeled somatostatin analogs, such as DOTA-TOC and DOTA-TATE, which bind to these receptors with high affinity.
Key Advantages of this compound
The growing interest in ⁴⁴Sc for clinical applications stems from several key properties that offer improvements over the current standard, ⁶⁸Ga:
-
Longer Half-Life: ⁴⁴Sc has a half-life of 4.04 hours, which is significantly longer than the 68-minute half-life of ⁶⁸Ga.[4] This extended timeframe allows for more flexible scheduling of PET scans, transportation of the radiopharmaceutical to facilities without an on-site cyclotron, and the possibility of late imaging (up to 24 hours post-injection) which can improve tumor-to-background ratios.[1][3]
-
Theranostic Potential: ⁴⁴Sc is part of a true theranostic pair with Scandium-47 (⁴⁷Sc), a beta-emitter suitable for radionuclide therapy.[1] This allows for consistent chemistry and pharmacokinetics between the diagnostic and therapeutic agents, which is a significant advantage for personalized medicine.
-
High Sensitivity: Clinical studies have shown that ⁴⁴Sc-DOTATOC is a highly sensitive tracer for NETs, demonstrating high specific uptake in metastases and, in some cases, detecting more lesions than ⁶⁸Ga-based tracers.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data for ⁴⁴Sc-labeled radiopharmaceuticals used in neuroendocrine tumor imaging.
Table 1: Physical Properties of this compound vs. Gallium-68
| Property | This compound (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) | Reference |
| Half-life | 4.04 hours | 68 minutes | [4] |
| Mean Positron Energy | 632 keV | 830 keV | [4] |
| Positron Branching Ratio | 94.3% | 89% | [6] |
| Primary Gamma Emission | 1157 keV | 1077 keV | [3] |
Table 2: Radiolabeling and Preclinical Data for ⁴⁴Sc-DOTA-Peptides
| Parameter | ⁴⁴Sc-DOTATOC | ⁴⁴Sc-DOTA-(cRGD)₂ | Reference |
| Radiolabeling Yield | >98% | >90% | [5][6] |
| Specific Activity | Not specified | 7.4 MBq/nmol | [6] |
| Tumor Uptake (U87MG xenografts) | Not Applicable | 3.93 ± 1.19 %ID/g (0.5h) | [7] |
| 3.07 ± 1.17 %ID/g (2h) | [7] | ||
| 3.00 ± 1.25 %ID/g (4h) | [7] |
Table 3: First-in-Human Clinical Data for ⁴⁴Sc-DOTATOC
| Parameter | Value | Reference |
| Administered Activity | 78-130 MBq | [1] |
| Best Target-to-Non-Target Ratios | 2 to 4 hours post-injection | [1] |
| Adverse Effects | None observed | [1][4] |
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling in Neuroendocrine Tumors
The imaging of neuroendocrine tumors with radiolabeled somatostatin analogs relies on the high expression of somatostatin receptors (SSTRs) on the tumor cell surface. The binding of the radiopharmaceutical to these receptors allows for the visualization of the tumor. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of ⁴⁴Sc-labeled somatostatin analogs in NETs.
General Experimental Workflow
The overall process for utilizing ⁴⁴Sc-labeled peptides for preclinical or clinical imaging involves several key stages, from radionuclide production to data analysis.
Caption: General experimental workflow for ⁴⁴Sc-based PET imaging of NETs.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Peptides with ⁴⁴Sc
This protocol is a generalized procedure based on published methods.[6][7][8] Optimization may be required for specific peptides and ⁴⁴Sc sources.
Materials:
-
⁴⁴ScCl₃ in HCl solution
-
DOTA-conjugated peptide (e.g., DOTATOC, DOTATATE)
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Preparation of Reaction Mixture:
-
In a sterile reaction vial, add the required amount of DOTA-conjugated peptide (typically in the nanomolar range).
-
Add 500 µL of 0.5 M sodium acetate buffer (pH 4.5) to the vial.
-
Carefully add the ⁴⁴ScCl₃ solution (e.g., 10-18.5 MBq) to the buffered peptide solution.[6][8] The final pH of the reaction mixture should be between 4 and 5.5.[9]
-
-
Incubation:
-
Quality Control:
-
After incubation, allow the vial to cool to room temperature.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95% for clinical use.
-
-
Purification (if necessary):
-
If the RCP is below the required threshold, the product can be purified using a suitable solid-phase extraction (SPE) cartridge or by radio-HPLC.
-
Protocol 2: In Vivo PET/CT Imaging of Neuroendocrine Tumors in a Preclinical Model
This protocol outlines a general procedure for imaging tumor-bearing mice.
Materials:
-
Tumor-bearing animal model (e.g., mice with NET xenografts)
-
⁴⁴Sc-labeled DOTA-peptide, formulated in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic agent.
-
Position the animal on the scanner bed.
-
-
Radiotracer Administration:
-
Administer a defined activity of the ⁴⁴Sc-labeled peptide (e.g., via tail vein injection).
-
-
PET/CT Imaging:
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest on the fused PET/CT images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Conclusion
This compound represents a significant advancement in the molecular imaging of neuroendocrine tumors. Its favorable characteristics, particularly its longer half-life and theranostic potential, position it as a strong alternative to ⁶⁸Ga. The protocols and data presented in these application notes provide a foundation for researchers and clinicians to explore and implement ⁴⁴Sc-based radiopharmaceuticals in their work, ultimately aiming to improve the diagnosis and management of patients with neuroendocrine neoplasms.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the dosimetry of scandium-43 and this compound patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human PET/CT Imaging of Metastatic Neuroendocrine Neoplasms with Cyclotron-Produced 44Sc-DOTATOC: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Radiolabeled Peptide and Peptidomimetic Conjugates Targeting Neuropilin-1 Co-Receptor as Potential Tools for Cancer Diagnosis and Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Scandium-44 elution efficiency from generators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scandium-44 (⁴⁴Sc) generators. Our goal is to help you improve ⁴⁴Sc elution efficiency and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing ⁴⁴Sc elution efficiency from a ⁴⁴Ti/⁴⁴Sc generator?
A1: Several factors can significantly impact the elution efficiency of ⁴⁴Sc. These include the type of resin used in the generator column (e.g., AG 1-X8, TEVA, ZR resin), the composition and concentration of the eluent, the flow rate of the elution, and the overall stability and condition of the generator. For instance, with an AG 1-X8 resin, a mixture of 0.005 M H₂C₂O₄/0.07 M HCl has been shown to achieve high elution yields of over 97%.[1] Conversely, for some systems, very dilute oxalic acid concentrations (0.005–0.025 M) may not be effective in eluting sufficient ⁴⁴Sc.[2]
Q2: What is ⁴⁴Ti breakthrough, and why is it a concern?
A2: ⁴⁴Ti breakthrough refers to the unwanted co-elution of the parent isotope, Titanium-44 (⁴⁴Ti), along with the daughter isotope, this compound (⁴⁴Sc), during the elution process. It is a critical quality control parameter because ⁴⁴Ti is a long-lived radionuclide (half-life of about 60 years) and its presence as a contaminant in the final ⁴⁴Sc product can lead to an unnecessary radiation dose to patients and interfere with imaging.[3][4] Low ⁴⁴Ti breakthrough is a key indicator of a well-performing generator. For example, a recently developed ⁴⁴Ti/⁴⁴Sc generator using AG 1-X8 resin reported a low ⁴⁴Ti breakthrough of 5 x 10⁻⁵%.[1]
Q3: How can I reduce the large eluate volume to a smaller, more manageable volume for radiolabeling?
A3: The large eluate volume, particularly from generators that require a significant volume for efficient ⁴⁴Sc recovery, can be a challenge for subsequent radiolabeling steps. A common and effective method to concentrate the ⁴⁴Sc is through post-elution processing. This typically involves passing the initial eluate through a cation-exchange column (e.g., AG 50W-X8) which retains the ⁴⁴Sc. The retained ⁴⁴Sc can then be eluted in a much smaller volume using a suitable eluent, such as 0.25 M ammonium acetate (pH 4.0).[1] This post-processing step can achieve an overall yield of around 90%.[1]
Q4: What is a "reverse" elution strategy, and what are its benefits?
A4: A "reverse" elution strategy involves reversing the direction of the eluent flow through the generator column for each elution. This technique has been shown to improve the long-term stability of the ⁴⁴Ti/⁴⁴Sc generator.[1][4] In contrast to a "direct" or unidirectional elution, where the ⁴⁴Sc activity may start to decrease after a certain number of elutions due to increasing ⁴⁴Ti breakthrough, the reverse elution protocol can maintain a constant yield of ⁴⁴Sc over many elution cycles.[4][5]
Troubleshooting Guides
Issue 1: Low ⁴⁴Sc Elution Yield
Possible Causes & Solutions
-
Incorrect Eluent Composition: The concentration of the acid or complexing agent in your eluent may be suboptimal.
-
Inadequate Elution Volume: The volume of eluent being passed through the column may not be sufficient to recover all the available ⁴⁴Sc.
-
Solution: Increase the elution volume in fractions and measure the activity of each fraction to determine the optimal volume for complete recovery. For some systems, up to 20 mL may be necessary to elute over 97% of the ⁴⁴Sc.[1]
-
-
Flow Rate is Too High: A high flow rate can reduce the contact time between the eluent and the resin, leading to incomplete elution of ⁴⁴Sc.
-
Solution: Optimize the flow rate. A flow rate of approximately 1 mL/min is commonly used.[1]
-
-
Generator Not in Equilibrium: If the generator has been recently eluted, there may not have been enough time for sufficient ⁴⁴Sc to accumulate from the decay of ⁴⁴Ti.
-
Solution: Allow sufficient time between elutions for the ⁴⁴Sc to reach equilibrium with the ⁴⁴Ti parent.
-
Issue 2: High ⁴⁴Ti Breakthrough
Possible Causes & Solutions
-
Generator Instability: With repeated "direct" elutions, the ⁴⁴Ti may start to migrate down the column, leading to increased breakthrough.
-
Incorrect Eluent pH: The pH of the eluent can influence the binding of ⁴⁴Ti to the resin.
-
Solution: Ensure the eluent has the correct pH as specified in the protocol for your generator type. For a zirconium oxide resin system, a pH range of 1.7 to 3.7 was found to be favorable for eluting ⁴⁴Sc while retaining ⁴⁴Ti.[2]
-
-
Post-Elution Purification: The initial eluate may contain unacceptable levels of ⁴⁴Ti.
Issue 3: Difficulty in Radiolabeling with the Eluate
Possible Causes & Solutions
-
Large Eluate Volume: The large volume of the eluate can dilute the reactants for radiolabeling, leading to poor efficiency.
-
Solution: Concentrate the ⁴⁴Sc using a post-elution processing step as described in FAQ 3.[1]
-
-
Presence of Interfering Ions: The presence of oxalate or high concentrations of acid from the eluent can interfere with the labeling chemistry.
-
Solution: Utilize a post-elution purification method that not only concentrates the ⁴⁴Sc but also removes these interfering ions. This can be achieved by adsorbing the ⁴⁴Sc onto a cation-exchange resin and then eluting it with a buffer suitable for radiolabeling, such as ammonium acetate.[1]
-
-
Incorrect pH of the Eluate: The pH of the final ⁴⁴Sc solution is critical for successful radiolabeling.
-
Solution: Adjust the pH of the purified and concentrated ⁴⁴Sc solution to the optimal range for your specific labeling procedure. For example, for chelation with NODAGA, the pH may need to be adjusted to 5 with ammonium acetate.[3]
-
Data Presentation
Table 1: Comparison of Different ⁴⁴Ti/⁴⁴Sc Generator Systems and Elution Parameters
| Resin Type | Eluent Composition | Typical Elution Volume (mL) | ⁴⁴Sc Elution Yield (%) | ⁴⁴Ti Breakthrough (%) | Reference |
| AG 1-X8 | 0.005 M H₂C₂O₄/0.07 M HCl | 20 | >97 | 5 x 10⁻⁵ | [1] |
| TEVA | 0.1 M H₂C₂O₄/0.2 M HCl | 1 | 91 ± 6 | <1.5 x 10⁻⁵ | [6] |
| ZR Resin | 0.05 M HCl | 4 | 82.9 ± 5.3 | Variable, improved with secondary cartridge | [3] |
| Zirconium Oxide | 0.01 M HCl | 30 | 42 - 46 | 0.02 | [2] |
Table 2: Troubleshooting Summary for Low ⁴⁴Sc Elution Yield
| Possible Cause | Recommended Action | Expected Outcome |
| Incorrect Eluent Composition | Verify and adjust eluent concentrations as per protocol. | Increased elution of ⁴⁴Sc. |
| Inadequate Elution Volume | Increase elution volume and fractionate to find optimum. | Recovery of residual ⁴⁴Sc from the column. |
| High Flow Rate | Reduce flow rate to approximately 1 mL/min. | Improved contact time and more complete elution. |
| Insufficient In-growth Time | Allow adequate time between elutions. | Maximum available ⁴⁴Sc for elution. |
Experimental Protocols
Protocol 1: Elution of ⁴⁴Sc from an AG 1-X8 based Generator
-
Prepare the Eluent: Prepare a fresh solution of 0.005 M oxalic acid (H₂C₂O₄) / 0.07 M hydrochloric acid (HCl).
-
Set up the Elution: Connect the generator to a peristaltic pump or use a syringe pump to control the flow rate.
-
Elute the Generator: Pass 20 mL of the prepared eluent through the generator column at a flow rate of 1 mL/min.[1]
-
Collect the Eluate: Collect the eluate in fractions (e.g., 2 mL fractions) to determine the elution profile.
-
Measure Activity: Measure the ⁴⁴Sc activity in each fraction using a dose calibrator.
-
Assess ⁴⁴Ti Breakthrough: To determine the ⁴⁴Ti breakthrough, allow the collected fractions to decay for at least 120 hours (more than 30 half-lives of ⁴⁴Sc). Then, measure the ⁴⁴Ti activity using gamma spectroscopy, looking for the characteristic photon emissions at 67.9 and 78.3 keV.[1]
Protocol 2: Post-Elution Concentration and Purification of ⁴⁴Sc
-
Prepare the Cation-Exchange Column: Prepare a small column with AG 50W-X8 resin (200-400 mesh, H⁺ form). Condition the column by washing with 1 mL of 4 M HCl followed by 1 mL of Milli-Q water.[1]
-
Load the ⁴⁴Sc Eluate: Pass the 20 mL eluate from the generator (as obtained in Protocol 1) through the prepared cation-exchange column at a flow rate of approximately 1 mL/min. The ⁴⁴Sc will be retained on the resin.[1]
-
Wash the Column: Wash the column with 2-4 mL of Milli-Q water to remove any residual eluent and then dry the column with a stream of air.[1]
-
Elute the Purified ⁴⁴Sc: Elute the purified and concentrated ⁴⁴Sc from the column by slowly passing 3 mL of 0.25 M ammonium acetate (pH adjusted to 4.0 with acetic acid) through the column at a flow rate of 0.7 mL/min.[1]
-
Quality Control: The resulting 150 MBq of ⁴⁴Sc should contain less than 10 Bq of ⁴⁴Ti, making it suitable for radiolabeling.[1]
Visualizations
Caption: Workflow for ⁴⁴Sc Elution and Post-Processing.
Caption: Troubleshooting Logic for Low ⁴⁴Sc Elution Yield.
References
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a modular 44Ti/44Sc generator: eluate evaluation in preclinical models and estimation of human radiation dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.uni-mainz.de [download.uni-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 44Sc from 44Ti in the Context of A Generator System for Radiopharmaceutical Purposes with the Example of [44Sc]Sc-PSMA-617 and [44Sc]Sc-PSMA-I&T Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing metallic impurities in cyclotron-produced Scandium-44
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclotron-produced Scandium-44 (⁴⁴Sc). Our goal is to help you minimize metallic impurities and ensure high-quality ⁴⁴Sc for your radiolabeling and imaging applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common metallic impurities found in cyclotron-produced ⁴⁴Sc?
A1: The primary metallic impurities in ⁴⁴Sc depend on the target material and the purification process. When producing ⁴⁴Sc from a calcium target via the ⁴⁴Ca(p,n)⁴⁴Sc reaction, common impurities include residual calcium, iron (Fe), zinc (Zn), nickel (Ni), and aluminum (Al).[1] If a titanium target is used, via reactions like ⁴⁷Ti(p,α)⁴⁴Sc, impurities may include titanium, iron, and copper.[2][3] The materials used in the cyclotron target holder (e.g., aluminum, niobium, tantalum) can also be a source of metallic contamination.[3]
Q2: How do metallic impurities affect the radiolabeling of ⁴⁴Sc?
A2: Metallic impurities can significantly reduce the radiolabeling yield of ⁴⁴Sc with chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[4][5] Trivalent and divalent metal ions such as Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺ compete with ⁴⁴Sc³⁺ for binding sites on the chelator.[4][6] This competition leads to a lower specific activity of the final radiopharmaceutical. For instance, studies have shown that even low concentrations of Fe²⁺/³⁺ and Zn²⁺ can significantly decrease the labeling yield of [⁴⁴Sc]Sc-DOTATATE.[4]
Q3: What are the recommended purification methods to minimize metallic impurities?
A3: Several chromatographic methods have proven effective for separating ⁴⁴Sc from metallic impurities. These include:
-
Extraction Chromatography: Resins like UTEVA (Uranium and Tetravalent Actinides) and DGA (N,N,N′,N′-tetra-n-octyldiglycolamide) are highly effective.[1][5][7][8]
-
Ion Exchange Chromatography: Cation exchange resins like Dowex® 50WX8 can be used in combination with extraction chromatography to further remove trace metal impurities.[8] Anion exchange resins, such as AG1x8, can also be employed to retain metallic impurities while allowing enriched ⁴⁴Ca to be recovered.[9]
-
Solid Phase Extraction: Chelating sorbents like Chelex 100 and Nobias resins are also utilized to minimize metal contaminants.[5]
Q4: How can I detect and quantify metallic impurities in my purified ⁴⁴Sc solution?
A4: Highly sensitive analytical techniques are required to quantify trace metallic impurities in the final ⁴⁴Sc product. Commonly used methods include:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a powerful technique for multi-elemental analysis at very low concentrations (ppb to ppt range).[6][10][11]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Also a multi-element technique, suitable for detecting impurities in the ppm to ppb range.[6][10]
-
Colorimetric Tests: Commercially available test kits can be used for the determination of specific metal ions like Fe³⁺, Zn²⁺, and Al³⁺.[6] However, these may require larger sample volumes.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods with post-column or pre-column derivatization can be used to separate and quantify certain metal ions.[6]
Q5: My radiolabeling yield with DOTA is low, despite purification. What could be the issue?
A5: If you are experiencing low radiolabeling yields with DOTA or its derivatives, consider the following troubleshooting steps:
-
Verify pH: The pH of the reaction mixture is critical for efficient chelation. Ensure the pH is optimized for your specific DOTA-conjugate, typically in the range of 4.0-5.5.
-
Re-evaluate Purification: Your purified ⁴⁴Sc may still contain interfering metallic impurities. Consider adding a secondary purification step or optimizing your current method. For example, a combination of DGA and SCX resins can be effective.[12]
-
Analyze for Impurities: Use a sensitive analytical method like ICP-MS to quantify the levels of common competing metals such as Fe, Zn, Cu, and Al in your purified ⁴⁴Sc solution.
-
Check Reagent Quality: Ensure that all reagents, including buffers and water, are of high purity and free from metal contamination.
-
Optimize Reaction Conditions: Varying the reaction temperature and incubation time can sometimes improve yields. For DOTA, temperatures around 90-95°C are often required.[5][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low ⁴⁴Sc Recovery After Purification | Incomplete elution from the chromatography column. | Optimize the eluent composition and volume. For UTEVA resin, ⁴⁴Sc can be eluted with dilute HCl.[1] For DGA resin, 0.1 M HCl is a common eluent.[14] |
| ⁴⁴Sc breakthrough during column loading. | Ensure the column is properly conditioned and the loading solution has the correct acidity. | |
| Poor Radiolabeling Efficiency | Presence of competing metallic impurities (e.g., Fe³⁺, Zn²⁺, Al³⁺). | Re-purify the ⁴⁴Sc solution using a different or combined resin system (e.g., DGA followed by SCX).[12] Quantify metallic impurities using ICP-MS. |
| Incorrect pH of the labeling reaction. | Adjust the pH of the reaction mixture to the optimal range for the specific chelator being used. | |
| Suboptimal reaction temperature or time. | Optimize the incubation temperature and duration as per the literature for your chelator.[13] | |
| High Radionuclidic Impurities (e.g., ⁴⁶Sc, ⁴⁷Sc, ⁴⁸Sc) | Use of natural calcium or titanium targets. | Use isotopically enriched ⁴⁴Ca or ⁴⁶Ti/⁴⁷Ti targets to minimize the co-production of long-lived scandium radioisotopes.[8][15] |
| Incorrect proton beam energy. | Optimize the proton beam energy to maximize the cross-section of the desired nuclear reaction while minimizing competing reactions. | |
| Inconsistent Results Between Batches | Variability in target material purity. | Source high-purity target materials and perform incoming quality control. |
| Inconsistent purification process. | Standardize the purification protocol, including resin amounts, solution volumes, and flow rates. Consider automation for improved consistency.[5] |
Quantitative Data Summary
Table 1: Metallic Impurities in Purified ⁴⁴Sc from a Natural Calcium Target
| Metal Impurity | Concentration | Analytical Method | Reference |
| Calcium (Ca) | 2.1 mM | Microwave Induced Plasma Atomic Emission Spectrometry | [1] |
| Iron (Fe) | 93 µM | Microwave Induced Plasma Atomic Emission Spectrometry | [1] |
| Zinc (Zn) | 72 µM | Microwave Induced Plasma Atomic Emission Spectrometry | [1] |
| Nickel (Ni) | 29 µM | Microwave Induced Plasma Atomic Emission Spectrometry | [1] |
| Aluminum (Al) | 6.4 µM | Microwave Induced Plasma Atomic Emission Spectrometry | [1] |
| Manganese (Mn) | 2.0 µM | Microwave Induced Plasma Atomic Emission Spectrometry | [1] |
Table 2: Effect of Metallic Impurities on [⁴⁴Sc]Sc-DOTATATE Labeling Yield
| Metal Ion | Concentration Reducing Labeling Yield Significantly | Reference |
| Fe²⁺/³⁺ | 2 nmol/mL | [4] |
| Zn²⁺ | 2 nmol/mL | [4] |
| Cu²⁺ | 10 nmol/mL | [4] |
| Ca²⁺ | No effect up to 2 µmol/mL | [4] |
| Al³⁺ | No effect up to 2 µmol/mL | [4] |
Experimental Protocols
Protocol 1: Purification of ⁴⁴Sc from a Calcium Target using UTEVA Resin
This protocol is adapted from Valdovinos et al. (2015).[1]
-
Target Dissolution: Dissolve the irradiated metallic calcium target in Optima grade HCl.
-
Column Preparation: Pre-condition a column containing UTEVA resin (100–150 μm) with the appropriate concentration of HCl.
-
Loading: Load the dissolved target solution onto the UTEVA resin column. The bulk Ca²⁺ will pass through, while ⁴⁴Sc³⁺ is retained.
-
Washing: Wash the column with a specific concentration of HCl to remove any remaining bulk Ca²⁺ and other weakly bound impurities.
-
Elution: Elute the purified ⁴⁴Sc from the resin using a small volume (e.g., 400 μL) of ~1 M HCl.[1] The entire process should take less than 20 minutes.
Protocol 2: Quality Control of ⁴⁴Sc by DOTA Chelation
This protocol is adapted from Valdovinos et al. (2015).[1]
-
Stock Solution Preparation: Mix 100 μL (> 74 MBq) of the purified ⁴⁴Sc eluate with 1 mL of deionized water and 1 mL of 0.25 M sodium acetate (NaOAc).
-
Reaction Setup: In a separate vial, add a known amount of DOTA solution.
-
Labeling Reaction: Add an aliquot of the ⁴⁴Sc stock solution to the DOTA vial. Incubate the reaction mixture at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).[5]
-
Radiochemical Purity Analysis: Analyze the radiochemical purity of the resulting [⁴⁴Sc]Sc-DOTA complex using radio-TLC or radio-HPLC. A high radiochemical yield (>95%) indicates a low level of competing metallic impurities in the ⁴⁴Sc product.
Visualizations
Caption: Workflow for ⁴⁴Sc production, purification, and quality control.
Caption: Logical flow for troubleshooting low radiolabeling yields.
References
- 1. Separation of cyclotron-produced 44Sc from a natural calcium target using a dipentyl pentylphosphonate functionalized extraction resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Trace Metal Impurities Effects on the Formation of [64Cu]Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclotron production of high purity (44m,44)Sc with deuterons from (44)CaCO3 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. Synthesis and In Vitro Evaluation of a this compound Radiolabeled Nanobody as a PD-L1 PET Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Frontiers | Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets [frontiersin.org]
Technical Support Center: Optimizing Scandium-44 Radiolabeling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Scandium-44 (⁴⁴Sc) radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing ⁴⁴Sc radiolabeling reactions?
A1: The efficiency and success of ⁴⁴Sc radiolabeling are primarily influenced by several critical parameters:
-
pH of the reaction mixture: The optimal pH is crucial for efficient chelation and to prevent the hydrolysis of Sc³⁺ ions.
-
Temperature: Many traditional chelators require heating to achieve high radiochemical yields in a reasonable timeframe.
-
Incubation Time: The reaction time needed to achieve maximum radiolabeling yield varies with the chelator, temperature, and precursor concentration.
-
Precursor (Chelator-Vector) Concentration: A sufficient concentration of the chelating agent conjugated to the targeting vector is necessary to efficiently capture the ⁴⁴Sc.
-
Molar Ratio of Chelator to Scandium: The ratio between the chelating molecule and the scandium isotope can significantly impact the labeling efficiency.
-
Purity of Reagents and ⁴⁴Sc: The presence of metallic impurities can compete with ⁴⁴Sc for the chelator, reducing the radiolabeling yield.
Q2: Which chelators are commonly used for this compound?
A2: The most established and widely used chelator for this compound is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, such as DOTATOC and DOTATATE.[1][2] DOTA forms stable complexes with ⁴⁴Sc, making it suitable for in vivo applications.[2] However, DOTA-based labeling often requires heating.[2][3] Newer chelators, such as picaga, have been developed to enable efficient ⁴⁴Sc radiolabeling at room temperature.[4] Other chelators that can be used with ⁴⁴Sc include NODAGA, AAZTA, and pypa.[5]
Q3: What are the typical radiochemical yields I can expect for ⁴⁴Sc labeling?
A3: With optimized conditions, radiochemical yields for ⁴⁴Sc labeling can be quite high, often exceeding 90-98%.[1][2] For instance, labeling of DOTATOC with ⁴⁴Sc in an ammonium acetate buffer at pH 4.0 and 95°C can result in yields greater than 98% within 25 minutes.[2] Similarly, radiolabeling of DOTA and DOTATATE has achieved yields of 90% to 99%.[1]
Q4: Is it possible to perform ⁴⁴Sc radiolabeling at room temperature?
A4: Yes, recent advancements in chelation chemistry have made room temperature radiolabeling with ⁴⁴Sc possible. For example, the chelator picaga has been successfully used for ⁴⁴Sc labeling at room temperature.[4] Additionally, proteins have been successfully radiolabeled with ⁴⁴Sc at room temperature using the bifunctional chelator CHX-A"-DTPA.[3][6] This is particularly advantageous for temperature-sensitive biomolecules like antibodies and their fragments.[3]
Q5: How does the source of ⁴⁴Sc (generator vs. cyclotron) affect radiolabeling?
A5: The production method of ⁴⁴Sc can influence the radiolabeling process. ⁴⁴Sc is available from a ⁴⁴Ti/⁴⁴Sc generator or can be produced directly in a cyclotron.[2][7] Generator-produced ⁴⁴Sc may require a lower amount of ligand to achieve high radiochemical yields compared to accelerator-derived ⁴⁴Sc.[8] It is important to consider the specific activity and potential metallic impurities from the production source, as these can impact labeling efficiency.
Troubleshooting Guides
This section addresses common issues encountered during ⁴⁴Sc radiolabeling experiments.
Issue 1: Low Radiochemical Yield
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction mixture. For DOTA-based chelators, the optimal pH is typically in the range of 4.0-6.0.[1] Acidic conditions below pH 2 can lead to protonation of the chelator, while pH values above 6 may cause hydrolysis of Sc³⁺, both reducing labeling efficiency.[9] Adjust the pH using high-purity buffers like ammonium acetate. |
| Inadequate Heating | For many conventional chelators like DOTA, heating is necessary. Ensure your reaction is heated to the optimal temperature (typically 70-95°C) for a sufficient amount of time.[1][2] Consider using a microwave for more rapid heating, which can reduce reaction times to a few minutes.[2] |
| Insufficient Incubation Time | Increase the incubation time. While some protocols achieve high yields in 20-30 minutes,[1][10] others may require longer. Monitor the reaction progress over time to determine the optimal duration. |
| Low Precursor Concentration | Increase the concentration of your chelator-conjugated vector. Low concentrations may not be sufficient to efficiently capture the ⁴⁴Sc. |
| Presence of Metal Impurities | Analyze your ⁴⁴Sc solution and reagents for trace metal contaminants (e.g., Fe³⁺, Ca²⁺, Cu²⁺, Mg²⁺), which can compete with ⁴⁴Sc for the chelator.[2] If impurities are present, an additional purification step for the ⁴⁴Sc eluate may be necessary. |
| Incorrect Molar Ratio | Optimize the molar ratio of the chelator to scandium. For DOTA and DOTATATE, metal-to-ligand ratios ranging from 1:10 to 1:500 have been shown to be effective.[1] |
Issue 2: Instability of the Radiolabeled Compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chelator Choice | Ensure the chosen chelator forms a highly stable complex with ⁴⁴Sc. DOTA is known to form stable complexes.[2] For certain applications or vectors, alternative chelators might provide better stability. |
| Presence of Competing Ligands or Metals in vivo | The stability of the radiolabeled compound should be tested in serum to ensure it remains intact under physiological conditions.[1] If instability is observed, a different chelator with higher kinetic inertness may be required. |
| Radiolysis | High concentrations of radioactivity can lead to the degradation of the radiolabeled molecule. If radiolysis is suspected, consider diluting the sample or adding a radical scavenger.[11] |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for ⁴⁴Sc Radiolabeling with DOTA and its Analogs.
| Chelator | Peptide/Vector | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference |
| DOTA | - | 4-6 | 70 | 20 | 90-99 | [1] |
| DOTATATE | - | 4-6 | 70 | 20 | 90-99 | [1] |
| DOTATOC | - | 4.0 | 95 | 25 | >98 | [2] |
| DOTA-(cRGD)₂ | Dimeric cyclic RGD | 4.5 | 90 | 5-60 | >90 | [7][12] |
| DOTA-[Nle]-cCCK | Cholecystokinin derivative | 5.5 | 90 | 20 | >95 | [13] |
| DOTA-Ahx-A7R | - | 4.5 | 95 | 20 | - | [10] |
Table 2: Room Temperature ⁴⁴Sc Radiolabeling Conditions.
| Chelator | Vector | pH | Temperature (°C) | Time (min) | Reference |
| picaga | PSMA-targeting conjugate | - | Room Temperature | - | [4] |
| CHX-A"-DTPA | Cetuximab Fab Fragment | ~4.5 | Room Temperature (25) | 30 | [6] |
| H₄pypa | - | 2-5.5 | Room Temperature | 5-15 | [14] |
Experimental Protocols
Protocol 1: General Radiolabeling of DOTA-conjugated Peptides with ⁴⁴Sc
This protocol is a generalized procedure based on common practices for labeling DOTA-peptides.
-
Preparation of Reagents:
-
Radiolabeling Reaction:
-
Add the no-carrier-added (nca) ⁴⁴Sc solution to the vial containing the DOTA-peptide solution.
-
Ensure the final pH of the reaction mixture is 4.0.[2]
-
Heat the reaction mixture in an oil bath or heating block at 95°C for 25 minutes.[2] Alternatively, microwave-assisted heating can be used to reduce the reaction time.[2]
-
-
Quality Control:
-
After the reaction, perform quality control to determine the radiochemical purity. This is typically done using radio-TLC or radio-HPLC.[15][16] For example, using TLC plates with a mobile phase of 0.1 M sodium citrate (pH 4.5), the ⁴⁴Sc-DOTA-peptide complex remains at the origin while free ⁴⁴Sc moves with the solvent front.[7][12]
-
Protocol 2: Room Temperature Radiolabeling of an Antibody Fragment with ⁴⁴Sc
This protocol is adapted from the labeling of a Cetuximab Fab fragment.[6]
-
Preparation of Reagents:
-
Prepare a 0.5 M sodium acetate buffer and adjust the pH to 6.5.
-
Conjugate the antibody fragment with a suitable chelator for room temperature labeling, such as CHX-A"-DTPA.
-
-
Radiolabeling Reaction:
-
Dilute the cyclotron-produced ⁴⁴Sc in the sodium acetate buffer.
-
Add the ⁴⁴Sc solution to the bioconjugate.
-
Carefully adjust the pH of the reaction mixture to approximately 4.5.
-
Incubate the reaction for 30 minutes at room temperature (25°C) with constant shaking.
-
-
Purification and Quality Control:
-
Purify the radiolabeled antibody fragment using a size-exclusion chromatography column (e.g., PD-10).
-
Collect the radioactive fractions containing the labeled product.
-
Perform quality control to assess radiochemical purity and integrity of the labeled antibody fragment.
-
Visualizations
Caption: General workflow for this compound radiolabeling experiments.
Caption: A logical guide for troubleshooting low radiochemical yields.
References
- 1. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTATOC with the long-lived positron emitter 44Sc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matching the Decay Half-Life with the Biological Half-Life: ImmunoPET Imaging with 44Sc-Labeled Cetuximab Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the coordination chemistry of scandium to develop radiopharmaceuticals - American Chemical Society [acs.digitellinc.com]
- 5. 44Sc [prismap.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 14. [nat/44Sc(pypa)]−: Thermodynamic Stability, Radiolabeling, and Biodistribution of a Prostate-Specific-Membrane-Antigen-Targeting Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 16. nucleusrad.com [nucleusrad.com]
Technical Support Center: Scandium-44 Radiopharmaceuticals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability challenges encountered during the development and use of Scandium-44 (44Sc) radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a promising radionuclide for PET imaging? A1: this compound (44Sc) is a positron-emitting radionuclide increasingly used in Positron Emission Tomography (PET) imaging.[1] Its appeal stems from several advantageous physical properties:
-
Half-life: At 3.97 hours, its half-life is long enough to allow for centralized production, shipment to remote facilities, and imaging at later time points, which is particularly useful for molecules with slower pharmacokinetics like antibodies.[1][2][3]
-
Decay Characteristics: It has a high positron branching ratio of 94.3% and a lower average positron energy (Eβ+average: 632 keV) compared to the more common Gallium-68 (68Ga).[1][2] This can result in PET images with better spatial resolution.[1]
-
Theranostic Potential: 44Sc is part of a "theranostic pair" with the therapeutic radionuclide Scandium-47 (47Sc).[4][5] This means the same targeting molecule can be labeled with 44Sc for diagnostic imaging and patient selection, and then with 47Sc for targeted radionuclide therapy, ensuring identical chemistry and pharmacokinetics.[4][6]
Q2: What are the primary stability challenges when working with 44Sc radiopharmaceuticals? A2: The main challenges revolve around maintaining the integrity of the radiolabeled complex. These include:
-
Radiolabeling Efficiency: Achieving consistently high radiochemical yields can be affected by pH, temperature, and the presence of competing metal ion impurities.
-
Complex Stability (In Vitro & In Vivo): The bond between 44Sc and the chelator can be compromised. This is often due to transchelation, where other metal ions displace 44Sc, or radiolysis, where the radiation emitted by 44Sc degrades the molecule itself.[7][8]
-
Radionuclidic Purity: The 44Sc source, whether from a cyclotron or a 44Ti/44Sc generator, can contain other radioisotopes that may interfere with labeling or imaging.[6][9]
Q3: How does the choice of chelator, such as DOTA vs. NODAGA, impact the stability of a 44Sc radiopharmaceutical? A3: The choice of chelator is critical for the stability of the final product. Studies have shown that for this compound, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) generally forms more stable complexes than other chelators like NODAGA (1,4,7-triazacyclononane-1,4,7-triacetic acid).[8][10] While both can be labeled, 44Sc-NODAGA complexes have shown significantly lower stability over time and are more susceptible to being broken down by competing metal cations like Fe³⁺ and Cu²⁺.[1][8] Therefore, for robust stability, DOTA is often the preferred chelator for 44Sc.[10]
Q4: What is radiolysis, and how does it specifically affect 44Sc radiopharmaceuticals? A4: Radiolysis is the process where the ionizing radiation emitted by a radionuclide breaks down chemical bonds in the radiopharmaceutical molecule or surrounding solvent molecules (like water).[7] This self-irradiation can lead to the degradation of the product, reducing its radiochemical purity and shelf life.[7][11] The high-energy emissions of 44Sc can generate reactive particles that damage the targeting biomolecule or the chelator, leading to the release of free 44Sc.[7] To minimize this, it is crucial to control factors like radioactive concentration and storage temperature and to consider using radical scavengers or stabilizers in the formulation.[7][11]
Troubleshooting Guides
Issue 1: Low Radiolabeling Yield
Q: My radiolabeling yield for a 44Sc-DOTA-peptide is low or inconsistent. What are the common causes and how can I fix them? A: Low labeling yields are typically traced back to suboptimal reaction conditions or the presence of contaminants. Refer to the troubleshooting workflow below and check the following parameters:
-
pH of Reaction Mixture: The pH is one of the most critical parameters. The optimal pH for labeling DOTA-based ligands with 44Sc is typically between 4.0 and 5.5.[12][13] A pH below 3.0 can lead to protonation of the DOTA chelator, significantly reducing labeling efficiency, while a pH above 5.0 may cause the formation of scandium hydroxides.[12]
-
Temperature and Incubation Time: Unlike some radionuclides, 44Sc labeling of DOTA conjugates often requires heating. An incubation temperature of 95°C for 20-25 minutes is commonly reported to achieve high yields (>96%).[12] Microwave-assisted heating can significantly speed up the reaction.[12]
-
Molar Ratio of Precursor to Scandium: Ensure a sufficient excess of the DOTA-conjugated peptide is used. However, avoid a massive excess, which can lead to issues with purification and potential toxicity.
-
Metal Ion Contamination: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺, Ca²⁺, Zn²⁺) can compete with 44Sc for the DOTA chelator, drastically reducing the labeling yield. These contaminants can be introduced from glassware, reagents, or the 44Sc eluate itself.[4][8]
-
Solution: Use high-purity, metal-free water and reagents. All labware should be acid-washed to remove trace metals. If the 44Sc is sourced from a cyclotron, ensure the post-processing effectively removes residual calcium from the target material.[4]
-
Caption: Decision tree for troubleshooting low 44Sc radiolabeling yields.
Issue 2: Poor Radiopharmaceutical Stability
Q: My purified 44Sc radiopharmaceutical shows decreasing radiochemical purity over time, even when stored correctly. What could be the cause? A: This indicates instability of the radiolabeled complex. The two most likely culprits are transchelation by competing metals and radiolysis.
-
Transchelation/Transmetalation: If the final product is exposed to trace metals during storage or in an in vitro assay medium (like serum), these metals can displace 44Sc from the chelator. 44Sc-DOTA complexes are highly stable, but 44Sc-NODAGA complexes are particularly vulnerable to this issue.[8]
-
Radiolysis: As mentioned in the FAQs, the radiation from 44Sc can degrade the molecule. The rate of degradation is dependent on factors like radioactive concentration, formulation, and storage temperature.[7][14]
Q: How can I test for and improve the stability of my 44Sc radiopharmaceutical? A:
-
Perform Stability Studies: The stability of the purified product should be tested under various conditions. This includes incubation in saline, phosphate-buffered saline (PBS), and human or animal serum at 37°C for a period of at least 7-8 hours (approximately two half-lives).[12]
-
Challenge with Competing Metals: To assess the kinetic inertness of the complex, perform "challenge" studies by incubating the radiopharmaceutical in the presence of a high molar excess of competing metal cations, such as Cu²⁺ or Fe³⁺.[8]
-
Add Stabilizers: To mitigate radiolysis, consider adding stabilizers like ascorbic acid or gentisic acid to the formulation.[11] These act as radical scavengers.
-
Optimize Storage: Store the final product at recommended temperatures (often refrigerated or frozen) and at the lowest practical radioactive concentration to slow the rate of radiolytic decomposition.[7]
Caption: Diagram showing displacement of 44Sc by a competing metal ion.
Quantitative Data Summary
Table 1: Comparative Stability of 44Sc- and 68Ga-Labeled Peptides (Data summarized from Domnanich et al., 2016)[8]
| Radiopharmaceutical | Stability in 0.9% NaCl (after 4 half-lives) | Stability with 10 mM Fe³⁺ | Stability with 10 mM Cu²⁺ |
| 44Sc-DOTA-RGD | >98% | No transmetalation | No transmetalation |
| 44Sc-NODAGA-RGD | 77% | Destabilized | Destabilized |
| 68Ga-DOTA-RGD | >98% | >98% | ~10% |
| 68Ga-NODAGA-RGD | >98% | No transmetalation | No transmetalation |
Table 2: Optimized Radiolabeling Conditions for 44Sc-DOTATOC (Data summarized from Majkowska-Pilip et al.)[12]
| Parameter | Optimal Condition | Resulting Yield |
| pH | 4.0 | >96% |
| Temperature | 95 °C | >96% |
| Incubation Time | 25 minutes | >96% |
| Precursor Amount | 21.1 nmol | >96% |
| Microwave Heating | 1 minute | >95% |
Experimental Protocols
Protocol 1: General Method for Radiolabeling of a DOTA-Peptide with 44Sc
Materials:
-
44Sc solution (e.g., 44ScCl₃ in HCl, or from a generator).
-
DOTA-conjugated peptide precursor (e.g., DOTATOC) solution of known concentration.
-
Ammonium acetate buffer (0.25 M, pH 4.0), metal-free.
-
Metal-free water and HCl/NaOH for pH adjustment.
-
Heating block or microwave synthesizer.
-
C18 light cartridge for purification.
-
Ethanol and saline for elution and formulation.
-
Radio-TLC or HPLC system for quality control.
Methodology:
-
Preparation: Place approximately 160 MBq of 44Sc in a sterile, acid-washed reaction vial. If the 44Sc is in dilute HCl, add ammonium acetate buffer to adjust the pH to 4.0.[12]
-
Add Precursor: Add the required amount of DOTA-peptide (e.g., 20-25 nmol) to the reaction vial.[12]
-
Incubation: Tightly cap the vial and heat at 95°C for 25 minutes in a heating block.[12] Alternatively, use a microwave synthesizer for accelerated labeling (e.g., 1 minute).[12]
-
Quality Control (Initial): After cooling, take a small aliquot and determine the radiochemical yield using radio-TLC (e.g., silica gel plates with 0.1 M sodium citrate as the mobile phase). The labeled peptide should remain at the origin (Rf=0.0-0.1), while free 44Sc moves with the solvent front (Rf=0.9-1.0).
-
Purification: If necessary, purify the reaction mixture to remove unlabeled 44Sc and other impurities. Activate a C18 cartridge with ethanol, then condition with water. Load the reaction mixture onto the cartridge. Wash with water to remove unbound 44Sc. Elute the purified 44Sc-DOTA-peptide with ethanol.[12]
-
Formulation: Evaporate the ethanol under a stream of nitrogen and reformulate the final product in a physiologically compatible solution, such as sterile saline, for further experiments.
-
Quality Control (Final): Confirm the radiochemical purity of the final product is >99% using radio-TLC or HPLC.[12]
Protocol 2: In Vitro Stability Assay in Saline and under Metal Challenge
Materials:
-
Purified 44Sc-radiopharmaceutical.
-
0.9% NaCl (saline).
-
Solution of competing metal ions (e.g., 0.5 M FeCl₃ or CuCl₂).
-
Incubator or water bath set to 37°C.
-
Radio-TLC or HPLC system for analysis.
Methodology:
-
Sample Preparation: Dilute the purified 44Sc-radiopharmaceutical at least 20-fold into the test solution (e.g., 0.9% NaCl) to achieve a suitable concentration for analysis.[12]
-
Metal Challenge (if applicable): For the challenge study, add the competing metal ion solution to the diluted radiopharmaceutical to achieve a final metal concentration of 10 mM.[8]
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot from each sample.
-
Radiochemical Purity Measurement: Analyze each aliquot using radio-TLC or HPLC to determine the percentage of the intact radiopharmaceutical versus released/free 44Sc.
-
Data Reporting: Plot the percentage of intact radiopharmaceutical against time to visualize the stability profile under each condition. High stability is indicated by the radiochemical purity remaining above 95% over the course of the experiment.[8][12]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: benefits of a long-lived PET radionuclide available from the (44)Ti/(44)Sc generator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scandium Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrealm.com [chemrealm.com]
- 8. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "44Ti/44Sc Generator Development and Radiolabeling Optimization for Med" by Christine E. Schmidt-Kennelty [academicworks.cuny.edu]
- 10. researchgate.net [researchgate.net]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. download.uni-mainz.de [download.uni-mainz.de]
- 13. researchgate.net [researchgate.net]
- 14. Radiochemical stability of radiopharmaceutical preparations [inis.iaea.org]
Technical Support Center: Reducing Radiolysis in High-Activity Scandium-44 Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during high-activity Scandium-44 (⁴⁴Sc) labeling experiments, with a focus on mitigating radiolysis.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a significant problem in high-activity ⁴⁴Sc labeling?
A1: Radiolysis is the decomposition of molecules, particularly the radiolabeled compound and the chelating agent, due to the radiation emitted by the radionuclide itself. In high-activity ⁴⁴Sc labeling, the concentrated energy deposition leads to the formation of highly reactive free radicals (e.g., hydroxyl radicals) from the aqueous solvent. These radicals can attack and degrade the radiolabeled molecule, leading to a decrease in radiochemical purity (RCP), the formation of impurities, and a potential reduction in the efficacy and safety of the radiopharmaceutical.
Q2: What are the primary signs of radiolysis in my ⁴⁴Sc-labeled product?
A2: The primary indicator of radiolysis is a decrease in radiochemical purity over time, which can be observed using radio-TLC or radio-HPLC. You may notice the appearance of new radioactive peaks corresponding to degradation products. Other signs can include a change in the pH of the solution or visible precipitation.
Q3: What are radical scavengers and how do they work to reduce radiolysis?
A3: Radical scavengers, also known as radioprotectants or antioxidants, are compounds that are added to the radiopharmaceutical formulation to react with and neutralize the harmful free radicals generated by radiolysis before they can damage the radiolabeled molecule.[1][2] Commonly used scavengers in radiopharmacy include ascorbic acid, gentisic acid, and ethanol.[3]
Q4: Can I use a combination of different radical scavengers?
A4: Yes, in some cases, using a combination of scavengers can provide synergistic effects and enhanced protection against radiolysis compared to a single agent.[4] For example, a combination of ascorbic acid and gentisic acid is often used.[4]
Q5: Besides using scavengers, what other strategies can I employ to minimize radiolysis?
A5: Several strategies can be used to minimize radiolysis:
-
Dilution: Increasing the volume of the final preparation to reduce the radioactivity concentration can be effective.
-
pH Adjustment: Maintaining an optimal pH for the stability of your radiolabeled compound is crucial.
-
Temperature Control: Storing the final product at lower temperatures (e.g., refrigerated or frozen) can slow down the rate of radiolytic degradation.[4]
-
Minimizing Exposure to Light and Oxygen: Protecting the formulation from light and purging with an inert gas like nitrogen can help reduce oxidative damage.
Q6: I am working with a temperature-sensitive molecule. How can I perform ⁴⁴Sc labeling without heating?
A6: For temperature-sensitive molecules like antibodies or some peptides, traditional DOTA-labeling at high temperatures is not suitable.[5] In these cases, you can use alternative chelators that allow for efficient labeling at room temperature, such as AAZTA, HOPO, or derivatives of DTPA.[1][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during high-activity ⁴⁴Sc labeling.
Issue 1: Low Radiochemical Purity (RCP) Immediately After Labeling
| Potential Cause | Troubleshooting Steps |
| Suboptimal Labeling Conditions | - Verify pH: Ensure the pH of the reaction mixture is optimal for the chelator being used (typically pH 4-5 for DOTA).[7] - Check Temperature and Time: Confirm that the heating temperature and incubation time are sufficient for the specific precursor and chelator. - Precursor Concentration: Ensure an adequate molar excess of the precursor to the radionuclide. |
| Presence of Competing Metal Ions | - Analyze Reagents: Use high-purity reagents and water to minimize trace metal contamination. - Purification of ⁴⁴Sc: Ensure the ⁴⁴Sc solution is adequately purified from target material (e.g., calcium) and other metal impurities (e.g., iron, zinc, copper).[8] |
| Poor Quality of Precursor | - Verify Purity: Check the chemical purity of the DOTA-conjugated precursor using analytical methods like HPLC or mass spectrometry. - Proper Storage: Ensure the precursor has been stored correctly to prevent degradation. |
Issue 2: Decreasing Radiochemical Purity (RCP) Over Time (Post-Labeling)
| Potential Cause | Troubleshooting Steps |
| Radiolysis due to High Radioactivity Concentration | - Add Radical Scavengers: Incorporate scavengers such as ascorbic acid, gentisic acid, or ethanol into the final formulation. Refer to the quantitative data table below for recommended concentrations. - Dilute the Final Product: Increase the final volume of the radiolabeled product to reduce the dose rate. - Optimize Storage Conditions: Store the final product at reduced temperatures (refrigeration or freezing) to slow degradation.[4] |
| Instability of the Radiolabeled Complex | - Chelator Choice: For certain applications, ensure the chosen chelator forms a highly stable complex with ⁴⁴Sc. While DOTA is generally robust, other chelators may be less stable. - pH of Final Formulation: Adjust the pH of the final product to a range where the radiolabeled complex is most stable. |
Data Presentation
Table 1: Common Radical Scavengers and Their Recommended Concentrations
Disclaimer: The following table provides recommended concentrations based on studies with other radionuclides like ¹⁷⁷Lu and ⁶⁸Ga, as direct quantitative comparisons for high-activity ⁴⁴Sc are limited in the current literature. These values should serve as a starting point for optimization in your specific ⁴⁴Sc labeling protocol.
| Scavenger | Typical Concentration Range | Notes | References |
| Ascorbic Acid | 5 - 50 mg/mL | Can also act as a buffer. Higher concentrations may be needed for very high activities. | [4][9][10] |
| Gentisic Acid | 5 - 10 mg/mL | Often used in combination with ascorbic acid. | [2][4] |
| Ethanol | 5 - 20% (v/v) | Can enhance labeling efficiency in some cases. May cause precipitation of some molecules at higher concentrations. | [3][4] |
Experimental Protocols
Protocol 1: High-Activity ⁴⁴Sc Labeling of a DOTA-Peptide with Radiolysis Protection
-
Preparation of ⁴⁴Sc:
-
Obtain cyclotron-produced ⁴⁴ScCl₃ in dilute HCl.
-
Purify the ⁴⁴Sc using an appropriate method, such as extraction chromatography, to remove target material and metallic impurities.[8]
-
Elute the purified ⁴⁴Sc in a small volume of high-purity dilute HCl.
-
-
Labeling Reaction:
-
In a sterile reaction vial, add the DOTA-peptide precursor (typically 10-50 nmol).
-
Add a sufficient volume of a suitable buffer (e.g., 0.25 M ammonium acetate, pH 4.5) to the precursor.
-
Carefully add the high-activity ⁴⁴Sc solution (e.g., up to 1 GBq) to the reaction vial.
-
Gently mix the solution.
-
Incubate the reaction mixture at 95°C for 15-20 minutes.
-
-
Quenching and Formulation:
-
After incubation, allow the reaction vial to cool to room temperature.
-
Add a pre-calculated amount of a sterile radical scavenger solution (e.g., ascorbic acid to a final concentration of 10 mg/mL).
-
Adjust the final volume with sterile saline or a suitable buffer for injection.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[11][12][13]
-
For radio-TLC, a typical system for ⁴⁴Sc-DOTA-peptides involves silica gel plates and a mobile phase of 0.1 M sodium citrate. The labeled peptide remains at the origin, while free ⁴⁴Sc moves with the solvent front.
-
Monitor the RCP of the final product at several time points post-labeling to assess its stability and the effectiveness of the scavenger.
-
Mandatory Visualizations
Diagram 1: Radiolysis and its Mitigation
Caption: The process of radiolysis and its mitigation using radical scavengers.
Diagram 2: Experimental Workflow for High-Activity ⁴⁴Sc Labeling
Caption: A streamlined workflow for the production and quality control of high-activity ⁴⁴Sc-labeled peptides.
References
- 1. Radiolabeling and in vitro studies of this compound with HOPO chelator for PET imaging (Journal Article) | OSTI.GOV [osti.gov]
- 2. WO1993004702A1 - Use of gentisic acid or gentisyl alcohol for stabilising radiolabeled peptides and proteins - Google Patents [patents.google.com]
- 3. WO2008009444A1 - Use of ethanol for stabilizing a single-vial liquid formulation of a radiolabeled peptide - Google Patents [patents.google.com]
- 4. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. AAZTA: An Ideal Chelating Agent for the Development of 44 Sc PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scandium Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107261159B - Stabilization of radiopharmaceutical compositions using ascorbic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
Technical Support Center: Scandium-44 Radiopharmaceuticals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scandium-44 (⁴⁴Sc).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling with this compound?
A1: The optimal pH for radiolabeling DOTA-conjugated peptides and other chelators with ⁴⁴Sc is typically between 4.0 and 5.0.[1] Maintaining the correct pH is critical, as a pH above 5.5 can lead to the formation of insoluble ⁴⁴Sc-hydroxides, which are unavailable for chelation. It is crucial to verify the pH of the reaction buffer with a calibrated pH meter before starting the radiolabeling process.
Q2: What are the recommended temperature and incubation time for ⁴⁴Sc labeling?
A2: For many DOTA-based chelators, heating is required to achieve high radiochemical yields. A common protocol involves heating the reaction mixture at 90-95°C for 15-30 minutes.[1][2] However, some newer chelators have been developed to allow for radiolabeling at room temperature.[3] The optimal temperature and time can vary depending on the specific chelator and precursor, so it is advisable to consult the literature for your specific molecule or perform optimization studies.
Q3: What are common impurities that can affect ⁴⁴Sc radiolabeling?
A3: Metallic impurities such as iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), and aluminum (Al³⁺) can compete with ⁴⁴Sc for the chelator, leading to lower radiochemical yields.[4] It is essential to use high-purity reagents and metal-free labware. Additionally, depending on the production method, radionuclidic impurities like ⁴⁴ᵐSc, ⁴⁶Sc, ⁴⁷Sc, and ⁴⁸Sc may be present.[4]
Q4: How can I purify the final ⁴⁴Sc-labeled radiopharmaceutical?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying ⁴⁴Sc-labeled compounds.[2] Solid-phase extraction (SPE) cartridges, such as C18, can also be used for purification and to concentrate the final product.[5]
Troubleshooting Guide: Low Radiochemical Yield
Low radiochemical yield is a frequent challenge in the synthesis of ⁴⁴Sc radiopharmaceuticals. The following guide provides a systematic approach to identifying and resolving common issues.
Initial Checks
Before proceeding with more complex troubleshooting, verify the following:
-
Activity Measurement: Ensure your dose calibrator is accurately measuring ⁴⁴Sc.
-
Reagent Integrity: Confirm that all reagents, especially the precursor and buffer solutions, have not expired and have been stored correctly.
-
Equipment Functionality: Check that heating blocks, pH meters, and other equipment are calibrated and functioning properly.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low radiochemical yield:
References
- 1. Radiolabeling of DOTATOC with the long-lived positron emitter 44Sc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [nat/44Sc(pypa)]−: Thermodynamic Stability, Radiolabeling, and Biodistribution of a Prostate-Specific-Membrane-Antigen-Targeting Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Scandium-44 PET Imaging Technical Support Center
Welcome to the technical support center for Scandium-44 (Sc-44) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Sc-44 PET experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of image artifacts in this compound PET imaging?
A1: The primary source of image artifacts in this compound PET imaging is its complex decay scheme. Unlike pure positron emitters like Fluorine-18, Sc-44 is a non-pure positron emitter. During its decay, it co-emits high-energy prompt gamma photons (1157 keV) with a high probability (99.9%).[1][2][3] These prompt gammas can interfere with the detection of the 511 keV annihilation photon pairs, leading to several types of artifacts:
-
Increased random and scattered coincidences: The high-energy prompt gammas can scatter within the patient and the detector, leading to an increase in random and scattered events that are incorrectly identified as true annihilation events.[2]
-
Underestimation of activity: The presence of prompt gamma coincidences can lead to an underestimation of the true radioactivity concentration in the reconstructed images.[4]
-
Image noise and reduced contrast: The additional spurious coincidences from prompt gammas contribute to increased image noise and can reduce the contrast between lesions and background.[2][5]
Q2: Why is the quantitative accuracy of my this compound PET images lower than expected compared to Fluorine-18?
A2: Achieving the same level of quantitative accuracy with this compound as with Fluorine-18 can be challenging due to its different physical properties. The co-emission of high-energy prompt gammas is a major factor that can bias quantification if not properly corrected.[4][6] Commercial PET/CT scanners and reconstruction software are often optimized for F-18, and the standard corrections for scatter and randoms may not be sufficient for Sc-44.[7] However, studies have shown that with appropriate corrections, the quantitative accuracy of Sc-44 PET can be comparable to F-18 standards, with deviations in background activity concentration within 9%.[8][9]
Q3: How does the choice of scatter correction method affect this compound PET images?
A3: The choice of scatter correction method significantly impacts the quantitative accuracy of this compound PET images. Using a relative scatter correction (RelSC) method can lead to an overcorrection of the scatter contribution due to the high-energy prompt gammas.[10] This overcorrection results in a lower measured activity concentration in the reconstructed image compared to the true value.[10] An absolute scatter correction (AbsSC) method, which relies on algorithms like the single scatter simulation (SSS), often provides more accurate quantification.[6] The application of an additional prompt-gamma correction (PGC) can further improve quantitative accuracy.[6][7]
Q4: What is a prompt-gamma correction (PGC) and is it necessary for this compound PET?
A4: A prompt-gamma correction (PGC) is a specialized correction algorithm designed to mitigate the impact of high-energy prompt gamma emissions from non-pure positron emitters like this compound.[6] These corrections are crucial for improving the quantitative accuracy of Sc-44 PET images.[1][6] Studies have demonstrated that applying a PGC can lead to better signal recovery and more accurate background calibration compared to using standard scatter corrections alone.[6][7] While not all commercial systems may have a specific PGC for Sc-44, investigating available advanced correction options is highly recommended.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in this compound PET imaging.
Issue 1: Underestimation of Radioactivity Concentration
Symptoms:
-
The measured activity in phantom spheres or regions of interest is consistently lower than the known activity concentration.
-
Poor correlation between injected dose and measured SUV values in preclinical or clinical studies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for underestimation of activity in Sc-44 PET.
Possible Causes and Solutions:
-
Inadequate Correction for Prompt Gammas:
-
Cause: The high-energy prompt gammas from Sc-44 are not being adequately corrected by standard reconstruction algorithms.
-
Solution: If available on your scanner, apply a prompt-gamma correction (PGC). If a specific PGC for Sc-44 is not available, investigate other advanced correction options in consultation with the scanner manufacturer or a medical physicist.
-
-
Inappropriate Scatter Correction Method:
-
Cause: Using a relative scatter correction (RelSC) method can lead to an overcorrection of scatter events and consequently, an underestimation of activity.[10]
-
Solution: Re-reconstruct the data using an absolute scatter correction (AbsSC) method, as it has been shown to provide more accurate quantification for Sc-44.[6]
-
-
System Calibration:
-
Cause: The PET scanner may not be properly calibrated for Sc-44.
-
Solution: Perform a system cross-calibration with a dose calibrator using a known amount of Sc-44. This will help to ensure that the scanner's measurements are accurate.
-
Issue 2: High Image Noise and Poor Image Quality
Symptoms:
-
Reconstructed images appear "grainy" or "noisy."
-
Difficulty in delineating small lesions or structures.
-
Low signal-to-noise ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high image noise in Sc-44 PET.
Possible Causes and Solutions:
-
Reconstruction Parameters:
-
Cause: An excessive number of iterations in the iterative reconstruction algorithm can amplify noise.
-
Solution: Reduce the number of iterations and/or subsets. Studies have shown that acceptable noise levels (Coefficient of Variation <15%) can be achieved with a low number of iterations (<3).[7]
-
-
Lack of Post-Reconstruction Filtering:
-
Cause: Raw reconstructed images can be inherently noisy.
-
Solution: Apply a post-reconstruction filter (e.g., a Gaussian filter) to smooth the images and reduce noise. The filter parameters should be chosen carefully to avoid excessive blurring of small structures.
-
-
Insufficient Counting Statistics:
-
Cause: A short acquisition time or low injected dose can lead to insufficient counts, resulting in noisy images.
-
Solution: Increase the acquisition time per bed position or consider a higher injected dose (while adhering to radiation safety guidelines) to improve the counting statistics.
-
Quantitative Data Summary
The following tables summarize quantitative data from phantom studies, providing a reference for expected performance and for comparing different reconstruction strategies with this compound.
Table 1: Comparison of Quantitative Accuracy and Image Noise for Different Radionuclides and Reconstruction Methods
| Radionuclide/Mixture | Scatter Correction | Background Calibration (%) | Coefficient of Variation (COV) (%) |
| This compound | Relative (RelSC) | 77.8 | ~7.21 |
| Absolute (AbsSC) | 81.3 | ~7.11 | |
| with PGC | 86.7 | Not specified | |
| Sc-43/Sc-44 Mixture | Relative (RelSC) | Not specified | 7.23 |
| Absolute (AbsSC) | Within 9% of F-18 | 7.11 | |
| Fluorine-18 | Standard | ~100 (ideal) | 7.49 |
| Gallium-68 | Relative (RelSC) | Not specified | 6.99 |
| Absolute (AbsSC) | Not specified | 7.01 |
Data adapted from phantom studies on Siemens Biograph Vision and mCT scanners.[6][7][9][10]
Table 2: Recovery Coefficients (RC) for this compound in a NEMA Image Quality Phantom
| Sphere Diameter (mm) | RCmax | RCA50 |
| 10 | 0.66 | 29.9% - 59.9% |
| 13 | 0.90 | 45.5% - 80.3% |
| 17 | 1.03 | 66.4% - 75.6% |
| 22 | 1.04 | 71.7% - 75.7% |
| 28 | 1.12 | 75.1% - 78.6% |
| 37 | 1.11 | 76.7% - 80.9% |
RCmax values are from a study with a Sc-43/Sc-44 mixture and are in agreement with EARL reference values for F-18.[8][9] RCA50 ranges are for Sc-44 and depend on the number of iterations used in the reconstruction.[6]
Experimental Protocols
Protocol 1: NEMA Image Quality Phantom Imaging for this compound
This protocol describes the general methodology for acquiring and reconstructing data from a NEMA IEC Body Phantom to evaluate the quantitative performance of this compound PET.
1. Phantom Preparation:
-
Fill the main compartment (background) of the NEMA phantom with a solution of Sc-44 to achieve an activity concentration of approximately 5 kBq/mL.
-
Fill the six spherical inserts with a solution of Sc-44 to achieve an activity concentration approximately 5 times that of the background (lesion-to-background ratio of 5:1).
-
Fill the lung insert with a low-density material (e.g., Styrofoam beads) to simulate lung tissue.
2. PET/CT Acquisition:
-
Place the phantom on the scanner bed.
-
Perform a low-dose CT scan for attenuation correction.
-
Acquire PET data in list mode. The acquisition time should be sufficient to obtain adequate counting statistics.
3. Image Reconstruction:
-
Reconstruct the PET data using an iterative algorithm (e.g., OSEM).
-
Apply all standard corrections: normalization, dead time, decay, randoms, and attenuation.
-
Crucially, reconstruct the data multiple times using different scatter correction and prompt-gamma correction settings to evaluate their impact:
-
Reconstruction 1: Relative Scatter Correction (RelSC).
-
Reconstruction 2: Absolute Scatter Correction (AbsSC).
-
Reconstruction 3: Absolute Scatter Correction with Prompt-Gamma Correction (AbsSC+PGC), if available.
-
-
Vary the number of iterations and subsets to assess their effect on image noise and recovery coefficients.
4. Data Analysis:
-
Draw regions of interest (ROIs) in the background compartment to measure the mean activity concentration and the coefficient of variation (COV).
-
Draw ROIs around each of the six spheres to measure the maximum and mean recovery coefficients (RCmax and RCmean).
-
Calculate the background calibration by comparing the measured background activity concentration to the known activity concentration.
Experimental Workflow Diagram:
Caption: Experimental workflow for NEMA phantom imaging with Sc-44.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the dosimetry of scandium-43 and this compound patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of prompt gamma emission of 44Sc on quantification in preclinical and clinical PET systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | First Phantom-Based Quantitative Assessment of this compound Using a Commercial PET Device [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Fifty Shades of Scandium: Comparative Study of PET Capabilities Using Sc-43 and Sc-44 with Respect to Conventional Clinical Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Scandium-44 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Scandium-44 (⁴⁴Sc).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my measured ⁴⁴Sc activity inaccurate?
Accurate measurement of ⁴⁴Sc activity can be challenging due to its decay characteristics and the presence of radionuclidic impurities.
Troubleshooting Guide:
-
Dose Calibrator Settings: Ensure your dose calibrator is specifically calibrated for ⁴⁴Sc. Using settings for other radionuclides, such as Fluorine-18 (¹⁸F), can lead to significant errors.[1][2] A cross-calibration with a reference standard from a national metrology institute is highly recommended.[3]
-
Radionuclidic Impurities: The presence of co-produced radionuclides can interfere with activity measurements. The most common impurity is the metastable isomer Scandium-44m (⁴⁴ᵐSc), but others like ⁴⁶Sc, ⁴⁷Sc, ⁴⁸Sc, and ⁸⁸Y may also be present, depending on the production method.[3]
-
Gamma-ray Spectrometry: Use high-purity germanium (HPGe) detectors for gamma-ray spectrometry to identify and quantify radionuclidic impurities.[3] This is crucial for accurate activity assessment.
-
Decay Correction: Account for the decay of both ⁴⁴Sc and ⁴⁴ᵐSc, especially if there is a significant time lapse between production and measurement, as ⁴⁴ᵐSc decays to ⁴⁴Sc.[3]
-
-
Sample Geometry: Standardize the geometry of your sample (volume, vial type) for all measurements to ensure consistency and comparability.
2. What are the common radionuclidic impurities with ⁴⁴Sc and how do they affect quantification?
The production method of ⁴⁴Sc significantly influences the type and amount of radionuclidic impurities.
Common Impurities and Their Effects:
| Radionuclidic Impurity | Production Source | Effect on Quantification |
| Scandium-44m (⁴⁴ᵐSc) | Co-produced during cyclotron production from ⁴⁴Ca targets.[3][4] | Decays to ⁴⁴Sc, affecting activity measurements over time. Its presence must be quantified and corrected for.[3] |
| Scandium-46 (⁴⁶Sc) | From impurities in the target material or co-production from ⁴⁴Ca.[3][4] | Long-lived gamma emitter that can interfere with gamma spectroscopy and dose calibrator readings. |
| Scandium-47 (⁴⁷Sc) | From impurities in the target material.[3] | Beta and gamma emitter that can contribute to the overall measured activity if not properly identified. |
| Scandium-48 (⁴⁸Sc) | From impurities in the target material.[3] | Gamma emitter that can interfere with measurements. |
| Yttrium-88 (⁸⁸Y) | From impurities in the target material.[3] | Long-lived gamma emitter that can be a persistent contaminant. |
Troubleshooting Impurities:
-
Target Purity: Use highly enriched ⁴⁴Ca targets to minimize the production of unwanted scandium isotopes.[4]
-
Purification Method: Employ robust chemical separation techniques post-irradiation to remove metallic and radionuclidic impurities.[5]
-
Quality Control: Perform regular quality control using gamma-ray spectrometry to identify and quantify impurities.
3. Why are my ⁴⁴Sc PET images showing artifacts or poor quantification?
The unique decay characteristics of ⁴⁴Sc, particularly the emission of high-energy prompt gamma rays, can pose challenges for PET scanners optimized for pure positron emitters like ¹⁸F.[1][6]
Troubleshooting PET Imaging Issues:
-
Reconstruction Parameters: Do not use standard ¹⁸F reconstruction parameters. The high-energy gamma emission (1157 keV) from ⁴⁴Sc can lead to increased background noise and inaccurate quantification if not properly corrected for.[6][7]
-
Scatter and Prompt Gamma Correction: The application of appropriate scatter and prompt gamma correction algorithms is crucial for accurate ⁴⁴Sc PET quantification. Investigate the options available on your specific PET scanner.
-
System Calibration: Ensure the PET system is cross-calibrated for ⁴⁴Sc. This may involve scanning a phantom with a known ⁴⁴Sc activity and adjusting calibration factors.
-
Image Noise: High image noise can be an issue. Acquiring data for a longer duration or using noise-reducing reconstruction algorithms can help mitigate this.[1]
Quantitative Data Summary: PET Recovery Coefficients
Recovery coefficients (RC) are a measure of the accuracy of PET quantification in small regions. The following table summarizes reported RC values for ⁴⁴Sc in comparison to ¹⁸F, demonstrating the importance of optimized reconstruction.
| Sphere Diameter (mm) | ⁴⁴Sc RC (%) | ¹⁸F RC (%) |
| 10 | 29.9 - 59.9 | > 70 (typical) |
| 13 | 45.5 - 80.3 | > 80 (typical) |
| 17 | 66.4 - 75.6 | > 85 (typical) |
| 22 | 71.7 - 75.7 | > 90 (typical) |
| 28 | 75.1 - 78.6 | > 90 (typical) |
| 37 | 76.7 - 80.9 | > 90 (typical) |
Data adapted from phantom studies. Actual values may vary based on the scanner and reconstruction parameters used.
4. What are the key considerations for successful radiolabeling with ⁴⁴Sc?
Successful radiolabeling depends on the purity of the ⁴⁴Sc, the choice of chelator, and optimized reaction conditions.
Troubleshooting Radiolabeling:
-
Radiochemical Purity of ⁴⁴Sc: Ensure the ⁴⁴Sc solution is free from metallic impurities from the target or purification process, as these can compete for the chelator.
-
Chelator Choice: DOTA and its derivatives are commonly used for chelating ⁴⁴Sc.[8] The choice of chelator can impact labeling efficiency and the stability of the final radiopharmaceutical.
-
Reaction Conditions:
-
pH: The pH of the reaction mixture is critical. Typically, a slightly acidic pH (around 4.0-5.0) is optimal for ⁴⁴Sc labeling with DOTA-based chelators.
-
Temperature and Time: Heating is often required to achieve high radiochemical yields. Optimization of temperature (e.g., 90-95°C) and incubation time (e.g., 5-15 minutes) is necessary.[9]
-
-
Quality Control of Labeled Product: Use methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the radiochemical purity of the final product.[9]
Experimental Protocols
1. Protocol for ⁴⁴Sc Activity Measurement using Gamma-ray Spectrometry
This protocol outlines the steps for accurately measuring ⁴⁴Sc activity and quantifying radionuclidic impurities.
-
System Calibration: Calibrate the HPGe detector for energy and efficiency using certified radioactive sources covering a wide energy range, including energies close to the main gamma emissions of ⁴⁴Sc and its potential impurities.
-
Sample Preparation:
-
Place a known volume of the ⁴⁴Sc solution in a well-defined counting vial (e.g., a 2 mL Eppendorf tube or a 5 mL glass vial).
-
Ensure the sample geometry is reproducible and consistent with the geometry used for the efficiency calibration.
-
-
Data Acquisition:
-
Place the sample at a fixed distance from the detector.
-
Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics for the primary ⁴⁴Sc photopeaks (e.g., 1157 keV) and any impurity peaks.
-
-
Data Analysis:
-
Identify the characteristic gamma-ray photopeaks for ⁴⁴Sc (e.g., 1157.0 keV) and potential impurities (e.g., ⁴⁴ᵐSc at 271.2 keV).[3]
-
Calculate the net peak area for each identified photopeak.
-
Determine the activity of each radionuclide using the following formula: Activity (Bq) = (Net Peak Area) / (Acquisition Time (s) * Gamma-ray Intensity * Detector Efficiency at that Energy)
-
Correct all activities for decay to a reference time.
-
2. Protocol for Radiolabeling a DOTA-conjugated Peptide with ⁴⁴Sc
This protocol provides a general method for radiolabeling with ⁴⁴Sc.
-
Reagent Preparation:
-
Prepare a stock solution of the DOTA-conjugated peptide in high-purity water.
-
Prepare a reaction buffer (e.g., 0.5 M sodium acetate, pH 4.5).
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the DOTA-conjugated peptide.
-
Add the ⁴⁴Sc solution.
-
Add the reaction buffer to achieve the optimal pH.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction mixture at the optimized temperature (e.g., 95°C) for the determined time (e.g., 10 minutes).
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a solution of a strong chelator like DTPA or by cooling the reaction vial on ice.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
For radio-TLC, spot a small aliquot of the reaction mixture on a TLC plate and develop it with an appropriate mobile phase. The Rƒ values of the labeled peptide and free ⁴⁴Sc will differ.
-
For radio-HPLC, inject a sample onto a suitable column and monitor the eluate with a radioactivity detector.
-
Visualizations
Caption: General workflow from ⁴⁴Sc production to PET imaging and quantification.
Caption: Decision tree for troubleshooting inaccurate ⁴⁴Sc quantification.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers Improve Production for Short-Lived Scandium Radioisotopes | NIDC: National Isotope Development Center [isotopes.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scandium Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Scaling Up Scandium-44 Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Scandium-44 (⁴⁴Sc). The information is designed to address specific issues encountered during the production, purification, and application of this promising PET radionuclide.
Comparison of ⁴⁴Sc Production Strategies
Scaling up ⁴⁴Sc production involves two primary strategies: direct production using a cyclotron and indirect production via a ⁴⁴Ti/⁴⁴Sc generator system. Each method has distinct characteristics influencing its suitability for different applications.
| Parameter | Accelerator-Based Production (Direct) | ⁴⁴Ti/⁴⁴Sc Generator (Indirect) |
| Production Principle | Charged particle irradiation of a target, e.g., ⁴⁴Ca(p,n)⁴⁴Sc.[1][2] | Radioactive decay of the long-lived parent, ⁴⁴Ti, to ⁴⁴Sc.[3] |
| Typical Yield | >2 GBq for a 90-minute irradiation at 50 µA.[2][4] | Dependent on the activity of the ⁴⁴Ti parent; can provide a continuous supply.[3][5] |
| Primary Target Material | Enriched ⁴⁴Ca (as CaO or CaCO₃).[2][6] | Scandium metal (for ⁴⁵Sc(p,2n)⁴⁴Ti reaction to produce the parent).[7][8] |
| Key Advantage | High, batch-specific yields suitable for centralized distribution.[1][4] | On-demand, on-site availability of ⁴⁴Sc without a cyclotron; no ⁴⁴ᵐSc co-production.[7][8] |
| Key Disadvantage | Co-production of long-lived ⁴⁴ᵐSc impurity.[7][9] | Potential for ⁴⁴Ti parent breakthrough; complex initial production of ⁴⁴Ti.[5][10] |
| Radionuclidic Purity | >99% (though ⁴⁴ᵐSc is a notable impurity).[4] | High purity ⁴⁴ᵍSc, free of ⁴⁴ᵐSc.[8] |
| Infrastructure Requirement | Medical cyclotron.[4][11] | Radionuclide generator system; requires facilities for handling radiopharmaceuticals.[3] |
Troubleshooting Guides
This section addresses common issues encountered during ⁴⁴Sc production and radiolabeling in a question-and-answer format.
Question: Why is the radiolabeling efficiency with my ⁴⁴Sc eluate low?
Answer: Low radiolabeling efficiency is often due to the presence of metallic impurities or incorrect pH.
-
Metallic Impurities: Trace metals from the target material (e.g., Ca²⁺) or the separation columns can compete with ⁴⁴Sc for the chelator. Ensure that the purification process effectively removes bulk target material and other metal ions.[12] A post-elution purification or pre-concentration step using an SCX resin can improve the chemical purity of the ⁴⁴Sc.[12][13]
-
Incorrect pH: Most DOTA-based chelators require an acidic pH (typically 4.0-5.5) for efficient complexation with scandium.[14] Verify the pH of the reaction mixture after adding the ⁴⁴Sc solution and adjust with a suitable buffer, such as sodium acetate, as needed.[1][12]
-
Chelator Suitability: While DOTA is a standard chelator, it often requires heating (e.g., 95°C), which can degrade sensitive biomolecules.[14][15] For heat-sensitive molecules, consider acyclic chelators like DTPA that allow for room-temperature radiolabeling.[12]
Question: How can I minimize ⁴⁴Ti breakthrough from my ⁴⁴Ti/⁴⁴Sc generator?
Answer: Minimizing the breakthrough of the long-lived ⁴⁴Ti parent is critical for ensuring the radionuclidic purity and safety of the final ⁴⁴Sc product.
-
Resin Integrity: The separation resin can degrade over time due to high acidity or radiation. This can reduce its capacity to retain ⁴⁴Ti, leading to increased breakthrough.[5] Some researchers are exploring stripping and reconditioning techniques to circumvent resin degradation.[10]
-
Elution Protocol: The design of the elution process is crucial. A "reverse" elution followed by a "forward" elution on an anion exchange resin has been shown to effectively reduce ⁴⁴Ti breakthrough.[8]
-
Guard Column: Incorporate a downstream cation exchange column after the primary generator column. This can capture any ⁴⁴Ti that breaks through, allowing for its recovery and further purifying the ⁴⁴Sc eluate.[8]
-
Quality Control: Regularly measure the ⁴⁴Ti content in the eluate to monitor generator performance. This is essential to ensure the final radiopharmaceutical meets quality standards.[16]
Question: The yield from my cyclotron production is lower than expected. What are the potential causes?
Answer: Lower-than-expected yields in accelerator-based production can stem from issues with the target, beam parameters, or the chemical separation process.
-
Target Stability: Calcium oxide (CaO) targets are preferred over calcium carbonate (CaCO₃) as they exhibit better stability under high beam currents and reduce radioactive degassing during irradiation.[2] However, CaO is hygroscopic and must be handled carefully.[4]
-
Beam Energy and Current: The ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction has a maximum production cross-section in the proton energy range of 8–13 MeV.[2] Ensure your cyclotron's proton beam is degraded to this optimal energy window. The beam current should also be optimized; while higher currents increase production, they can also compromise target integrity.[2]
-
Chemical Separation Efficiency: The process of separating ⁴⁴Sc from the bulk calcium target material must be highly efficient. Methods using TODGA and SCX resins are common.[13] Inefficient dissolution of the target or incomplete elution of ⁴⁴Sc from the chromatography resins will lower the final recovered yield.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a ⁴⁴Ti/⁴⁴Sc generator over direct cyclotron production?
A ⁴⁴Ti/⁴⁴Sc generator provides a reliable, long-term, on-site source of ⁴⁴Sc without the need for a local cyclotron.[3] Because ⁴⁴Ti has a very long half-life (around 60 years), the generator can be used for many years.[3][5] A key benefit is that generator-produced ⁴⁴Sc is free from the long-lived ⁴⁴ᵐSc impurity, which is a common co-product in direct cyclotron production.[7][8]
Q2: What is ⁴⁴ᵐSc, and why is it a concern in cyclotron production?
⁴⁴ᵐSc is a metastable isomer of ⁴⁴Sc with a much longer half-life (58.6 hours) than the ground state ⁴⁴Sc (3.97 hours).[7][9] It is co-produced during the proton irradiation of calcium targets.[4] Its presence can be problematic as it may lead to an unfavorable and unnecessary radiation dose to the patient in clinical studies and is redundant for diagnostic imaging.[7]
Q3: Is it necessary to recycle the enriched ⁴⁴Ca target material?
Yes, recycling is crucial for cost-effectiveness. Isotopically enriched calcium, particularly ⁴⁴Ca, is very expensive.[6] Developing efficient processes to recover and reuse the target material after irradiation makes the large-scale production of ⁴⁴Sc more sustainable and economically viable.[6][17] Recovery efficiencies of over 95% have been demonstrated.[6]
Q4: What are the key quality control tests for a ⁴⁴Sc radiopharmaceutical?
Key quality control procedures include:
-
Radionuclidic Purity: To identify and quantify any radio-impurities, such as ⁴⁴ᵐSc or ⁴⁴Ti breakthrough. This is typically done using gamma spectroscopy.
-
Radiochemical Purity: To determine the percentage of ⁴⁴Sc that has been successfully chelated by the targeting molecule. This is commonly assessed using radio-HPLC or radio-TLC.[18]
-
Chemical Purity: To quantify any non-radioactive contaminants, especially trace metals, that could affect labeling efficiency and in vivo safety. This can be measured by techniques like ICP-MS.
Q5: Can ⁴⁴Sc be used for theranostics?
Yes, ⁴⁴Sc is considered an excellent diagnostic partner for the therapeutic radionuclide Scandium-47 (⁴⁷Sc).[6] This "theranostic pair" has nearly identical chemistry, allowing the same targeting molecule to be used for both PET imaging with ⁴⁴Sc (to identify tumors and determine dosimetry) and subsequent targeted radionuclide therapy with ⁴⁷Sc.
Experimental Protocols
Protocol 1: Accelerator Production and Purification of ⁴⁴Sc
This protocol outlines the direct production of ⁴⁴Sc via the ⁴⁴Ca(p,n)⁴⁴Sc reaction and subsequent purification.
-
Target Preparation:
-
Irradiation:
-
Target Dissolution:
-
Chemical Separation:
-
Pre-concentration and Final Formulation:
Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with ⁴⁴Sc
This protocol provides a general method for labeling a DOTA-peptide conjugate.
-
Reagent Preparation:
-
Prepare a solution of the DOTA-conjugated peptide in a suitable buffer (e.g., 0.4 M sodium acetate, pH 4.5).[14]
-
Prepare the purified ⁴⁴Sc solution, ensuring its pH is compatible with the labeling reaction.
-
-
Radiolabeling Reaction:
-
Add the ⁴⁴Sc solution (e.g., 10-20 MBq) to the vial containing the DOTA-peptide conjugate (e.g., 25 nmol).[14]
-
Ensure the final reaction pH is approximately 4.5.[14]
-
Heat the reaction mixture at 95°C for 15-20 minutes.[14] For heat-sensitive molecules, incubation can be performed at room temperature, potentially for a longer duration or with a more reactive chelator.[1][12]
-
-
Quality Control:
Visualizations
References
- 1. Matching the Decay Half-Life with the Biological Half-Life: ImmunoPET Imaging with 44Sc-Labeled Cetuximab Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 4. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP4002392A1 - A method for the generation of this compound - Google Patents [patents.google.com]
- 6. Researchers improve production for short-lived scandium radioisotopes - ecancer [ecancer.org]
- 7. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. osti.gov [osti.gov]
- 10. New approach to 44Ti/44Sc generator design - American Chemical Society [acs.digitellinc.com]
- 11. d-nb.info [d-nb.info]
- 12. Synthesis and In Vitro Evaluation of a this compound Radiolabeled Nanobody as a PD-L1 PET Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scandium Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Radiolabeling and in vitro studies of this compound with HOPO chelator for PET imaging (Journal Article) | OSTI.GOV [osti.gov]
- 16. scispace.com [scispace.com]
- 17. Researchers Improve Production for Short-Lived Scandium Radioisotopes | NIDC: National Isotope Development Center [isotopes.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Scandium-44 Labeled Compounds
Welcome to the technical support center for Scandium-44 (⁴⁴Sc) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the specific activity of ⁴⁴Sc-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What is specific activity in the context of ⁴⁴Sc-labeled compounds, and why is it critical?
A1: Specific activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in units like Megabecquerels per nanomole (MBq/nmol) or Gigabecquerels per micromole (GBq/µmol). A high specific activity is crucial for several reasons:
-
Receptor Saturation: Many targeted radiopharmaceuticals bind to a finite number of receptors on target cells. High specific activity allows for the administration of a sufficient radioactive dose for imaging or therapy without saturating these receptors with a large mass of the compound, which would otherwise reduce target uptake.
-
Pharmacokinetics: A lower mass of the injected compound can lead to more favorable pharmacokinetic properties, including faster clearance of the unbound radiopharmaceutical from non-target tissues. This reduces the overall radiation dose to the patient and can improve the target-to-background ratio in imaging studies.
-
Toxicity: Minimizing the administered mass of any substance is a fundamental principle in drug development to reduce the potential for toxicity.
Q2: What are the primary production methods for ⁴⁴Sc, and how do they influence specific activity?
A2: this compound can be produced through two main routes:
-
Cyclotron Production: This method typically involves the proton irradiation of an enriched calcium-44 (⁴⁴Ca) target via the ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction.[1] Cyclotron-produced ⁴⁴Sc generally offers high specific activity because it is a "no-carrier-added" production method, meaning no stable scandium isotopes are added during the process.
-
⁴⁴Ti/⁴⁴Sc Generator: This system provides a longer-term supply of ⁴⁴Sc from the decay of its long-lived parent, Titanium-44 (⁴⁴Ti; half-life ~60 years).[2][3] While convenient for daily access to ⁴⁴Sc, generators can sometimes yield lower specific activity due to the potential for breakthrough of the ⁴⁴Ti parent or the presence of metallic impurities from the generator system itself.[4]
Q3: Which chelators are commonly used for ⁴⁴Sc, and how does the choice of chelator impact the radiolabeling process?
A3: The choice of chelator is critical for stably incorporating ⁴⁴Sc into a targeting molecule.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is considered the "gold standard" for chelating ⁴⁴Sc due to the high thermodynamic stability of the resulting complex.[1][5] However, radiolabeling with DOTA conjugates typically requires heating (e.g., 80-95°C), which may not be suitable for heat-sensitive biomolecules like antibodies or some peptides.[6][7]
-
DTPA (diethylenetriaminepentaacetic acid): Acyclic chelators like DTPA can be used for radiolabeling at room temperature, making them more suitable for heat-sensitive molecules.[1]
-
Novel Chelators (e.g., picaga, HOPO): To overcome the heating requirement of DOTA, new chelators are being developed. For instance, the 'picaga' chelator has been shown to efficiently chelate ⁴⁴Sc at room temperature.[6][7][8] Similarly, the HOPO chelator is also being investigated for room temperature labeling of ⁴⁴Sc.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the production and radiolabeling of ⁴⁴Sc compounds that can lead to low specific activity.
Issue 1: Low Radiochemical Yield (<90%)
| Potential Cause | Troubleshooting Action |
| Suboptimal pH | Verify the pH of the reaction mixture. The optimal pH for ⁴⁴Sc labeling is typically between 4.0 and 6.0.[1][2] Adjust using a suitable buffer like sodium acetate or sodium citrate.[6][10] |
| Incorrect Temperature | For DOTA-based chelators, ensure the reaction temperature is between 70°C and 95°C.[2] For heat-sensitive molecules, consider using a chelator that allows for room temperature labeling, such as DTPA or picaga.[1][6] |
| Inadequate Incubation Time | Optimize the incubation time. While some reactions can achieve high yields in as little as 5-10 minutes, others may require 20-30 minutes or longer.[2][10] |
| Precursor/Chelator Degradation | Assess the purity and integrity of the chelator-conjugated precursor. Improper storage or handling can lead to degradation. |
| Presence of Metallic Impurities | Trace metal contaminants (e.g., Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺) in the ⁴⁴Sc eluate can compete with ⁴⁴Sc for the chelator, reducing the radiochemical yield.[1][6] Implement an additional purification step for the ⁴⁴Sc solution. |
Issue 2: Low Specific Activity
| Potential Cause | Troubleshooting Action |
| Metallic Impurities | Analyze the ⁴⁴Sc product for trace metals using techniques like ICP-MS or MP-AES.[6] These impurities can originate from the target material, cyclotron components, or generator parts and compete with ⁴⁴Sc during labeling. |
| Inefficient Purification of ⁴⁴Sc | The purification of ⁴⁴Sc after production is critical to remove bulk target material (e.g., Calcium) and metallic impurities. Optimize the chromatographic separation method.[1][6][10] |
| "Carrier" Scandium | Stable scandium (⁴⁵Sc) from natural sources can contaminate the system and lower the specific activity. Ensure high-purity reagents and materials are used throughout the process. |
| Suboptimal Molar Ratio of Precursor to ⁴⁴Sc | Vary the concentration of the precursor to find the optimal ratio that maximizes radiochemical yield without significantly decreasing the specific activity.[10] |
Quantitative Data Summary
Table 1: Optimized Radiolabeling Conditions for ⁴⁴Sc-DOTA-Peptides
| Parameter | Value | Reference |
| pH | 4.0 - 6.0 | [2] |
| Temperature | 70 - 90°C | [2][10] |
| Incubation Time | 5 - 30 minutes | [10] |
| Molar Ratio (Peptide:Sc) | 1:10 to 1:500 (for DOTA/DOTATATE) | [2] |
| Achieved Radiochemical Yield | >90% | [10] |
| Achieved Specific Activity | 7.4 MBq/nmol | [10] |
Table 2: Comparison of Chelators for ⁴⁴Sc Labeling
| Chelator | Labeling Temperature | Key Advantage | Reference |
| DOTA | 80 - 95°C | High stability of the complex | [7] |
| DTPA | Room Temperature | Suitable for heat-sensitive molecules | [1] |
| Picaga | Room Temperature | Room temperature labeling with high stability | [6][7] |
| HOPO | Room Temperature | Promising for room temperature labeling | [9] |
Experimental Protocols
Protocol 1: Production and Purification of Cyclotron-Produced ⁴⁴Sc
-
Targetry: Press natural or enriched Calcium Oxide (CaO) or Calcium Carbonate (CaCO₃) into a target pellet.[1]
-
Irradiation: Irradiate the calcium target with protons (e.g., ~11.7 MeV) in a cyclotron.[1]
-
Dissolution: Dissolve the irradiated target in concentrated hydrochloric acid (e.g., 3 M to 10 M HCl).[1][10]
-
Chromatographic Separation:
-
Load the dissolved target solution onto a column packed with a suitable extraction resin (e.g., UTEVA or DGA resin).[6][10]
-
Wash the column with concentrated HCl to remove the bulk calcium target material.[1][10]
-
Wash with a solution like 1 M HNO₃ to remove trace metallic impurities such as aluminum and iron.[1]
-
Elute the purified ⁴⁴Sc using dilute HCl (e.g., 0.1 M HCl).[1][6]
-
-
Preconcentration (Optional): The eluted ⁴⁴Sc can be further concentrated using a cation exchange resin (e.g., SCX resin).[1][11]
-
Quality Control: Analyze the final ⁴⁴Sc product for radionuclidic purity using HPGe gamma spectrometry and for metallic impurities using MP-AES or ICP-MS.[6]
Protocol 2: General Radiolabeling of a DOTA-conjugated Peptide with ⁴⁴Sc
-
pH Adjustment: Adjust the pH of the purified ⁴⁴Sc solution (in 0.1 M HCl) to 4.0-4.5 using a sodium acetate buffer (e.g., 0.5 M NaOAc).[10]
-
Reaction Mixture: To a reaction vial, add the DOTA-conjugated peptide dissolved in water or a suitable buffer.
-
Addition of ⁴⁴Sc: Add the pH-adjusted ⁴⁴Sc solution to the vial containing the peptide.
-
Incubation: Incubate the reaction mixture at 90°C for 15-30 minutes with constant agitation.[10]
-
Quality Control: Determine the radiochemical yield using methods like radio-TLC or radio-HPLC.[6][10] For radio-TLC, a common system uses aluminum-backed silica gel plates with 0.1 M sodium citrate (pH 4.5) as the mobile phase. The ⁴⁴Sc-DOTA-peptide complex remains at the origin, while free ⁴⁴Sc moves with the solvent front.[10]
-
Purification of Labeled Compound (if necessary): If the radiochemical yield is below the desired level (e.g., <95%), the labeled compound can be purified using solid-phase extraction (e.g., C18 Sep-Pak cartridge) or HPLC.[6]
Visualizations
Caption: Workflow for cyclotron production, purification, and radiolabeling of ⁴⁴Sc-DOTA-peptides.
Caption: Logical workflow for troubleshooting low specific activity in ⁴⁴Sc labeling.
References
- 1. Synthesis and In Vitro Evaluation of a this compound Radiolabeled Nanobody as a PD-L1 PET Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved titanium-44 purification process for establishing a high apparent molar activity titanium-44/scandium-44 generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Radiolabeling and in vitro studies of this compound with HOPO chelator for PET imaging (Journal Article) | OSTI.GOV [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scandium Radioisotopes—Toward New Targets and Imaging Modalities | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to Scandium-44 and Gallium-68 for PET Imaging of Tumors
For Researchers, Scientists, and Drug Development Professionals
The landscape of positron emission tomography (PET) is continuously advancing, with the development of novel radiopharmaceuticals offering enhanced diagnostic capabilities. Gallium-68 (⁶⁸Ga), a well-established radionuclide, has been instrumental in the clinical success of PET imaging, particularly for neuroendocrine tumors and prostate cancer. However, the emerging radionuclide Scandium-44 (⁴⁴Sc) presents a compelling alternative with unique properties that may offer logistical and diagnostic advantages. This guide provides an objective comparison of ⁴⁴Sc and ⁶⁸Ga for PET imaging of tumors, supported by experimental data, to inform the selection of the most suitable radionuclide for research and clinical applications.
Physical and Decay Properties
A fundamental comparison between ⁴⁴Sc and ⁶⁸Ga begins with their intrinsic physical and decay characteristics, which directly impact image quality, radiation dosimetry, and the logistical feasibility of their use.
| Property | This compound (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) |
| Half-life | 4.042 hours[1] | 67.71 minutes[2] |
| Decay Mode | β+ (94.27%), EC (5.73%)[3][4] | β+ (89%), EC (11%)[5] |
| Maximum Positron Energy (Eβ+max) | 1.474 MeV[3] | 1.92 MeV[5] |
| Average Positron Energy (Eβ+mean) | 0.632 MeV[3][6] | 0.89 MeV[5] |
| Positron Range (in water) | Shorter | Longer |
| Gamma Co-emission | 1157.0 keV (99.9%)[3] | 1077 keV (3%)[7] |
| Decay Product | Stable Calcium-44 (⁴⁴Ca)[1] | Stable Zinc-68 (⁶⁸Zn)[8] |
Production of this compound and Gallium-68
The availability and production route of a radionuclide are critical considerations for its widespread adoption. Both ⁴⁴Sc and ⁶⁸Ga can be produced via different methods, each with its own set of advantages and disadvantages.
This compound Production
This compound can be produced through two primary routes:
-
Cyclotron Production: This method involves the irradiation of an enriched Calcium-44 (⁴⁴Ca) target with protons or deuterons.[3] This approach allows for the production of larger quantities of ⁴⁴Sc, making it suitable for centralized distribution to facilities without a cyclotron.
-
Generator Production: ⁴⁴Sc can be obtained from a Titanium-44/Scandium-44 (⁴⁴Ti/⁴⁴Sc) generator.[1] The long half-life of the parent isotope, ⁴⁴Ti (approximately 60 years), provides a long-term, on-site source of ⁴⁴Sc.[1]
Gallium-68 Production
The most common method for obtaining ⁶⁸Ga is through a generator system:
-
Generator Production: ⁶⁸Ga is eluted from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator.[8] The parent isotope, ⁶⁸Ge, has a half-life of 270.95 days, allowing the generator to be used for up to a year.[5][9] This provides a convenient and cost-effective on-site source of ⁶⁸Ga without the need for a cyclotron.[5]
-
Cyclotron Production: ⁶⁸Ga can also be produced in a cyclotron by proton bombardment of a Zinc-68 (⁶⁸Zn) target.[10] This method can produce larger quantities of ⁶⁸Ga compared to a generator.
Radiolabeling Efficiency
Both ⁴⁴Sc and ⁶⁸Ga can be efficiently chelated by the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, which are commonly conjugated to targeting biomolecules such as peptides. Radiolabeling with both radionuclides typically achieves high yields (>95%) under optimized conditions.[11]
Key Radiolabeling Parameters:
| Parameter | This compound | Gallium-68 |
| Chelator | DOTA and its analogues | DOTA and its analogues |
| pH | ~4.0 - 4.5[12] | ~3.5 - 4.0[13] |
| Temperature | 70-95°C[2][12] | 85-95°C[3] |
| Reaction Time | 15-20 minutes[2][14] | 6-12 minutes[3][15] |
Preclinical and Clinical Performance
Image Quality
Phantom studies have demonstrated that ⁴⁴Sc can offer superior image resolution compared to ⁶⁸Ga.[1][8] This is primarily attributed to the lower average positron energy of ⁴⁴Sc, resulting in a shorter positron range in tissue before annihilation.[1]
One study comparing the two radionuclides on two different preclinical PET scanners found that smaller structures could be visualized with ⁴⁴Sc.[1] Recovery coefficients, a measure of the ability to accurately quantify activity in small objects, were significantly higher for ⁴⁴Sc than for ⁶⁸Ga.[1][8] While the high-energy gamma co-emission of ⁴⁴Sc was a concern for potential image degradation, studies have shown it has a minor impact on imaging resolution but may contribute to higher background noise.[8]
Image Quality Comparison from a Preclinical Phantom Study [11]
| Parameter | This compound | Gallium-68 |
| Recovery Coefficient (5-mm rod) | 0.825 | 0.615 |
| Image Contrast (2.5-mm rods) | 0.347 | 0.196 |
| Spill-over Ratio (water) | 0.0923 | 0.141 |
| Noise (%SD) | 7.70 | 7.28 |
Tumor Uptake and Biodistribution
The longer half-life of ⁴⁴Sc (4.042 hours) compared to ⁶⁸Ga (67.71 minutes) is a significant advantage for imaging biological processes that occur over a longer period.[1] It allows for later imaging time points, which can lead to improved tumor-to-background ratios as the radiopharmaceutical clears from non-target tissues. This is particularly beneficial for assessing the pharmacokinetics of slowly accumulating radiotracers, such as antibodies. First-in-human studies with ⁴⁴Sc-DOTATOC have demonstrated high-quality images and specific tumor uptake up to 24 hours post-injection, which is not feasible with ⁶⁸Ga.
Dosimetry
The longer half-life of ⁴⁴Sc results in a higher absorbed radiation dose to the patient compared to ⁶⁸Ga for the same amount of injected activity, assuming similar biokinetics.[9][10] However, dosimetry studies have shown that the calculated effective doses for ⁴⁴Sc-labeled radiopharmaceuticals are within acceptable ranges for diagnostic procedures.[9][10]
Experimental Protocols
General Radiolabeling Protocol for DOTA-conjugated Peptides
This protocol is a generalized representation and may require optimization for specific peptides and radionuclides.
Detailed Steps:
-
Radionuclide Elution: Elute ⁴⁴Sc or ⁶⁸Ga from its respective generator or process the cyclotron target solution.
-
Purification and Concentration (if necessary): The eluate may be passed through a cation exchange cartridge to purify and concentrate the radionuclide.[3]
-
Reaction Mixture Preparation: The purified radionuclide is added to a reaction vial containing the DOTA-conjugated peptide dissolved in a suitable buffer (e.g., sodium acetate) to maintain a pH of approximately 4.[2][13]
-
Incubation: The reaction mixture is heated at 70-95°C for a specified duration (typically 5-20 minutes).[2][13]
-
Quality Control: The radiochemical purity of the final product is determined using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
Final Formulation: The radiolabeled peptide is passed through a sterile filter into a sterile vial for injection.
Preclinical PET Imaging Protocol in a Tumor-Bearing Mouse Model
This protocol outlines a general procedure for in vivo PET imaging.
Detailed Steps:
-
Animal Model: Tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Radiotracer Administration: Once tumors reach an appropriate size, the animal is injected intravenously with the ⁴⁴Sc- or ⁶⁸Ga-labeled radiopharmaceutical.
-
PET/CT Imaging: At predetermined time points post-injection, the animal is anesthetized and placed in a preclinical PET/CT scanner. A CT scan is first acquired for anatomical reference and attenuation correction, followed by the PET scan.[7]
-
Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., 3D OSEM) with corrections for attenuation, scatter, and random coincidences.[7]
-
Image Analysis: Regions of interest (ROIs) are drawn on the fused PET/CT images over the tumor and other organs of interest to quantify radiotracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion and Future Perspectives
This compound is a promising alternative to Gallium-68 for PET imaging of tumors, offering several key advantages:
-
Improved Image Resolution: The lower positron energy of ⁴⁴Sc leads to better spatial resolution in PET images.
-
Longer Half-Life: The 4.042-hour half-life of ⁴⁴Sc allows for more flexible imaging protocols, later imaging time points for improved tumor-to-background contrast, and centralized production and distribution.
-
Theranostic Potential: ⁴⁴Sc is a diagnostic partner to the therapeutic radionuclide Scandium-47 (⁴⁷Sc), forming a true theranostic pair with identical coordination chemistry. This allows for more accurate patient-specific dosimetry calculations for targeted radionuclide therapy.
While ⁶⁸Ga remains a valuable and widely used PET radionuclide due to its convenient generator availability and well-established clinical use, ⁴⁴Sc's favorable characteristics, particularly its potential for higher resolution imaging and its role in theranostics, position it as a strong candidate for future advancements in nuclear medicine. Further clinical studies directly comparing ⁴⁴Sc- and ⁶⁸Ga-labeled radiopharmaceuticals will be crucial to fully elucidate the clinical benefits of ⁴⁴Sc in various oncological applications.
References
- 1. Image quality analysis of 44Sc on two preclinical PET scanners: a comparison to 68Ga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Radiolabeled Peptide and Peptidomimetic Conjugates Targeting Neuropilin-1 Co-Receptor as Potential Tools for Cancer Diagnosis and Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mediso - Preclinical PET Imaging of Tumor Cell Death following Therapy Using Gallium-68-Labeled C2Am [mediso.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the dosimetry of scandium-43 and this compound patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scandium( iii ) complexes of monophosphorus acid DOTA analogues: a thermodynamic and radiolabelling study with 44 Sc from cyclotron and from a 44 Ti/ ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04084A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Dosimetry Analysis: Scandium-44 versus Gallium-68 in PET Imaging
For researchers, scientists, and drug development professionals, the choice of radionuclide is a critical decision in the development of new PET imaging agents. This guide provides an objective comparison of the dosimetry of Scandium-44 (⁴⁴Sc) and Gallium-68 (⁶⁸Ga), two prominent positron-emitting radionuclides used in theranostics and diagnostic imaging. The following analysis is based on experimental data to inform the selection process for clinical and preclinical applications.
The advent of theranostics has placed a spotlight on radionuclide pairs that offer both diagnostic and therapeutic capabilities. While Gallium-68 has been a workhorse for PET imaging, particularly for neuroendocrine tumors and prostate cancer, this compound is emerging as a promising alternative. A key advantage of ⁴⁴Sc is its longer half-life (3.97 hours) compared to ⁶⁸Ga (68 minutes), which allows for more flexible production and distribution logistics, as well as the potential for later timepoint imaging to improve diagnostic accuracy.[1][2][3][4] However, this longer half-life also raises important questions regarding the radiation dose delivered to the patient.
Quantitative Dosimetry Comparison
Dosimetry studies have shown that radiopharmaceuticals labeled with ⁴⁴Sc generally result in a higher absorbed dose to organs compared to their ⁶⁸Ga-labeled counterparts, assuming similar biodistribution.[1][2][5] This is primarily attributed to the longer physical half-life of ⁴⁴Sc. Despite this, the calculated effective doses for ⁴⁴Sc-labeled agents remain within acceptable ranges for diagnostic procedures.[1]
Below are summary tables of comparative dosimetry data for ⁴⁴Sc- and ⁶⁸Ga-labeled radiopharmaceuticals, primarily focusing on DOTA-conjugated peptides for neuroendocrine tumor imaging.
Table 1: Comparison of Physical Properties
| Property | This compound (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) |
| Half-life | 3.97 hours[4] | 68 minutes |
| Positron Emission | 94.3%[4] | 89% |
| Mean Positron Energy | 0.632 MeV[6] | 0.830 MeV |
| Associated Gamma-ray | 1157 keV (99.9%) | 1077 keV (3.22%) |
Table 2: Comparative Absorbed Organ Doses for DOTATATE Radiopharmaceuticals (mGy/MBq)
| Organ | ⁴⁴Sc-DOTATATE | ⁶⁸Ga-DOTATATE |
| Spleen | 0.395[1] | 0.282[7] |
| Kidneys | 0.203[1] | 0.092[7] |
| Liver | 0.106[1] | 0.050[7] |
| Urinary Bladder Wall | 0.071[1] | 0.125[7] |
| Red Bone Marrow | 0.038[1] | - |
Note: Data is compiled from different studies and assumptions about biodistribution may vary.
Table 3: Comparative Effective Doses for Various Radiopharmaceuticals
| Radiopharmaceutical | Effective Dose (mSv/MBq) |
| ⁴⁴Sc-DOTATATE | 0.031 (Male), 0.039 (Female)[1] |
| ⁶⁸Ga-DOTATATE | 0.021[8][9] |
| ⁶⁸Ga-PSMA-11 | 0.022 - 0.023[10][11] |
| ⁴⁴ScCl₃ (unchelated) | 0.146 (Male), 0.179 (Female)[12][13] |
The data clearly indicates that while organ doses are generally higher for ⁴⁴Sc-DOTATATE, the effective dose remains in a range comparable to other clinically used PET agents. It is crucial to note that the dosimetry of unchelated ⁴⁴Sc is significantly higher, underscoring the importance of stable chelation for in vivo applications.[12][13]
Experimental Protocols
The determination of absorbed and effective doses relies on a standardized methodology involving patient imaging, data analysis, and dosimetric modeling.
⁶⁸Ga-DOTATATE Dosimetry Protocol
A typical protocol for ⁶⁸Ga-DOTATATE dosimetry involves the following steps:
-
Patient Preparation: Patients are typically required to be well-hydrated.
-
Radiopharmaceutical Administration: A known activity of ⁶⁸Ga-DOTATATE (typically 185–260 MBq) is administered intravenously.[14]
-
PET/CT Imaging: Whole-body PET/CT scans are acquired at multiple time points post-injection (e.g., 0.8, 1.5, and 2 hours).[14] This allows for the determination of the radiotracer's biodistribution and clearance kinetics.
-
Image Analysis: Regions of interest (ROIs) are drawn on the images for various source organs (e.g., liver, kidneys, spleen, bladder).
-
Time-Activity Curve Generation: The activity in each source organ is quantified at each time point to generate time-activity curves.
-
Dosimetric Calculation: The time-integrated activity coefficients are then used as input for software such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) to calculate the absorbed doses to target organs and the effective dose.[1][14]
⁴⁴Sc Dosimetry Methodology
The methodology for ⁴⁴Sc dosimetry largely mirrors that of ⁶⁸Ga, with adjustments for the longer half-life.
-
Radiopharmaceutical Preparation: ⁴⁴Sc is typically produced via a ⁴⁴Ti/⁴⁴Sc generator or a cyclotron.[12][15] It is then chelated to the targeting molecule (e.g., DOTATATE).
-
Biodistribution Studies: Preclinical dosimetry estimations often rely on biodistribution data from animal models (e.g., mice).[12][13] These studies involve injecting the ⁴⁴Sc-labeled compound and sacrificing cohorts of animals at various time points to measure organ-level activity.
-
Human Dosimetry Estimation: The animal biodistribution data is extrapolated to human anatomy using software like IDAC-Dose.[12][13] For clinical studies, the same imaging and analysis protocol as for ⁶⁸Ga would be followed, but with potentially later imaging time points to capture the full pharmacokinetic profile. Dosimetric calculations are performed using established software like OLINDA/EXM or through Monte Carlo simulations.[1]
Visualizing the Dosimetry Workflow
The following diagrams illustrate the general workflows for dosimetry assessment.
Caption: General workflow for clinical dosimetry assessment.
Caption: Workflow for preclinical dosimetry estimation.
Conclusion
This compound presents a viable and, in many ways, advantageous alternative to Gallium-68 for PET imaging. While the absorbed organ doses are higher with ⁴⁴Sc-labeled radiopharmaceuticals due to its longer half-life, the overall effective doses are within acceptable limits for diagnostic imaging. The ability to perform later-timepoint imaging and the logistical benefits of a longer-lived radionuclide make ⁴⁴Sc a compelling choice for future radiopharmaceutical development.[1][4] Researchers and drug developers should carefully consider the trade-offs between image quality, logistical convenience, and patient dosimetry when selecting between these two radionuclides. The data presented here provides a foundation for making an informed decision based on the specific application and clinical needs.
References
- 1. Comparison of the dosimetry of scandium-43 and this compound patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Comparison of the dosimetry of scandium-43 and this compound patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. [PDF] Comparative Biodistribution and Radiation Dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in Patients with Neuroendocrine Tumors | Semantic Scholar [semanticscholar.org]
- 9. Comparative biodistribution and radiation dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Radiation dosimetry of [68Ga]PSMA-11 in low-risk prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering a modular 44Ti/44Sc generator: eluate evaluation in preclinical models and estimation of human radiation dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering a modular 44Ti/44Sc generator: eluate evaluation in preclinical models and estimation of human radiation dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measured Human Dosimetry of 68Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Validating Scandium-44 labeled tracers against established standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Scandium-44 (⁴⁴Sc) labeled Positron Emission Tomography (PET) tracers against established clinical standards, primarily Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) based radiopharmaceuticals. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of PET Radionuclides
The selection of a radionuclide for PET imaging is critical and depends on a variety of physical and chemical properties that influence image quality, logistical feasibility, and patient dosimetry. ⁴⁴Sc has emerged as a promising radionuclide with characteristics that offer potential advantages over the commonly used ⁶⁸Ga and ¹⁸F.
Physical and Chemical Properties
| Property | This compound (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) | Fluorine-18 (¹⁸F) |
| Half-life | 3.97 hours | 68 minutes | 109.8 minutes |
| Mean Positron Energy (Eβ+ mean) | 632 keV | 836 keV | 250 keV |
| Positron Branching Ratio | 94.3% | 89.14% | 96.86% |
| Maximum Positron Range in Water | 7.6 mm | 9.0 mm | 2.4 mm |
| Primary Chelator | DOTA, NODAGA | DOTA, HBED-CC | N/A (covalent bond) |
Table 1: Comparison of key physical properties of ⁴⁴Sc, ⁶⁸Ga, and ¹⁸F.
The longer half-life of ⁴⁴Sc compared to ⁶⁸Ga allows for more flexible and extended imaging protocols, which can be advantageous for studying biological processes that occur over several hours.[1][2] It also facilitates centralized production and distribution to PET centers without their own radiopharmacy infrastructure.[1][2]
PET Imaging Performance
The quality of PET images is influenced by the positron energy of the radionuclide. Lower positron energy generally results in higher spatial resolution. Studies comparing ⁴⁴Sc with ⁶⁸Ga and ¹⁸F have demonstrated its potential for high-quality imaging.
| Parameter | ⁴⁴Sc-based Tracers | ⁶⁸Ga-based Tracers | ¹⁸F-based Tracers |
| Recovery Coefficient (RC) for 5-mm rod | 0.825 | 0.615 | 0.849 |
| Spill-Over Ratio (SOR) in water | 0.0923 | 0.141 | 0.0473 |
| Image Noise (%SD) | 7.70 | 7.28 | 5.65 |
| Quantitative Accuracy (% bias) | Within 9% | Established standard | Within 9% (EARL standards) |
Table 2: Comparison of PET image quality parameters from phantom studies.
Preclinical phantom imaging studies have shown that ⁴⁴Sc demonstrates intermediate imaging characteristics between ¹⁸F and ⁶⁸Ga.[3] While ¹⁸F, with its lower positron energy, generally provides the best image resolution and lowest noise, ⁴⁴Sc performs comparably to or better than ⁶⁸Ga in terms of recovery coefficients and spill-over ratios.
Validation of ⁴⁴Sc-Labeled Tracers: Key Experimental Protocols
The validation of a new radiotracer involves a series of rigorous in vitro and in vivo experiments to ensure its stability, specificity, and favorable pharmacokinetic profile.
Radiolabeling of DOTA-conjugated Peptides with ⁴⁴Sc
This protocol describes the labeling of peptides functionalized with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with ⁴⁴Sc.
Materials:
-
⁴⁴Sc in 0.05 M HCl
-
DOTA-conjugated peptide (e.g., DOTA-TATE, DOTA-PSMA)
-
Sodium acetate solution (0.5 M, pH 8)
-
Heating block or water bath at 95 °C
-
Reversed-phase high-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
To the ⁴⁴Sc eluate, add sodium acetate solution at a 1:1 ratio to adjust the pH to 4-4.5.
-
Add the DOTA-conjugated peptide to the buffered ⁴⁴Sc solution to achieve a specific activity of up to 10 MBq/nmol.
-
Incubate the reaction mixture at 95 °C for 10 minutes.
-
Perform quality control using HPLC with a C-18 reversed-phase column to determine the radiochemical yield.[4]
Caption: Radiolabeling of DOTA-peptides with ⁴⁴Sc.
In Vitro Stability in Human Serum
This assay evaluates the stability of the radiolabeled tracer in a biologically relevant medium.
Materials:
-
⁴⁴Sc-labeled tracer
-
Fresh human serum
-
Incubator at 37 °C
-
Thin-layer chromatography (TLC) or HPLC system
Procedure:
-
Add the ⁴⁴Sc-labeled tracer to an aliquot of human serum.
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 30, 60, 120, 240 minutes), take a sample of the mixture.
-
Analyze the samples by TLC or HPLC to determine the percentage of the intact radiolabeled tracer.[5][6]
In Vivo Biodistribution Studies in Mice
These studies determine the uptake, distribution, and clearance of the radiotracer in a living organism.
Materials:
-
⁴⁴Sc-labeled tracer
-
Tumor-bearing mice (e.g., with xenografts relevant to the tracer's target)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Inject the ⁴⁴Sc-labeled tracer intravenously into the mice (~5 MBq per mouse).
-
At predetermined time points (e.g., 30 minutes, 2 hours, 5 hours post-injection), euthanize a cohort of mice.
-
Dissect and collect selected organs and tissues (e.g., tumor, blood, liver, kidneys, muscle).
-
Weigh the collected tissues and measure the radioactivity using a gamma counter.
-
Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).[4][7]
Caption: In Vivo Biodistribution Study Workflow.
Target Signaling Pathways
The efficacy of targeted radiotracers depends on their ability to bind to specific molecular targets that are overexpressed in diseased tissues. Two important targets in oncology are the Prostate-Specific Membrane Antigen (PSMA) and the somatostatin receptor (SSTR).
Prostate-Specific Membrane Antigen (PSMA) Signaling
PSMA is a transmembrane protein that is highly overexpressed in prostate cancer cells. Its enzymatic activity is linked to several oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[8][9]
Caption: Simplified PSMA Signaling Pathway.
Somatostatin Receptor (SSTR) Signaling
Somatostatin receptors are G-protein coupled receptors that are often overexpressed in neuroendocrine tumors. The binding of somatostatin or its analogs (like DOTATATE) to SSTRs can inhibit cell proliferation through various downstream signaling cascades, including the inhibition of adenylyl cyclase (AC) and the activation of protein tyrosine phosphatases (PTPs).[10][11][12]
Caption: Simplified SSTR Signaling Pathway.
Conclusion
This compound labeled tracers present a viable and, in some aspects, advantageous alternative to established PET radiopharmaceuticals. The longer half-life of ⁴⁴Sc offers logistical benefits for tracer production and distribution and allows for delayed imaging, which may improve diagnostic accuracy in certain clinical scenarios.[1][2] While ¹⁸F-based tracers generally exhibit superior image resolution due to lower positron energy, ⁴⁴Sc demonstrates comparable or improved performance over ⁶⁸Ga in preclinical imaging studies. Further clinical investigations are warranted to fully establish the diagnostic utility of ⁴⁴Sc-labeled tracers in various oncological and non-oncological applications.
References
- 1. Comparison of the dosimetry of scandium-43 and this compound patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmrxiv.de [pharmrxiv.de]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PROSTATE SPECIFIC MEMBRANE ANTIGEN (PSMA) PROMOTES SURVIVAL OF PROSTATE CANCER CELLS BY INDUCING A PARALLEL ACTIVATION OF THE PI3K/AKT-mTOR AND THE RAS-MAPK PATHWAYS IN THE SAME CELL POPULATION. [tesidottorato.depositolegale.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Scandium-44 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
The landscape of positron emission tomography (PET) is continually evolving, with the exploration of novel radionuclides promising to enhance diagnostic accuracy and therapeutic efficacy. Among these, Scandium-44 (⁴⁴Sc) has emerged as a compelling radionuclide, largely due to its theranostic potential when paired with the therapeutic beta-emitter Scandium-47 (⁴⁷Sc).[1][2] The "goldilocks" half-life of ⁴⁴Sc (4.04 hours) fills a gap between the shorter-lived Gallium-68 (⁶⁸Ga, t½ = 67.7 min) and longer-lived isotopes like Copper-64 (⁶⁴Cu, t½ = 12.7 h), making it well-suited for imaging with peptides and antibody fragments.[1]
This guide provides an objective comparison of ⁴⁴Sc PET's performance against other established imaging modalities, supported by experimental data from phantom and dosimetry studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key physical decay characteristics and PET image quality parameters for ⁴⁴Sc and other commonly used radionuclides.
Table 1: Physical Decay Characteristics of PET Radionuclides
| Property | This compound (⁴⁴Sc) | Scandium-43 (⁴³Sc) | Gallium-68 (⁶⁸Ga) | Fluorine-18 (¹⁸F) | Copper-64 (⁶⁴Cu) |
| Half-life (t½) | 4.04 hours[1][3] | 3.89 hours[3] | 67.71 min[4] | 109.8 min | 12.7 hours[4] |
| Mean Positron Energy (Eβ+ mean) | 632.0 keV[3][4] | 476 keV[3] | 836.0 keV[3][4] | 250 keV[3][4] | 278.2 keV[4] |
| Maximum Positron Energy (Eβ+ max) | 1474 keV[3][4] | 1199 keV[3] | 1890 keV[3][4] | 635 keV[3] | 653.0 keV[4] |
| Positron Abundance (Iβ+) | 94.27%[3][4] | 88.1%[3] | 88.8%[3][4] | 96.7%[3] | 17.6%[4] |
| Co-emitted Gamma Rays (γ) | 1157 keV (99.9%)[3][4] | 372 keV (23%)[3] | 1077 keV (3.22%)[3][4] | None | None |
Table 2: Comparative PET Image Quality Parameters from NEMA Phantom Studies
The following data were acquired using a Siemens Biograph Vision PET/CT scanner or a Siemens Inveon small-animal PET scanner.[4][5]
| Parameter | This compound (⁴⁴Sc) | Scandium-43/44 Mix | Gallium-68 (⁶⁸Ga) | Fluorine-18 (¹⁸F) | Copper-64 (⁶⁴Cu) |
| Quantitative Accuracy (% Bias) | N/A | Within 9%[5][6] | N/A | Standard Reference[5][6] | N/A |
| Image Noise (COV / %SD) | 7.21% (COV)[5] / 7.70 (%SD)[4][7][8] | 7.11% (COV)[5] | 6.99% (COV)[5] / 7.28 (%SD)[4][7][8] | 7.49% (COV)[5] / 5.65 (%SD)[4][7][8] | 5.88 (%SD)[4][7][8] |
| Recovery Coefficient (RCmax, 10mm sphere) | N/A | 0.66[5][9][10] | N/A | N/A | N/A |
| Recovery Coefficient (RC, 5mm rod) | 0.825[4][7][8] | N/A | 0.615[4][7][8] | 0.849[4][7][8] | 1.01[4][7][8] |
| Spill-Over Ratio (SOR, Water) | 0.0923[4][7][8] | N/A | 0.141[4][7][8] | 0.0473[4][7][8] | 0.0595[4][7][8] |
| Spill-Over Ratio (SOR, Air) | 0.0509[4][7][8] | N/A | 0.0525[4][7][8] | 0.0589[4][7][8] | 0.0484[4][7][8] |
COV = Coefficient of Variation; %SD = Percent Standard Deviation. Lower values indicate less noise. RC = Recovery Coefficient. Values closer to 1 indicate better accuracy in quantifying activity in small regions. SOR = Spill-Over Ratio. Lower values indicate less "spill-over" of signal into adjacent "cold" regions.
Table 3: Comparative Dosimetry: Absorbed Dose per Injected Activity (AD/IA) in mGy/MBq
This study compared the dosimetry of DOTATATE labeled with scandium radioisotopes versus Gallium-68.[11]
| Organ at Risk | [⁴³Sc]Sc-DOTATATE | [⁴⁴Sc]Sc-DOTATATE | [⁶⁸Ga]Ga-DOTATATE |
| Kidneys | 0.271 | 0.297 | 0.063 |
| Liver | 0.056 | 0.061 | 0.013 |
| Spleen | 0.231 | 0.253 | 0.054 |
| Red Bone Marrow | 0.024 | 0.026 | 0.006 |
The study concluded that [⁴³/⁴⁴Sc]Sc-DOTATATE delivers a higher absorbed dose to organs compared to [⁶⁸Ga]Ga-DOTATATE, assuming identical biodistribution, due to the longer half-lives of the scandium isotopes.[11] However, the calculated doses are considered to be within acceptable ranges for diagnostic imaging.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for ⁴⁴Sc production, radiolabeling, and phantom imaging.
Production and Purification of this compound
This compound can be produced via a cyclotron or obtained from a radionuclide generator system.
-
Cyclotron Production:
-
Targetry: The most common method is the proton irradiation of an enriched ⁴⁴Ca target, utilizing the ⁴⁴Ca(p,n)⁴⁴Sc nuclear reaction.[1] Natural calcium oxide (natCaO) targets have also been used.[1]
-
Irradiation: A GE PETtrace cyclotron (16.5 MeV) can be used to irradiate the target.[1]
-
Purification: Post-irradiation, the target is dissolved. ⁴⁴Sc is then separated from the bulk calcium target material and other metallic impurities using extraction chromatography. This typically involves loading the dissolved target onto a resin (e.g., DGA resin or SCX resin), washing away impurities, and then eluting the purified ⁴⁴Sc with a suitable acid, such as 0.1 M HCl.[1]
-
-
⁴⁴Ti/⁴⁴Sc Generator:
-
Parent Isotope: A long-lived parent isotope, Titanium-44 (⁴⁴Ti, t½ ≈ 60 years), decays to ⁴⁴Sc.
-
Separation: The generator system immobilizes ⁴⁴Ti on a resin column (e.g., a hydroxamate-based resin).[12]
-
Elution: The shorter-lived ⁴⁴Sc daughter can be selectively eluted from the column as needed, providing a consistent source of the radionuclide for daily use at a clinical site.[12]
-
Radiolabeling Protocol: [⁴⁴Sc]Sc-DOTA-Peptide
-
Preparation: The purified ⁴⁴Sc eluate (in 0.1 M HCl, for example) is collected.[1]
-
Buffering: The pH of the ⁴⁴Sc solution is adjusted to a range of 4.0-5.5 using a buffer such as ammonium acetate or sodium acetate to facilitate chelation.[1]
-
Reaction: The buffered ⁴⁴Sc is added to a solution containing a DOTA-conjugated peptide (e.g., DOTATATE).
-
Incubation: The reaction mixture is heated to approximately 95°C for 10-20 minutes. Some chelators, like HOPO, allow for efficient labeling at room temperature.[13]
-
Quality Control: The radiochemical purity of the final product is determined using methods like radio-TLC or radio-HPLC to ensure that the percentage of unincorporated ⁴⁴Sc is minimal.
NEMA Image Quality Phantom Imaging Protocol
This protocol is based on studies comparing ⁴⁴Sc with other radionuclides on a clinical PET/CT scanner.[3][5][10]
-
Phantom Preparation: A NEMA Image Quality (IQ) phantom is used. The main background compartment is filled with a known activity concentration of the radionuclide (e.g., ⁴⁴Sc, ⁶⁸Ga, or ¹⁸F).
-
"Lesion" Simulation: The phantom's fillable spheres (of various diameters, e.g., 10, 13, 17, 22, 28, and 37 mm) are filled with a higher activity concentration to simulate tumors, typically at a clinically relevant lesion-to-background ratio.[5][9][10]
-
PET/CT Acquisition: The phantom is scanned on a clinical PET/CT scanner (e.g., Siemens Biograph Vision).[5][9][10] A low-dose CT scan is first performed for attenuation correction. This is followed by a PET acquisition.
-
Image Reconstruction: PET images are reconstructed using standard clinical algorithms, such as Ordered Subset Expectation Maximization (OSEM), often with corrections for factors like scatter, randoms, and attenuation.[4]
-
Data Analysis: The reconstructed images are analyzed to determine key image quality metrics, including quantitative accuracy (percent bias from true activity), image noise (Coefficient of Variation in the background), and signal recovery in the spheres (Recovery Coefficient).[5][9]
Visualizations: Workflows and Logical Relationships
Diagram 1: ⁴⁴Sc Production and Radiolabeling Workflow
Caption: Workflow for ⁴⁴Sc production and radiolabeling of a DOTA-peptide.
Diagram 2: Phantom-Based PET Cross-Validation Workflow
Caption: Logic diagram for cross-validating PET radionuclides using phantom studies.
Conclusion
Cross-validation studies demonstrate that ⁴⁴Sc provides PET image quality comparable to the most widely used clinical radionuclides, ⁶⁸Ga and ¹⁸F.[5][6] Phantom studies show that quantitative accuracy, image noise, and recovery coefficients for ⁴⁴Sc are within the range of these established isotopes.[4][5] The longer half-life of ⁴⁴Sc compared to ⁶⁸Ga is a significant logistical advantage, allowing for centralized production, distribution, and more flexible patient scheduling.[11] This extended half-life also enables imaging at later time points to study biological processes with slower kinetics.
However, researchers should consider two key factors. First, the longer half-life results in a higher absorbed radiation dose to the patient compared to an equivalent administration of a ⁶⁸Ga-labeled agent.[11] Second, ⁴⁴Sc's decay is associated with a high-energy gamma emission (1157 keV), which could be a consideration for radiation shielding and may affect image quality, although current clinical systems appear to handle this effectively.[10][11]
Overall, ⁴⁴Sc is a highly promising radionuclide for PET imaging. Its performance is comparable to current clinical standards, and its physical characteristics make it an ideal diagnostic partner for therapeutic radionuclides like ⁴⁷Sc, paving the way for new applications in the field of theranostics.
References
- 1. Synthesis and In Vitro Evaluation of a this compound Radiolabeled Nanobody as a PD-L1 PET Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scandium Radioisotopes—Toward New Targets and Imaging Modalities [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fifty Shades of Scandium: Comparative Study of PET Capabilities Using Sc-43 and Sc-44 with Respect to Conventional Clinical Radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of this compound g with other PET radionuclides in pre-clinical PET phantom imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fifty Shades of Scandium: Comparative Study of PET Capabilities Using Sc-43 and Sc-44 with Respect to Conventional Clinical Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the dosimetry of scandium-43 and this compound patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 13. Radiolabeling and in vitro studies of this compound with HOPO chelator for PET imaging (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of the In Vivo Stability of Scandium-44 and Copper-64 Radiopharmaceuticals
The selection of a radionuclide is a critical decision in the development of radiopharmaceuticals for positron emission tomography (PET) imaging, with in vivo stability being a paramount concern for ensuring accurate targeting and minimizing off-target radiation exposure. This guide provides a comparative overview of two promising positron-emitting radiometals, Scandium-44 (⁴⁴Sc) and Copper-64 (⁶⁴Cu), focusing on their in vivo stability, which is intrinsically linked to their coordination chemistry and the chelators employed.
Physicochemical Properties of this compound and Copper-64
This compound and Copper-64 possess distinct nuclear properties that influence their suitability for different clinical applications. ⁴⁴Sc has a shorter half-life of 3.97 hours, making it well-suited for imaging with molecules that have rapid pharmacokinetics, such as peptides and small molecules.[1][2] In contrast, the longer half-life of ⁶⁴Cu (12.7 hours) allows for imaging at later time points, which is advantageous for larger molecules like antibodies that require more time to accumulate at the target site.[3][4] Furthermore, ⁶⁴Cu offers the unique potential for a "theranostic" approach, as it decays by both positron emission for PET imaging and beta emission, which can have a therapeutic effect.[3][5]
| Property | This compound (⁴⁴Sc) | Copper-64 (⁶⁴Cu) |
| Half-life | 3.97 hours[1][2] | 12.7 hours[3][4] |
| Decay Mode | β+ (94.3%)[6] | β+ (17.9%), β- (39.0%), EC (43.1%)[4] |
| Mean β+ Energy | 632 keV[1][2] | 278 keV[6] |
| Theranostic Potential | Can be paired with ⁴⁷Sc (β-) for therapy.[1] | Intrinsic theranostic capabilities (β+ and β- decay).[3][5] |
The Crucial Role of Chelators in In Vivo Stability
The in vivo stability of radiometal-based radiopharmaceuticals is critically dependent on the chelator, a molecule that binds the metal ion and prevents its release in the biological environment. The dissociation of the radiometal from its chelator can lead to non-specific accumulation in tissues such as the liver and bones, resulting in a poor imaging signal and unnecessary radiation dose to healthy organs.[4]
For this compound, the most commonly used chelator is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[7] While forming highly stable complexes, the radiolabeling process with DOTA often requires heating, which can be detrimental to heat-sensitive biomolecules.[8] This has spurred the development of newer chelators like 'picaga' that allow for room temperature radiolabeling of ⁴⁴Sc.[8][9]
Copper-64 has been studied with a wider variety of chelators. Early work with chelators like TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) revealed in vivo instability, with evidence of copper dissociation.[4] This led to the development of more robust cross-bridged chelators such as CB-TE2A, which have demonstrated significantly higher in vivo stability.[4] The choice of chelator not only impacts stability but also influences the overall pharmacokinetics of the radiopharmaceutical.[10]
Comparative In Vivo Biodistribution
A study on a dimeric cyclic RGD peptide, a molecule that targets integrin αvβ3 expressed on tumor neovasculature, provides some of the most direct comparative data. The biodistribution of ⁴⁴Sc-DOTA-(cRGD)₂ was evaluated in mice bearing U87MG human glioblastoma xenografts.[6] The results showed significant tumor uptake, which was comparable to previously reported data for ⁶⁴Cu-labeled dimeric RGD peptides.[6]
| Organ | ⁴⁴Sc-DOTA-(cRGD)₂ (%ID/g at 0.5h)[6] |
| Blood | 1.95 ± 0.51 |
| Liver | 2.01 ± 0.43 |
| Kidneys | 5.53 ± 1.54 |
| Tumor | 3.93 ± 1.19 |
It is important to note that the biodistribution profile is highly dependent on the targeting molecule and the chelator used. For instance, studies with different ⁶⁴Cu-labeled RGD peptides have shown varying levels of uptake in the liver and kidneys, which can be modulated by altering the hydrophilicity of the radiotracer.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of ⁴⁴Sc and ⁶⁴Cu radiopharmaceuticals.
Radiolabeling of Peptides
-
Preparation of Reagents: A stock solution of the chelator-conjugated peptide is prepared in ultrapure water. The radionuclide (⁴⁴ScCl₃ or ⁶⁴CuCl₂) is obtained in a suitable buffer (e.g., sodium acetate).
-
Labeling Reaction: The peptide solution is added to the radionuclide solution. The reaction mixture is incubated at a specific temperature (e.g., room temperature for some modern chelators, or up to 95°C for DOTA) for a designated time (typically 15-30 minutes).
-
Quality Control: The radiochemical purity of the final product is determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
In Vitro Serum Stability
-
Incubation: The radiolabeled peptide is incubated in human serum at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 1, 4, 24 hours).
-
Analysis: The samples are analyzed by radio-HPLC to determine the percentage of the intact radiolabeled peptide remaining over time.
In Vivo Biodistribution Studies
-
Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts) are typically used.
-
Administration: A known amount of the radiopharmaceutical is injected intravenously into the tail vein of the mice.
-
PET Imaging (Optional): Dynamic or static PET scans can be performed at various time points post-injection to visualize the biodistribution of the radiotracer.
-
Ex Vivo Analysis: At predetermined time points, the mice are euthanized, and major organs and the tumor are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
Both this compound and Copper-64 are valuable radionuclides for PET imaging, each with its own set of advantages. The shorter half-life of ⁴⁴Sc is well-matched for biomolecules with fast clearance, while the longer half-life and theranostic potential of ⁶⁴Cu make it a versatile option for a broader range of applications, including therapy.
The in vivo stability of radiopharmaceuticals based on these radiometals is paramount and is largely dictated by the choice of chelator. While DOTA remains a gold standard for ⁴⁴Sc, ongoing research is focused on developing chelators that allow for milder labeling conditions. For ⁶⁴Cu, the development of cross-bridged chelators has significantly improved in vivo stability compared to earlier options.
Ultimately, the choice between ⁴⁴Sc and ⁶⁴Cu will depend on the specific application, the pharmacokinetic properties of the targeting molecule, and the desired imaging time points. Further head-to-head comparative studies using the same targeting biomolecules and optimized chelators are needed to fully elucidate the subtle differences in their in vivo performance.
References
- 1. Recent Advances in 64Cu/67Cu-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics [mdpi.com]
- 8. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High in Vivo Stability of 64Cu-Labeled Cross-Bridged Chelators Is a Crucial Factor in Improved Tumor Imaging of RGD Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 64Cu-Labeled Inhibitors of Prostate-Specific Membrane Antigen for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 44Ti/44Sc Generator Performance for Preclinical and Clinical Research
For researchers, scientists, and drug development professionals, the selection of a reliable 44Ti/44Sc generator is critical for the advancement of novel PET imaging agents. This guide provides an objective comparison of recently developed 44Ti/44Sc generator systems, focusing on key performance indicators and supported by experimental data from peer-reviewed studies.
The scandium-44 (44Sc) radionuclide is a promising candidate for Positron Emission Tomography (PET) due to its favorable decay characteristics, including a high positron branching ratio (94.3%) and a relatively short half-life of 3.97 hours.[1][2][3] This makes it suitable for imaging with a variety of targeting molecules. The long half-life of its parent isotope, titanium-44 (44Ti, t1/2 = 60.0 years), allows for the development of 44Ti/44Sc generators that can provide a consistent, on-site source of 44Sc, obviating the need for a local cyclotron.[1][2]
This guide summarizes the performance of various 44Ti/44Sc generator systems reported in recent literature, with a focus on elution efficiency, 44Ti breakthrough, and the purity of the eluted 44Sc.
Comparative Performance of 44Ti/44Sc Generator Systems
The performance of a 44Ti/44Sc generator is primarily assessed by its ability to provide a high yield of 44Sc with minimal contamination from the parent 44Ti. The following table summarizes the key performance indicators of different generator systems.
| Resin Type | Eluent | 44Sc Yield (%) | 44Ti Breakthrough (%) | Elution Volume | Noteworthy Features | Reference |
| AG 1-X8 | 0.005 M H2C2O4 / 0.07 M HCl | 97 | < 0.0004 | 20 mL | High load capacity (185 MBq); requires reverse elution for stability.[1][4] | Filosofov et al.[4] |
| TEVA | 0.1 M H2C2O4 / 0.2 M HCl | 91 ± 6 | < 1.5 x 10-5 | 1 mL (20 bed volumes) | Stable yield over 120 elutions; low breakthrough.[4] | Unnamed study in review[4] |
| ZR Resin | 0.05 M HCl | 82.9 ± 5.3 | Significantly improved with secondary cartridge | 4 mL | Modular design for clinical scale; suitable for direct radiolabeling.[5][6] | Wilson et al.[5][6] |
| SnO2-based | 5 M HNO3 | 84.7 ± 9.5 | 0.14 ± 0.15 | 15 bed volumes | Viable inorganic-based material; post-processing required to remove 44Ti.[7] | Unnamed study in review[7] |
| Hydroxamate | Dilute HCl | High | Low | Small volumes | Promising for direct radiolabeling with DOTA.[8] | Unnamed study in review[8] |
| Zirconium Oxide | 0.01 M HCl | 42 - 46 | 0.02 | 30 mL | Early inorganic-based generator.[1] | Seidl and Lieser[1] |
| Dowex 1-X8 | 0.1 M H2C2O4 / 0.2 M HCl | 60 - 70 | 0.02 (increasing to 0.1) | 50 mL | The first reported 44Ti/44Sc generator.[1][4] | Greene[1][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing generator performance. Below are representative experimental protocols for key procedures.
General 44Ti/44Sc Generator Elution Protocol
-
Pre-elution: Before the first elution, the generator column is typically conditioned with the eluent to ensure stable performance.
-
Elution: The eluent is passed through the generator column at a controlled flow rate. The volume of eluent used varies depending on the generator system, ranging from a few milliliters to 50 mL.[1][4]
-
Fraction Collection: The eluate containing the 44Sc is collected in fractions. This allows for the determination of the elution profile and the selection of fractions with the highest 44Sc concentration and lowest 44Ti breakthrough.
-
Activity Measurement: The activity of 44Sc and any breakthrough of 44Ti in the collected fractions is measured using a dose calibrator or gamma spectrometer.
-
Post-elution Processing: Depending on the eluent composition and the intended application, the eluted 44Sc may require post-processing to remove impurities or to adjust the chemical form for radiolabeling. For instance, eluates containing oxalic acid often require an additional purification step before radiolabeling.[4]
Measurement of 44Ti Breakthrough
44Ti breakthrough, the percentage of the parent radionuclide that elutes with the daughter, is a critical parameter for generator quality. It is typically determined by gamma-ray spectroscopy.
-
The eluted 44Sc sample is allowed to decay for a sufficient period (e.g., several days) to reduce the 44Sc activity to a low level.
-
The gamma spectrum of the sample is then acquired using a high-purity germanium (HPGe) detector.
-
The characteristic gamma-ray peaks of 44Ti (e.g., at 67.9 keV and 78.3 keV) are identified and their activities quantified.
-
The 44Ti breakthrough is calculated as the ratio of the measured 44Ti activity to the total 44Sc activity at the time of elution, expressed as a percentage.
Visualizing Key Processes
Diagrams illustrating the fundamental principles and workflows are essential for a clear understanding of 44Ti/44Sc generator systems.
Conclusion
The development of 44Ti/44Sc generators has seen significant advancements, with various resin materials and elution systems demonstrating promising performance characteristics. The choice of a particular generator will depend on the specific requirements of the research, including the desired 44Sc activity, purity, and the compatibility of the eluate with subsequent radiolabeling procedures. While generators based on AG 1-X8 and TEVA resins show high 44Sc yields and low 44Ti breakthrough, they may require post-elution processing due to the presence of oxalic acid.[1][4] Newer systems utilizing ZR and hydroxamate resins offer the advantage of elution in dilute HCl, which is more amenable to direct radiolabeling.[5][6][8] The continued development and optimization of these generator systems will be crucial for realizing the full potential of 44Sc as a valuable radionuclide for PET imaging in preclinical and clinical settings.
References
- 1. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State of 44Ti/44Sc Radionuclide Generator Systems and Separation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "44Ti/44Sc Generator Development and Radiolabeling Optimization for Med" by Christine E. Schmidt-Kennelty [academicworks.cuny.edu]
- 4. mdpi.com [mdpi.com]
- 5. Engineering a modular 44Ti/44Sc generator: eluate evaluation in preclinical models and estimation of human radiation dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering a modular 44Ti/44Sc generator: eluate evaluation in preclinical models and estimation of human radiation dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. bnl.gov [bnl.gov]
A Comparative Guide to Scandium-44 Production Yields for Research and Development
For Researchers, Scientists, and Drug Development Professionals
The growing interest in Scandium-44 (⁴⁴Sc) as a positron emission tomography (PET) radionuclide for diagnostic applications necessitates a clear understanding of its production capabilities. This guide provides an objective comparison of ⁴⁴Sc production yields from various reported methods, supported by experimental data from multiple research institutions. The information is intended to assist researchers in selecting the most suitable production strategy based on available infrastructure and desired yield.
Quantitative Production Yields
The production of ⁴⁴Sc is primarily achieved through charged particle bombardment of calcium or titanium targets in a cyclotron. The choice of projectile (protons or deuterons), target material (natural or enriched calcium/titanium), and beam energy significantly influences the final yield and purity of ⁴⁴Sc. The following tables summarize quantitative data from various studies, providing a comparative overview of different production routes.
Table 1: Proton-Induced ⁴⁴Sc Production from Calcium Targets
| Target Material | Enrichment | Proton Energy (MeV) | Irradiation Time | Reported Yield | Radionuclidic Purity (%) | Reference |
| natCa (metallic) | Natural | 16 | 1-2 h | 213 MBq/μA (saturation yield) | >95 | [1][2] |
| natCa (metallic) | Natural | 16 | 1 h | 32 ± 3 MBq/μA·h (physical yield) | 95.6 (with 2.6% ⁴³Sc, 0.6% ⁴⁴ᵐSc, 0.8% ⁴⁷Sc, 0.4% ⁴⁸Sc) | [3] |
| 44CaCO₃ | Enriched | 11-12 | 90 min | ~2 GBq total activity | >99 | [3][4] |
| 44CaCO₃ | Enriched | 12 | - | 1800 GBq/μA (saturation yield) | - | [3] |
| 44CaO | Enriched | ~10.3 | 90 min | Up to 16 GBq total activity | High | [5] |
| 44CaO | Enriched | 13.6 | - | - | High | [6][7] |
| 43CaCO₃ | 57.9% ⁴³Ca, 12.36% ⁴⁴Ca | 12.0 ± 2.3 | - | 2.62 MBq/μAh (for ⁴³Sc, with 33.3% ⁴⁴gSc) | 66.2 ± 1.5 | [6] |
Table 2: Deuteron-Induced ⁴⁴Sc Production from Calcium Targets
| Target Material | Enrichment | Deuteron Energy (MeV) | Irradiation Time | Reported Yield | Reference |
| 44CaCO₃ | Enriched | 15 | - | 1.4 GBq/μA (saturation yield) | [3] |
| 44CaCO₃ | Enriched | 15 | - | 240 MBq/μA·h (physical yield) | [3] |
| 44CaCO₃ | Enriched | 17 | 3 h | 90 MBq total activity (4h after EOB) | [4] |
| 43CaO | Enriched | 5.8 | - | Lower than proton-induced routes | [6][7] |
Table 3: Proton-Induced ⁴⁴Sc Production from Titanium Targets
| Target Material | Enrichment | Proton Energy (MeV) | Irradiation Time | Reported Yield | Radionuclidic Purity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 47TiO₂ | 95.7% | 15 | 1 h | 48 MBq/μA (TTY) | 98.2 |[8] |
Experimental Protocols
The following sections detail the general methodologies employed in the production of ⁴⁴Sc.
1. Target Preparation:
Target materials for cyclotron production of ⁴⁴Sc can be in the form of metallic calcium, calcium carbonate (CaCO₃), or calcium oxide (CaO).[3][9][10] Enriched ⁴⁴Ca is often preferred to enhance the production yield and minimize radionuclidic impurities.[4][6] The target material is typically pressed into a pellet and encapsulated in a target holder.[9] Titanium targets, usually in the form of TiO₂, are also prepared in a similar manner.[8]
2. Irradiation:
The encapsulated target is bombarded with a proton or deuteron beam from a cyclotron. The beam energy is a critical parameter that is optimized to maximize the cross-section of the desired nuclear reaction, such as ⁴⁴Ca(p,n)⁴⁴Sc or ⁴⁴Ca(d,2n)⁴⁴Sc.[3][11][12] Irradiation times can range from minutes to several hours, depending on the desired activity.[1][9]
3. Chemical Separation:
After irradiation, the ⁴⁴Sc must be chemically separated from the bulk target material and any produced impurities. A common method involves dissolving the target in acid (e.g., hydrochloric or nitric acid) followed by separation using ion exchange or extraction chromatography.[9][10][13] For instance, DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin has been effectively used for the separation of scandium from calcium.[10]
Visualizing Production Pathways and Workflows
The following diagrams illustrate the key production routes and a generalized experimental workflow for ⁴⁴Sc production.
Caption: Key Production Routes for this compound
Caption: Generalized Experimental Workflow for 44Sc Production
References
- 1. Cyclotron Produced 44gSc from Natural Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments toward the Implementation of 44Sc Production at a Medical Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets [frontiersin.org]
- 7. Cyclotron production of 43Sc and 44gSc from enriched 42CaO, 43CaO, and 44CaO targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. Cyclotron production of this compound [inis.iaea.org]
- 10. mdpi.com [mdpi.com]
- 11. Production of this compound m and this compound g with deuterons on calcium-44: cross section measurements and production yield calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proton-induced production and radiochemical isolation of 44Ti from scandium metal targets for 44Ti/44Sc generator development - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Clinical Translation of Scandium-44 Radiopharmaceuticals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Scandium-44 (⁴⁴Sc) as a positron-emitting radionuclide has generated significant interest within the nuclear medicine community. Its unique physical properties offer a compelling alternative to the widely used Gallium-68 (⁶⁸Ga), potentially expanding the diagnostic window for positron emission tomography (PET) and enabling a true theranostic paradigm with its therapeutic counterpart, Scandium-47 (⁴⁷Sc). This guide provides a comprehensive comparison of ⁴⁴Sc and ⁶⁸Ga, focusing on the critical considerations for the clinical translation of ⁴⁴Sc-based radiopharmaceuticals, supported by available experimental data.
At a Glance: this compound vs. Gallium-68
The choice between ⁴⁴Sc and ⁶⁸Ga for radiopharmaceutical development hinges on a balance of physical characteristics, production logistics, and clinical application requirements.
| Property | This compound (⁴⁴Sc) | Gallium-68 (⁶⁸Ga) | Key Clinical Implication |
| Half-life | ~4.0 hours[1] | ~68 minutes[2] | Longer half-life of ⁴⁴Sc allows for centralized production, transport to remote sites, and imaging of slower biological processes.[2] However, it may lead to a higher patient radiation dose.[3] |
| Positron Emission Energy (Eβ+ mean) | 0.63 MeV[2] | 0.89 MeV[2] | The lower positron energy of ⁴⁴Sc theoretically allows for better spatial resolution in PET images.[2] |
| Positron Abundance | 94.3%[2] | 89% | High positron abundance for both isotopes leads to efficient PET imaging. |
| Co-emitted Radiation | High-energy gamma (1157 keV)[2] | None | The high-energy gamma emission of ⁴⁴Sc requires additional shielding and may limit the administrable patient dose.[3] It can, however, be utilized for novel imaging techniques like β+γ coincidence PET.[2] |
| Production Method | Cyclotron (⁴⁴Ca(p,n)⁴⁴Sc)[2][4] or ⁴⁴Ti/⁴⁴Sc Generator[1][5] | ⁶⁸Ge/⁶⁸Ga Generator | Cyclotron production of ⁴⁴Sc is becoming more widespread, offering higher yields.[4][6] Generators provide on-demand access but may have limitations in activity.[5][7] |
| Theranostic Pair | Scandium-47 (⁴⁷Sc)[7][8] | Lutetium-177 (¹⁷⁷Lu) / Yttrium-90 (⁹⁰Y) | The use of isotopes of the same element for diagnosis (⁴⁴Sc) and therapy (⁴⁷Sc) ensures identical pharmacokinetics, a key advantage for theranostics.[7][8] |
Production Pathways: Getting this compound to the Clinic
The availability of a reliable and scalable supply of ⁴⁴Sc is paramount for its clinical translation. Two primary production routes are currently employed:
-
Cyclotron Production: This method involves the proton bombardment of an enriched ⁴⁴Calcium (⁴⁴Ca) target.[2][4] It is capable of producing large quantities of ⁴⁴Sc, making it suitable for widespread clinical use.[6]
-
⁴⁴Titanium/⁴⁴Scandium Generator: This system relies on the radioactive decay of the long-lived parent isotope ⁴⁴Titanium (⁴⁴Ti) to produce ⁴⁴Sc.[1][5] Generators offer the convenience of on-site, elution-based production, similar to the well-established ⁶⁸Ge/⁶⁸Ga generators.[5] However, the initial production of ⁴⁴Ti is complex, and the generator's activity may be limited for high-throughput clinical centers.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the dosimetry of scandium-43 and this compound patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclotron production of 44Sc for clinical application [degruyterbrill.com]
- 5. Scientists Identify an Alternative System for Producing the Medical Isotope this compound | Department of Energy [energy.gov]
- 6. Scandium and terbium radionuclides for radiotheranostics: current state of development towards clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scandium Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Scandium-44
For researchers, scientists, and drug development professionals, the safe handling and disposal of radioactive materials is a paramount concern. This document provides essential safety and logistical information for the proper disposal of Scandium-44 (⁴⁴Sc), a positron-emitting radionuclide increasingly used in PET imaging. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.
This compound: Key Radiological Data
Understanding the radiological properties of this compound is the first step toward its safe management. The following table summarizes its key decay characteristics.
| Property | Value | Citation |
| Half-life | ~4.042 hours | [1] |
| Primary Decay Mode | Positron Emission (β+) | [2][3] |
| Decay Product | Calcium-44 (Stable) | [2][3] |
| Positron Energy (Emax) | 1.474 MeV | [4] |
| Gamma Ray Energy | 1.157 MeV | [4][5] |
The "Decay-in-Storage" Disposal Protocol for this compound
Given its short half-life, the most appropriate disposal method for this compound is "Decay-in-Storage" (DIS).[6] This procedure allows the radioactivity of the waste to decrease to background levels before it is disposed of as regular waste. The U.S. Nuclear Regulatory Commission (NRC) permits DIS for radionuclides with half-lives of 120 days or less.[6][7]
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the necessary steps for the safe disposal of solid and liquid waste contaminated with this compound.
1. Waste Segregation:
-
At the point of generation, segregate this compound waste from all other waste streams, including other radioactive isotopes, chemical, and biological waste.
-
Use designated, clearly labeled waste containers for solid and liquid this compound waste.
2. Container Labeling:
-
Each waste container must be labeled with:
-
The radioactive material symbol.
-
The words "Caution, Radioactive Material."
-
The radionuclide (this compound).
-
The estimated activity and the date the waste was placed in the container.
-
The name of the responsible researcher or laboratory.
-
3. Shielding and Storage:
-
Due to the high-energy gamma ray emitted during its decay, appropriate shielding is necessary.[4][5] Store waste containers in a designated, secure area with lead or other suitable shielding to minimize radiation exposure to personnel.
-
The storage area should be clearly marked as a radioactive material storage area.
4. Decay Period:
-
Store the waste for a minimum of 10 half-lives to ensure the radioactivity has decayed to negligible levels.[8] For this compound, this equates to approximately 40.4 hours (roughly 2 days).
5. Post-Decay Survey:
-
After the decay period, survey the waste container using a calibrated radiation survey meter (e.g., a Geiger-Müller counter).
-
The survey must be performed at the surface of the container with no shielding interposed.[9]
-
The radiation level should be indistinguishable from the natural background radiation level.[10]
6. Defacing Labels:
-
Once the waste is confirmed to be at background radiation levels, all radioactive material labels and symbols must be removed or completely obliterated from the container.[6]
7. Final Disposal:
-
Solid Waste: Dispose of the non-radioactive solid waste in the appropriate regular trash receptacle.
-
Liquid Waste: Non-hazardous, aqueous liquid waste may be disposed of down a designated laboratory sink with copious amounts of water, provided it meets all local and institutional requirements for sewer disposal.[11] Prohibited substances typically include hazardous chemicals, oils, and certain biological materials.[12]
8. Record Keeping:
-
Maintain a detailed log for all this compound waste disposal. The record should include:
-
The date of disposal.
-
The survey instrument used.
-
The background radiation level.
-
The radiation level measured at the surface of the waste container.
-
The name of the individual who performed the survey and disposal.[13]
-
-
These records must be kept for a minimum of three years.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for this compound "Decay-in-Storage" Disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. radiacode.com [radiacode.com]
- 3. radiacode.com [radiacode.com]
- 4. This compound: Diagnostic Feasibility in Tumor-Related Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the dosimetry of scandium-43 and this compound patient organ doses in relation to commonly used gallium-68 for imaging neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scp.nrc.gov [scp.nrc.gov]
- 7. nrc.gov [nrc.gov]
- 8. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. Decay in storage - Radiation Safety - Grand Valley State University [gvsu.edu]
- 10. cdph.ca.gov [cdph.ca.gov]
- 11. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 13. nrc.gov [nrc.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Scandium-44
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, working with Scandium-44 (⁴⁴Sc). Adherence to these procedural guidelines is essential for ensuring personnel safety and maintaining a compliant research environment.
This compound is a positron-emitting radionuclide with a half-life of approximately 4.04 hours, notable for its co-emission of a high-energy gamma photon (1157 keV).[1][2][3] This characteristic necessitates robust radiation protection measures. The following protocols for personal protective equipment (PPE), handling, and disposal are designed to minimize radiation exposure and prevent contamination.
Essential Personal Protective Equipment (PPE)
When handling this compound, a layered approach to PPE is mandatory to protect against beta particles, positrons, and high-energy gamma radiation.
| PPE Component | Specification | Purpose |
| Lab Coat | Full-length, buttoned | Prevents contamination of personal clothing. |
| Gloves | Disposable nitrile or latex | Prevents skin contamination. Should be changed frequently.[4] |
| Safety Glasses | with side shields | Protects eyes from splashes of radioactive material.[4] |
| Dosimeters | Whole-body and ring dosimeters | Monitors radiation dose to the body and extremities. Ring badges should be worn under gloves.[4] |
| Syringe Shields | Tungsten or lead | Minimizes radiation dose to the hands during the handling and administration of ⁴⁴Sc solutions.[5] |
| Vial Shields | Lead or tungsten | Reduces radiation exposure from vials containing ⁴⁴Sc.[5] |
| Mobile Shielding | Lead or lead-glass shields | To be used on benchtops to reduce exposure during experimental procedures. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to safely manage this compound in a laboratory setting. The following diagram and procedural steps outline the key phases of handling.
Step-by-Step Handling Procedures
-
Preparation:
-
Don PPE: Before handling any radioactive materials, put on all required personal protective equipment as detailed in the table above.
-
Prepare a Shielded Work Area: Designate a specific area for working with ⁴⁴Sc. Use lead L-blocks and other appropriate shielding to minimize ambient radiation levels.[6] Ensure the work area is covered with absorbent, plastic-backed paper to contain any potential spills.
-
-
Receiving this compound:
-
Visual Inspection: Upon receipt, visually inspect the package for any signs of damage.
-
Radiation Survey: Use a survey meter to monitor the external radiation levels of the package.
-
Secure Transfer: Transfer the vial containing the ⁴⁴Sc to a shielded container within a fume hood or designated shielded workspace.
-
-
Experimental Work:
-
Aliquotting and Dilution: All handling of open radioactive sources must be conducted in a shielded fume hood to prevent inhalation and contain spills. Use remote handling tools, such as tongs, whenever possible to increase the distance from the source.
-
Syringe Use: When drawing ⁴⁴Sc into a syringe, always use a syringe shield.[5] Work efficiently to minimize the time spent in close proximity to the radioactive material.
-
Constant Monitoring: Regularly monitor your hands and work area with a survey meter to detect any contamination promptly. Change gloves frequently, especially if contamination is suspected.[4]
-
Disposal Plan for this compound Waste
Proper segregation and disposal of radioactive waste are crucial for safety and regulatory compliance.
Waste Segregation
-
Short-Lived Waste: All items contaminated with ⁴⁴Sc (e.g., gloves, absorbent paper, vials, syringes) should be placed in a designated waste container for short-lived radionuclides. This container must be clearly labeled with the radioactive symbol, the isotope (⁴⁴Sc), and the date.
-
Long-Lived Waste: Do not mix ⁴⁴Sc waste with long-lived radioactive waste, as this will complicate disposal.
-
Sharps: Needles and other sharps must be placed in a designated radioactive sharps container.
-
Liquid Waste: Aqueous liquid waste containing ⁴⁴Sc should be collected in a labeled, shatterproof container. Do not dispose of this waste down the sanitary sewer unless permitted by your institution's radiation safety office and it meets the specified dilution and quantity limits.
Storage for Decay-in-Storage (DIS)
Due to its short half-life, the primary method for the disposal of ⁴⁴Sc waste is decay-in-storage.
-
Secure Storage: Store the segregated waste containers in a secure, shielded location. This area should be clearly marked as a radioactive material storage area.
-
Decay Period: this compound waste must be stored for a minimum of 10 half-lives (approximately 40.4 hours or about 2 days) to allow for sufficient decay.
-
Post-Decay Survey: After the decay period, the waste must be surveyed with a sensitive radiation detector (e.g., a Geiger-Müller meter) to ensure that its radioactivity is indistinguishable from background radiation.
-
Final Disposal: Once the waste has decayed to background levels, the radiation labels must be defaced or removed, and the waste can then be disposed of as normal laboratory trash. Maintain a record of all decayed waste disposal.
Quantitative Data Summary
| Parameter | Value | Reference |
| Half-life (t½) | ~4.04 hours | [3] |
| Primary Decay Mode | Positron Emission (β+) | [7][8] |
| Positron Energy (Eβ+ max) | 1.474 MeV | |
| Gamma Emission Energy | 1157 keV | [1][3] |
| Recommended Lead Apron Equivalence | 0.5 mm | [5] |
By adhering to these safety and logistical protocols, research professionals can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always consult your institution's Radiation Safety Officer for specific guidance and requirements.
References
- 1. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 2. radiacode.com [radiacode.com]
- 3. Fifty Shades of Scandium: Comparative Study of PET Capabilities Using Sc-43 and Sc-44 with Respect to Conventional Clinical Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Methods of Safe Handling of Radionuclides and Pertaining Rules and Regulations | Radiology Key [radiologykey.com]
- 6. lp.comecer.com [lp.comecer.com]
- 7. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 8. www-pub.iaea.org [www-pub.iaea.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
